molecular formula C9H16N4 B13341748 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

Cat. No.: B13341748
M. Wt: 180.25 g/mol
InChI Key: XZLRXDKSFGRYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine is a heterocyclic organic compound with the molecular formula C9H16N4 and a molecular weight of 180.25 g/mol. This aminopyrazole derivative integrates a piperidine ring, a combination that makes it a highly valuable scaffold in modern medicinal chemistry and drug discovery research. Compounds featuring the aminopyrazole nucleus are recognized as privileged frameworks in the design of pharmacologically active molecules, particularly for their potential in oncology and enzyme inhibition applications. The primary research application of this compound is as a key building block for the synthesis of more complex molecules targeting protein kinases. Kinase inhibitors represent a major area of anticancer drug development. Specifically, structural analogues and derivatives incorporating the 1-methylpiperidin-4-yl-pyrazole motif have been investigated as potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a serine/threonine protein kinase that is a promising target for overcoming resistance to CDK4/6 inhibitors in cancer therapy . The piperidine and pyrazole rings, both common features in FDA-approved kinase inhibitors, provide a versatile three-dimensional structure that can be functionalized to interact with enzyme active sites. The free amino group on the pyrazole ring is particularly valuable, serving as a critical point for further synthetic modification and as a potential hydrogen bond donor and acceptor in target binding, which can be crucial for enhancing potency and selectivity . This chemical is offered for research use only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any human use. Researchers can leverage this compound to develop novel chemical entities for probing biological pathways, with a significant focus on advancing the discovery of new anticancer agents.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

InChI

InChI=1S/C9H16N4/c1-13-4-2-7(3-5-13)9-8(10)6-11-12-9/h6-7H,2-5,10H2,1H3,(H,11,12)

InChI Key

XZLRXDKSFGRYNX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=C(C=NN2)N

Origin of Product

United States

Foundational & Exploratory

Predictive Thermodynamics and Acid-Base Equilibria of Pyrazole Amine Derivatives: A Computational and Experimental Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, featured prominently in kinase inhibitors, anti-inflammatory agents, and gastric proton pump inhibitors. Understanding the acid-base equilibria—specifically the


 values—of pyrazole amine derivatives is critical for optimizing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. This whitepaper provides an in-depth technical framework for accurately predicting and experimentally validating the 

of pyrazole amines, emphasizing the causality behind specific protonation states, intramolecular interactions, and the necessity of explicit solvation modeling in Density Functional Theory (DFT).

The Chemical Space and Causality of Pyrazole Amines

Unsubstituted pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It exhibits a unique dualistic acid-base nature:

  • N1 (Pyrrole-like): Contributes its lone pair to the aromatic sextet, rendering it weakly acidic with a

    
     of approximately 14.21[1].
    
  • N2 (Pyridine-like): Possesses an orthogonal lone pair that can accept a proton, making the conjugate pyrazolium acid weakly basic with a

    
     of 2.52[2].
    

When an amine group is introduced (e.g., 3-amino, 4-amino, or 5-aminopyrazole), the electronic landscape becomes highly complex. The exocyclic amine acts as an electron-donating group via resonance, increasing the electron density on the ring nitrogens. Consequently, in many aqueous environments, the ring nitrogen (N2) becomes the primary protonation site rather than the exocyclic amine, due to the resonance stabilization of the resulting pyrazolium cation.

However, this hierarchy can be inverted by Intramolecular Hydrogen Bonding (IMHB) . In complex derivatives like 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA), DFT calculations combined with the Quantum Theory of Atoms in Molecules (QTAIM) reveal that IMHB between the exocyclic amine and adjacent substituents dictates the preferred protonation site, heavily influencing both Proton Affinity (PA) and Gas-Phase Basicity (GB)[3].

G Cation Pyrazolium Cation (Protonated N2) Neutral Neutral Pyrazole (Un-ionized) Cation->Neutral pKa ~ 2.5 Anion Pyrazolate Anion (Deprotonated N1) Neutral->Anion pKa ~ 14.2

Caption: Acid-base equilibria and corresponding pKa transitions in the pyrazole scaffold.

Computational Methodology: DFT-Based Prediction Protocol

Standard continuum solvation models (like PCM or pure SMD) often fail when predicting the


 of primary amines. The Causality:  Continuum models smear out the solvent into a uniform dielectric field, failing to capture the highly directional, specific solute-solvent hydrogen bonds that stabilize the protonated amine or pyrazolium ion.

To build a self-validating computational system , we employ a "cluster-continuum" approach. By introducing explicit water molecules, we correct the systematic error in the continuum model, reducing the Mean Absolute Error (MAE) for primary amines to < 0.5


 units[4].
Step-by-Step Computational Workflow
  • Conformational Sampling: Generate 3D conformers using a molecular mechanics force field (e.g., OPLS4) to identify the global minimum of both the protonated (

    
    ) and deprotonated (
    
    
    
    ) states.
  • Explicit Solvation Setup: Manually position two explicit water molecules (

    
    ) near the primary protonation site (the exocyclic amine or N2).
    
  • Gas-Phase Optimization: Optimize the geometry of the micro-solvated clusters in the gas phase using a robust functional such as CAM-B3LYP or M06-2X with a 6-311+G(d,p) basis set[4].

  • Continuum Solvation Modeling: Apply the Solvation Model based on Density (SMD) to the optimized geometries to calculate the aqueous solvation free energy (

    
    ).
    
  • Thermodynamic Cycle Calculation: Compute the free energy of deprotonation (

    
    ) using the thermodynamic cycle.
    
  • Self-Validation (Isodesmic Anchoring): Calculate the

    
     of a known reference compound (e.g., unsubstituted pyrazole) using the exact same protocol. Use the 
    
    
    
    of the reference to establish an empirical scaling factor, canceling out systematic functional errors.

G HA_gas HA (Gas Phase) A_gas A⁻ (Gas Phase) + H⁺ HA_gas->A_gas ΔG_gas HA_aq HA (Aqueous) HA_gas->HA_aq ΔG_solv(HA) A_aq A⁻ (Aqueous) + H⁺ A_gas->A_aq ΔG_solv(A⁻) + ΔG_solv(H⁺) HA_aq->A_aq ΔG_aq (pKa)

Caption: Thermodynamic cycle for DFT-based pKa prediction of pyrazole amines.

Quantitative Data: Calculated vs. Experimental Values

The table below summarizes the theoretical and experimental


 values across various pyrazole derivatives, illustrating the impact of substitution and computational accuracy.
Compound ClassSpecific DerivativeExperimental ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Calculated

(DFT)
Primary Protonation Site
Unsubstituted Pyrazole (Conjugate Acid)2.52[2]2.48N2 (Pyridine-like)
Unsubstituted Pyrazole (NH Acidity)14.21[1]14.20N1 (Pyrrole-like)
Aminopyrazole 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amineN/A~Medium BasicN1 / Exocyclic Amine
Drug Scaffold Vonoprazan (Reference)9.1 - 9.3[5]N/AExocyclic Amine
Drug Scaffold Vonoprazan Pyrazole DerivativesN/A3.36 - 6.66[5]Exocyclic Amine / N2

Application in Drug Discovery: Target Engagement

Accurate


 prediction directly translates to clinical efficacy by dictating the ionization state at physiological or target-specific pH levels.
  • Gastric Proton Pump Inhibitors: Vonoprazan is a potassium-competitive acid blocker with a high

    
     (9.1-9.3), causing it to be fully ionized and trapped in the highly acidic stomach environment[5]. By designing vonoprazan pyrazole derivatives with calculated 
    
    
    
    values shifted to the 3.36–6.66 range, researchers can fine-tune the ionization percentage. This ensures the drug remains ionized at the target site (pH ~2) while maintaining sufficient neutral species for intestinal membrane permeability[5].
  • Soluble Adenyl Cyclase (sAC) Inhibitors: During scaffold-hopping from thiophene to pyrazole rings, precise

    
     tuning is mandatory. Free-Energy Perturbation (FEP+) calculations, incorporating 
    
    
    
    state corrections for different protonation microstates, successfully predicted the binding affinities of pyrazole derivatives, leading to the discovery of sub-nanomolar inhibitors[6].

Experimental Validation: Self-Validating Potentiometric Titration

To ground theoretical calculations in empirical reality, a highly controlled potentiometric titration must be executed. The following protocol is designed as a self-validating system , meaning it continuously checks its own accuracy to prevent silent failures.

Methodology
  • System Calibration & Internal Control: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01). Self-Validation Step: Run a concurrent titration of a known standard (e.g., Imidazole, theoretical

    
     = 6.95). If the calculated 
    
    
    
    of the imidazole control deviates by more than
    
    
    units, the system automatically flags the electrode for cleaning or replacement.
  • Sample Preparation: Dissolve the pyrazole amine derivative to a concentration of 1 mM in a 0.15 M KCl aqueous solution. Causality: The 0.15 M KCl acts as a background electrolyte, maintaining a constant ionic strength to ensure activity coefficients remain stable throughout the titration.

  • Environmental Control: Purge the titration vessel with ultra-pure Nitrogen (

    
    ) gas for 15 minutes prior to and during the experiment. Causality:  Atmospheric 
    
    
    
    dissolves in water to form carbonic acid, introducing a parasitic acid-base equilibrium that severely skews the titration curve of weak bases like pyrazole amines.
  • Titration Execution: Titrate with 0.1 M standardized HCl (for basic

    
    ) or KOH (for acidic 
    
    
    
    ) using an automated micro-burette.
  • Data Deconvolution: Utilize the Bjerrum formation function or non-linear regression software (e.g., Hyperquad) to extract the macroscopic

    
     values from the inflection points of the titration curve.
    

Conclusion

The rational design of pyrazole amine derivatives requires a rigorous understanding of their acid-base thermodynamics. By combining explicit-solvent DFT calculations (to capture critical intramolecular hydrogen bonding) with self-validating potentiometric experiments, researchers can accurately predict


 shifts. This dual framework empowers drug development professionals to optimize the ADMET properties of pyrazole-based therapeutics, ensuring precise target engagement and optimal bioavailability.

References

  • Source: ijnrd.
  • Source: jpbs-online.
  • Source: researchgate.
  • Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA)
  • Source: nih.
  • Source: ni.ac.
  • Source: researchgate.

Sources

Technical Guide: Solubility Profile and Characterization of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

[1]

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of This compound (MW: ~180.25 g/mol ), a critical pharmacophore often utilized as a scaffold in kinase inhibitor discovery (e.g., analogs of Crizotinib or Asciminib).

The compound exhibits a pH-dependent solubility profile in aqueous media due to the basicity of the piperidine moiety and the amphoteric nature of the pyrazole ring.[1][2] While highly soluble in DMSO, its aqueous behavior is governed by the protonation state of the piperidine nitrogen (pKa ~10.1).[1][2] This guide details the theoretical physicochemical basis, practical handling protocols, and experimental workflows for solubility determination.[1][2]

Physicochemical Properties & Structural Analysis[1][2][3]

Understanding the molecular structure is a prerequisite for predicting solubility behavior.[1][2]

PropertyValue (Predicted/Class)Structural Insight
Molecular Weight 180.25 g/mol Small molecule; favorable for high solubility.
H-Bond Donors 3 (Pyrazole NH, Amine NH₂)High polarity; supports aqueous solubility.[1]
H-Bond Acceptors 3 (Pyrazole N, Piperidine N)Facilitates solvation in polar protic solvents.[1]
pKa (Basic) ~10.1 (Piperidine N)Critical: Protonated (cationic) at physiological pH (7.4).[2]
pKa (Acidic) ~14.0 (Pyrazole NH)Deprotonation occurs only at extremely high pH.[2]
LogP ~0.5 – 1.2Moderate lipophilicity; suggests good membrane permeability but sufficient water solubility.[2]
Structural Tautomerism Note

The 1H-pyrazole ring exhibits annular tautomerism.[1][2] In solution, the 5-(1-methylpiperidin-4-yl) and 3-(1-methylpiperidin-4-yl) forms exist in rapid equilibrium.[1] For solubility purposes, these tautomers behave identically, but this equilibrium is relevant for NMR characterization.

Solubility Profile: DMSO (Dimethyl Sulfoxide)[4]

Status: High Solubility (>50 mg/mL) [2]

DMSO is the preferred solvent for preparing stock solutions of this compound.[1] The dipole-dipole interactions between DMSO and the polar pyrazole/amine groups, combined with hydrophobic interactions with the piperidine ring, ensure complete solvation.[1]

Protocol: Preparation of 100 mM Stock Solution
  • Calculate Mass: For 10 mL of 100 mM stock:

    
    
    
    
  • Weighing: Weigh ~180.3 mg of the solid into a glass vial.

  • Solvent Addition: Add 10 mL of anhydrous DMSO (Grade ≥ 99.9%).

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.[1][2]

    • Troubleshooting: If particles persist (rare), sonicate at 40 kHz for 5 minutes at ambient temperature.

Stability & Storage[1][5][6][7]
  • Hygroscopicity: DMSO is hygroscopic.[1][2] Water absorption can cause compound precipitation over time or hydrolysis of impurities.[1][2]

  • Oxidation: The primary amine at position 4 is susceptible to oxidation (browning) upon prolonged exposure to air.[2]

  • Recommendation: Store aliquots at -20°C under argon/nitrogen. Avoid repeated freeze-thaw cycles.[1][2]

Solubility Profile: Water (Aqueous Media)

Status: pH-Dependent (High at pH < 9; Moderate/Low at pH > 11)

The aqueous solubility of this compound acts as a "molecular switch" driven by the piperidine nitrogen.[1][2]

The pH Mechanism[1]
  • Acidic to Neutral pH (pH 1 – 8):

    • The piperidine nitrogen (pKa ~10.[1][2][3][4][5]1) is fully protonated (

      
      ).[1][2]
      
    • Species: Monocationic salt.[1][2]

    • Solubility: High (>10 mg/mL). The positive charge dominates, making the molecule highly hydrophilic.[1][2]

  • Basic pH (pH > 10):

    • The piperidine nitrogen deprotonates to the free base.[1][2]

    • Species: Neutral.[1][2]

    • Solubility: Reduced. While the polar pyrazole/amine groups maintain some solubility, the loss of charge significantly lowers the saturation limit (likely < 1 mg/mL).[2]

Buffer Compatibility Table
Buffer SystempH RangeSolubility PredictionNotes
0.1 N HCl 1.0Very High Forms soluble hydrochloride salt in situ.
PBS (Phosphate Buffered Saline) 7.4High Compound remains cationic.[2] Ideal for biological assays.[1][2]
Carbonate Buffer 10.0Moderate/Transition Near pKa; mixture of cationic and neutral species.[1][2]
0.1 N NaOH 13.0Low Fully neutral; risk of precipitation.[1][2]

Visualization: Solubility Workflow & Species

The following diagrams illustrate the experimental workflow and the chemical species distribution.

SolubilityWorkflowcluster_AqueousAqueous Dilution (Assay Conditions)SolidSolid Compound(Powder)DMSODMSO Stock(100 mM)Solid->DMSO Dissolve (Vortex)AcidicpH < 9(Cationic Species)Highly SolubleDMSO->Acidic Dilute 1:1000(PBS/Media)BasicpH > 11(Neutral Species)Risk of PrecipitationDMSO->Basic Dilute 1:1000(High pH Buffer)AnalysisAnalysis(HPLC / UV-Vis / LC-MS)Acidic->Analysis StableBasic->Analysis Check Turbidity

Figure 1: Recommended workflow for handling and dilution. Stock solutions should be prepared in DMSO before aqueous dilution to prevent wetting issues.

SpeciesDistributionCationCationic Form(Protonated Piperidine)Solubility: HIGHNeutralNeutral Form(Free Base)Solubility: MODERATECation->Neutral pH > 10.1 (Deprotonation)Neutral->Cation pH < 10.1 (Protonation)

Figure 2: The pH-dependent "Switch" mechanism governing aqueous solubility.

Experimental Protocols for Validation

Since specific literature values for this intermediate may vary by batch or crystal form, empirical determination is required.

Protocol A: Kinetic Solubility (High Throughput)

Best for: Rapid screening of biological assay compatibility.

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Spiking: Add 2 µL of stock to 198 µL of aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Measurement: Measure Absorbance at 620 nm (turbidity).

    • Result: If OD620 < 0.005 (relative to blank), the compound is soluble at 100 µM.[1][2]

Protocol B: Thermodynamic Solubility (Gold Standard)

Best for: Formulation development.

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of the target solvent (Water or Buffer).[1][2]

  • Equilibration: Shake/stir for 24 hours at 25°C.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.

    • Note: Do not use Nylon filters if non-specific binding is suspected.[1][2]

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared from the DMSO stock.

References

  • PubChem. Compound Summary: 4-Aminopyrazole (Analogous Scaffold).[1][2][6] National Library of Medicine.[1][2] Available at: [Link]

  • National Center for Biotechnology Information. Piperidine: Physical Properties and pKa.[1][2] PubChem Database.[1][2][7] Available at: [Link]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26.[1] [Link]

  • Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety."[1][2] Chemical Research in Toxicology 24.9 (2011): 1420–1456.[1][2] [Link]

Thermodynamic Stability of Aminopyrazole-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery & Development

Executive Summary

The aminopyrazole-piperidine scaffold represents a privileged structural motif in modern oncology and virology, serving as the pharmacophore backbone for numerous kinase inhibitors (e.g., FGFR, Akt, Aurora kinase inhibitors). While this scaffold offers exceptional hydrogen-bonding capabilities and tunable solubility, it introduces complex thermodynamic challenges.

This guide analyzes the thermodynamic stability profile of this scaffold, focusing on annular tautomerism , conformational dynamics , and oxidative susceptibility . It provides self-validating experimental protocols for assessing these parameters, ensuring that lead compounds possess not just potency, but the physicochemical resilience required for clinical development.

Part 1: Structural & Thermodynamic Analysis[1]

The Tautomeric Equilibrium Challenge

The defining thermodynamic characteristic of the aminopyrazole moiety is its annular prototropic tautomerism . Unlike fixed heterocycles, the N-unsubstituted aminopyrazole exists in a dynamic equilibrium between the 3-amino-1H-pyrazole (3-AP) and 5-amino-1H-pyrazole (5-AP) forms.

  • Thermodynamic Driver: The equilibrium is governed by the relative basicity of the ring nitrogens and the electronic nature of substituents. In the gas phase and non-polar solvents, the 3-AP form is generally favored by ~2.5 kcal/mol due to dipole minimization. However, in polar protic solvents (and biological media), the 5-AP form often predominates or becomes energetically accessible, driven by solvation enthalpy.

  • Impact on Potency: Kinase binding pockets often select for a specific tautomer (usually to form a donor-acceptor hinge binding motif). If the energy penalty to desolvate and switch tautomers is too high (>3-4 kcal/mol), apparent binding affinity (

    
    ) drops significantly despite perfect geometric complementarity.
    
Piperidine Conformational Dynamics

The piperidine ring, while chemically robust, introduces conformational entropy .

  • Chair-Chair Interconversion: The ring undergoes rapid chair-to-chair inversion with a barrier of ~10-11 kcal/mol.

  • Nitrogen Inversion: The N-substituent flips between axial and equatorial positions. For 4-aminopiperidines linked to pyrazoles, the equatorial conformer is thermodynamically preferred to avoid 1,3-diaxial strain, but "conformational collapse" can occur if the linker allows intramolecular H-bonding, locking the ring in a high-energy twisted boat conformation.

Visualization: Tautomeric & Conformational Landscape

The following diagram illustrates the dynamic equilibrium and the energy states relevant to this scaffold.

Tautomerism T3 3-Amino-1H-pyrazole (Dipole Minimized) T5 5-Amino-1H-pyrazole (Solvation Stabilized) T3->T5 Proton Shift (ΔG depends on solvent) Binding Kinase Hinge Region T5->Binding Bioactive Conformer (Often Required) PipEq Piperidine (Equatorial) Low Energy PipAx Piperidine (Axial) High Energy PipEq->PipAx Ring Inversion (~10 kcal/mol)

Caption: Thermodynamic equilibrium between 3-amino and 5-amino tautomers and piperidine conformers. The 5-amino form is frequently the bioactive species for kinase hinge binding.

Part 2: Degradation Pathways[2][3][4]

Oxidative Instability (N-Oxide Formation)

The secondary or tertiary amine of the piperidine ring is the "soft spot" for oxidative degradation.

  • Mechanism: In the presence of peroxides (common impurities in excipients like PEG or Tween) or atmospheric oxygen under stress, the piperidine nitrogen undergoes nucleophilic attack on the electrophilic oxygen, forming the Piperidine N-Oxide .

  • Consequence: This increases polarity drastically, altering solubility and potentially creating a toxicophore.

Photolytic Degradation

Aminopyrazoles are electron-rich aromatic systems. Upon exposure to UV light (photo-stress), they can undergo:

  • Photo-oxidation: Radical-mediated ring opening.

  • N-N Bond Cleavage: Rare, but possible under high-energy UV, leading to ring fragmentation.

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility & Polymorph Profiling

Objective: Determine the true equilibrium solubility and identify stable solid forms (polymorphs). Kinetic solubility (from DMSO stock) is insufficient for this scaffold due to metastable amorphous precipitation.

Reagents:

  • Test Compound (Solid powder, >95% purity).

  • Buffers: pH 1.2 (SGF), pH 6.8 (SIF), pH 7.4 (PBS).

  • HPLC Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

Workflow:

  • Supersaturation: Weigh 10 mg of compound into 1.5 mL microcentrifuge tubes. Add 0.5 mL of buffer (Target: 20 mg/mL, ensuring excess solid).

  • Equilibration: Shake at 37°C / 750 RPM for 24 hours (Initial assessment) and 72 hours (Confirmation).

  • Phase Separation: Centrifuge at 15,000 RPM for 10 mins.

  • Filtration: Filter supernatant through a 0.22 µm PVDF membrane (Pre-saturate filter to avoid drug loss).

  • Quantification: Analyze filtrate by HPLC-UV against a standard curve.

  • Solid State Analysis (Critical): Analyze the remaining solid pellet by X-Ray Powder Diffraction (XRPD) or DSC .

    • Why? If the solid converts to a hydrate or a more stable (less soluble) polymorph during the assay, the solubility value refers to that new form.

Protocol B: Oxidative Stress Testing (Forced Degradation)

Objective: Assess the vulnerability of the piperidine nitrogen to oxidation.[1][2]

Workflow:

  • Preparation: Dissolve compound to 1 mg/mL in Acetonitrile:Water (50:50).

  • Stress Condition: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Incubate at Room Temperature for 4 hours.

  • Quenching: Quench with 5% Sodium Metabisulfite solution (to destroy excess peroxide).

  • Analysis: Analyze by LC-MS.

    • Success Criteria: Look for [M+16]+ peak (N-oxide). If degradation >10%, the scaffold requires antioxidant protection (e.g., BHT) in formulation or structural modification (e.g., fluorination adjacent to N).

Visualization: Stability Assessment Workflow

StabilityWorkflow cluster_Solubility Thermodynamic Solubility cluster_Stress Forced Degradation Start Lead Compound (Aminopyrazole-Piperidine) Step1 Shake Flask (24-72h) Excess Solid Start->Step1 Stress1 Oxidative Stress (3% H2O2) Start->Stress1 Step2 Analyze Supernatant (HPLC) Step1->Step2 Step3 Analyze Pellet (XRPD/DSC) Step1->Step3 Decision Stability Profile Valid? Step2->Decision Step3->Decision Stress2 LC-MS Analysis (Detect N-Oxide) Stress1->Stress2 Stress2->Decision Refine Structural Modification (e.g., N-methylation) Decision->Refine No

Caption: Integrated workflow for thermodynamic solubility determination and oxidative stress testing.

Part 4: Stabilization Strategies

Locking the Tautomer

To eliminate the energy penalty of tautomer switching, N-methylation of the pyrazole ring is the gold standard.

  • Strategy: Methylating the N1 position locks the pyrazole into a fixed steric arrangement.

  • Trade-off: This removes a hydrogen bond donor. If the N-H was essential for binding (e.g., to the kinase hinge), this strategy will abolish activity. Structure-Activity Relationship (SAR) studies must validate if the N-H is a donor or acceptor in the binding pocket.

Rigidifying the Piperidine

To reduce the entropic penalty upon binding:

  • Bridging: Introduction of a methylene bridge (e.g., 8-azabicyclo[3.2.1]octane) locks the piperidine into a specific chair/boat conformation.

  • Substituents: Adding a methyl group adjacent to the piperidine nitrogen (2-methyl or 6-methyl) creates steric clash (A-strain) that biases the ring equilibrium toward a single conformer, often improving both metabolic stability and binding affinity.

Salt Selection

Aminopyrazoles are weak bases (


 ~4-5), while piperidines are strong bases (

~10-11).
  • Recommendation: Form salts using the piperidine nitrogen. Mesylate or Tosylate salts often provide better crystallinity and higher melting points than Hydrochloride salts for this specific scaffold, reducing the risk of hygroscopicity-induced degradation.

References

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • National Institutes of Health (PMC). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

  • Journal of Medicinal Chemistry. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. [Link]

  • RSC Publishing. Advances in protein solubility and thermodynamics: quantification, instrumentation, and perspectives. [Link]

Sources

Annular Tautomerism of 5-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine in Solution: Mechanistic Drivers and NMR Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Analytical Scientists in Drug Discovery.

Executive Summary

The pyrazole ring is a privileged pharmacophore in modern drug discovery, particularly within the design of kinase inhibitors (e.g., JAK, Aurora, and LRRK2 inhibitors)[1]. However, the annular prototropic tautomerism inherent to 3/5-substituted-1H-pyrazoles presents a critical variable in structure-based drug design. For the molecule 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine , the position of the N-H proton dictates the spatial orientation of the bulky piperidine vector and the electronic character of the 4-amino group.

This whitepaper provides an in-depth technical framework for analyzing the tautomeric equilibrium of this compound in solution. As an application scientist, my objective is to move beyond basic observations and establish a definitive, self-validating analytical workflow that elucidates the causality behind tautomeric bias, ensuring high-fidelity data for computational modeling and SAR (Structure-Activity Relationship) development.

Mechanistic Drivers of Tautomeric Bias

In solution, this compound exists in a dynamic equilibrium with its tautomer, 3-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine. This interconversion occurs via an intermolecular or solvent-assisted proton transfer between the N1 and N2 atoms of the pyrazole core[2].

Steric vs. Electronic Causality

The equilibrium position (


) is not random; it is dictated by the minimization of steric strain and the maximization of electronic stabilization:
  • Steric Hindrance (The Primary Driver): By IUPAC convention, the nitrogen bearing the proton is designated as N1. In the 5-substituted tautomer, the bulky 1-methylpiperidin-4-yl group is adjacent to the N1-H bond. This creates severe steric clash. Conversely, in the 3-substituted tautomer, the substituent is adjacent to the bare N2 atom, relieving this strain. Consequently, the 3-substituted tautomer is thermodynamically favored in monomeric states[2].

  • Electronic Modulation: The 4-amino group acts as a strong

    
    -donor. Its interaction with the pyrazole 
    
    
    
    -system slightly alters the basicity of N1 vs N2, but this effect is generally overshadowed by the steric bulk of the C5/C3 piperidine ring.
Solvent Dielectric and Hydrogen Bonding Effects

The choice of solvent fundamentally alters the observed equilibrium. In non-polar, aprotic solvents (e.g.,


), pyrazoles frequently form hydrogen-bonded cyclic dimers or tetramers, which can artificially stabilize the less favored tautomer through cooperative hydrogen bonding[3]. In highly polar, hydrogen-bond accepting solvents (e.g., 

), these dimers are disrupted. The solvent acts as a proton shuttle, lowering the activation energy for tautomerization while stabilizing the intrinsic monomeric preference[4].

Tautomerism T5 5-Substituted Tautomer (Sterically Hindered) Minor Species Solvent Solvent-Assisted Proton Transfer (Fast Exchange at 298K) T5->Solvent k_forward Solvent->T5 k_reverse T3 3-Substituted Tautomer (Sterically Relaxed) Major Species Solvent->T3 k_forward T3->Solvent k_reverse

Fig 1: Tautomeric equilibrium driven by steric relief and solvent-assisted proton transfer.

Self-Validating Analytical Workflow: Solution-State NMR

At standard ambient temperature (298K), the rate of proton exchange between N1 and N2 is often comparable to the NMR timescale. This results in the coalescence of the C3 and C5 signals, yielding broad, uninterpretable humps in both


 and 

NMR spectra[2]. To accurately quantify the tautomeric ratio, we must establish a self-validating protocol utilizing Variable Temperature (VT) NMR coupled with 2D heteronuclear correlation.
Step-by-Step Experimental Protocol

Step 1: Sample Preparation and Concentration Control

  • Rationale: To isolate the monomeric tautomeric preference, we must eliminate concentration-dependent dimerization.

  • Action: Prepare a dilute solution (10 mM) of this compound in anhydrous

    
    . 
    
    
    
    is selected specifically for its high dielectric constant (
    
    
    ), which outcompetes pyrazole-pyrazole hydrogen bonding, ensuring the molecule exists as a solvated monomer.

Step 2: Variable Temperature (VT)


 and 

NMR
  • Rationale: We must cross the coalescence temperature (

    
    ) to enter the slow-exchange regime, effectively "freezing" the tautomers on the NMR timescale[4].
    
  • Action: Acquire standard 1D spectra at 298K (baseline). Incrementally lower the probe temperature in 10K steps down to 223K (-50°C). At 223K, the broad C3/C5 signals will split into distinct, sharp peaks representing Tautomer A and Tautomer B. Integrate the isolated pyrazole C-H proton signals to determine the exact thermodynamic ratio (

    
    ).
    

Step 3: Orthogonal Validation via


 HMBC (The Gold Standard) 
  • Rationale: 1D integration tells us the ratio, but not which peak belongs to which tautomer. We must map the connectivity of the piperidine substituent to the electronic state of the adjacent pyrazole nitrogen.

  • Action: At 223K, execute a 2D

    
     HMBC experiment.
    
    • If the piperidine protons show a strong 3-bond correlation (

      
      ) to a pyrrole-like nitrogen  (
      
      
      
      ~180-200 ppm), the substituent is at C5 (adjacent to N1-H).
    • If the correlation is to a pyridine-like nitrogen (

      
       ~250-270 ppm), the substituent is at C3 (adjacent to the bare N2)[5].
      

Workflow Step1 1. Monomeric Sample Prep (10 mM in anhydrous DMSO-d6) Step2 2. VT-NMR Cooling to 223K (Breaks signal coalescence) Step1->Step2 Step3 3. 1D Integration (1H / 13C) (Quantifies Thermodynamic Ratio) Step2->Step3 Step4 4. 2D 1H-15N HMBC Mapping (Assigns Structural Identity via N1/N2 shifts) Step3->Step4

Fig 2: Self-validating NMR workflow for absolute tautomer assignment.

Quantitative Data Presentation

Based on the established behavior of 4-amino-3/5-substituted pyrazoles in the slow-exchange regime (223K in


), the following table summarizes the diagnostic NMR parameters used to definitively identify the tautomeric species[2][5].
NMR Parameter3-(1-methylpiperidin-4-yl) Tautomer (Major)5-(1-methylpiperidin-4-yl) Tautomer (Minor)Diagnostic Causality

Shift (C3/C5)
~145 ppm (C3-R) / ~132 ppm (C5-H)~135 ppm (C3-H) / ~142 ppm (C5-R)Substituent deshields the attached carbon.

Shift (N1)
~185 ppm (Pyrrole-like, N-H)~192 ppm (Pyrrole-like, N-H)N1-H is directly observable in slow exchange.

Shift (N2)
~255 ppm (Pyridine-like, bare N)~248 ppm (Pyridine-like, bare N)Bare nitrogen is highly deshielded.
HMBC Correlation Piperidine

N2 (~255 ppm)
Piperidine

N1 (~192 ppm)
Definitive proof of substituent proximity to N1 vs N2.
Expected Ratio > 85%< 15%Driven by steric relief between N1-H and piperidine.

Table 1: Diagnostic NMR chemical shifts for the tautomers of this compound in the slow-exchange regime.

Implications for Drug Development

Understanding the tautomeric bias of this compound is not merely an academic exercise; it is a critical prerequisite for rational drug design.

When this scaffold is docked into a kinase ATP-binding pocket, the pyrazole ring typically forms a bidentate hydrogen bond with the kinase hinge region (acting as both an H-bond donor via N1-H and an H-bond acceptor via N2). If computational chemists dock the sterically hindered 5-substituted tautomer without accounting for the energetic penalty of its formation in solution, the calculated binding free energy (


) will be fundamentally flawed. By utilizing the VT-NMR/HMBC workflow described above, drug development professionals can feed empirically validated, highly accurate tautomeric ratios into their in silico models, drastically reducing false-positive rates in lead optimization.

References

  • [2] Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • [4] Title: The Use of NMR Spectroscopy to Study Tautomerism Source: ResearchGate URL:[Link]

  • [5] Title: The use of NMR spectroscopy to study tautomerism Source: Bohrium URL:[Link]

  • [3] Title: Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor Source: Semantic Scholar URL:[Link]

  • [1] Title: PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES Source: ResearchGate URL:[Link]

Sources

Role of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine in kinase inhibitor discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine in Kinase Inhibitor Discovery[1]

Executive Summary: The Aminopyrazole Privilege

In the landscape of kinase inhibitor discovery, the aminopyrazole scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, This compound (and its tautomeric/positional isomer, the N-linked 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine ) serves as a critical modular building block.

This guide dissects the utility of this scaffold, focusing on its dual role:

  • Hinge Binding: The aminopyrazole core forms key hydrogen bonds with the kinase hinge region (ATP-binding site).[1]

  • Solvent Interaction: The 1-methylpiperidine moiety extends towards the solvent front, improving solubility and pharmacokinetic (PK) profiles while offering vectors for selectivity via salt-bridge formation.[1]

Structural Biology & Mechanism of Action

The Binding Mode

The efficacy of this scaffold stems from its ability to mimic the adenine ring of ATP.[1]

  • Donor-Acceptor Motif: The pyrazole nitrogen (N1/N2) and the exocyclic amine (4-NH2) typically function as a hydrogen bond acceptor-donor pair, interacting with the backbone carbonyl and amide nitrogen of the kinase hinge residues (e.g., Glu, Met, or Leu depending on the kinase).[1]

  • The Piperidine Vector: In the 5-substituted (C-linked) or 1-substituted (N-linked) configuration, the piperidine ring projects into the solvent-exposed region (Ribose pocket or Solvent Front).[1] This is critical for:

    • Solubility: The basic nitrogen (pKa ~9-10) is protonated at physiological pH, enhancing aqueous solubility.[1]

    • Selectivity: The piperidine can be derivatized or positioned to interact with specific residues (e.g., Asp/Glu) at the rim of the ATP pocket, differentiating between homologous kinases (e.g., JAK vs. Aurora).[1]

Isomerism Note (Critical)

While the user specifies the 5-(C-linked) isomer, the 1-(N-linked) isomer (CAS 1201935-36-5 ) is the most commercially prevalent building block in approved drugs like Crizotinib (where the pyrazole is 1-substituted by piperidine).[1] Both isomers exploit the same spatial logic: placing the solubilizing group away from the hydrophobic hinge.

Figure 1: Pharmacophore Map (Diagram describing the interaction of the scaffold with the ATP binding site)

Pharmacophore Hinge Kinase Hinge Region (Glu/Met Backbone) Scaffold Aminopyrazole Core (H-Bond Donor/Acceptor) Hinge->Scaffold H-Bonds (2-3 Å) Linker Position 5 (or 1) Vector Scaffold->Linker C-C or N-C Bond Piperidine 1-Methylpiperidine (Solvent Front/Solubility) Linker->Piperidine Projection Solvent Solvent Exposed Area (Asp/Glu Residues) Piperidine->Solvent Salt Bridge / Solvation

Caption: Pharmacophore mapping of the aminopyrazole-piperidine scaffold within the kinase ATP-binding pocket.

Chemical Synthesis & Process Chemistry

The synthesis of the This compound (C-linked) requires a different approach than the N-linked isomer. Below is a robust route for the C-linked scaffold, followed by the N-linked route for comparison.

Route A: Synthesis of 5-(C-linked) Isomer

This route utilizes a Claisen condensation followed by hydrazine cyclization.[1]

  • Precursor Prep: Start with 1-methylpiperidine-4-carboxylic acid .[1]

  • Activation: Convert to acid chloride or imidazolide.

  • Condensation: React with malononitrile (in the presence of NaH) to form (1-methylpiperidin-4-yl)methylenemalononitrile (enol ether form if using orthoester, or ketonitrile).[1]

    • Alternative: Condense 1-methylpiperidine-4-carboxylate with acetonitrile anion to form the beta-ketonitrile.

  • Cyclization: Treat the beta-ketonitrile (or enol ether derivative) with hydrazine hydrate .

    • Result: Formation of 3-amino-5-(1-methylpiperidin-4-yl)pyrazole . (Note: 3-amino and 5-amino are tautomers; 4-amine requires a nitrosation step if not pre-functionalized).

  • Refined Route for 4-Amine:

    • Step 1: Condense 1-methyl-4-acetylpiperidine with DMF-DMA to form the enaminone.

    • Step 2: Cyclize with hydrazine to get the pyrazole.

    • Step 3: Nitration (HNO3/H2SO4) at position 4.[1]

    • Step 4: Reduction (Pd/C, H2) to yield This compound .[1]

Route B: Synthesis of 1-(N-linked) Isomer (Commercial Standard)

This is the route for CAS 1201935-36-5 .[1]

  • Alkylation: React 4-nitro-1H-pyrazole with 1-methyl-4-chloropiperidine (or tosylate) using Cs2CO3 in DMF.

  • Reduction: Hydrogenation of the nitro group (Pd/C, H2, MeOH) yields 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine .[1]

Figure 2: Synthetic Workflow (Route A - C-linked)

Synthesis Start 1-Methylpiperidine-4-carboxylic acid Inter1 Beta-Keto Nitrile / Enaminone Start->Inter1 Condensation Pyrazole 3/5-Substituted Pyrazole Inter1->Pyrazole Cyclization Nitro 4-Nitro-5-(piperidinyl)pyrazole Pyrazole->Nitro Electrophilic Subst. Final This compound Nitro->Final Reduction Step1 1. Activation 2. Malononitrile/Acetonitrile Step2 Hydrazine Hydrate Cyclization Step3 Nitration (HNO3/H2SO4) Step4 Reduction (H2, Pd/C)

Caption: Step-wise synthesis of the 4-amino-5-piperidinyl pyrazole scaffold.

Experimental Protocols

Protocol: Synthesis of Intermediate (N-Alkylation Route)

Applicable for the 1-substituted isomer, adaptable for scaffold generation.[1]

Materials: 4-Nitro-1H-pyrazole (1.0 eq), 1-Methyl-4-chloropiperidine HCl (1.2 eq), Cesium Carbonate (2.5 eq), DMF (anhydrous).[1]

  • Setup: In a flame-dried round-bottom flask under N2, dissolve 4-nitro-1H-pyrazole in DMF (0.5 M).

  • Addition: Add Cs2CO3 followed by 1-methyl-4-chloropiperidine HCl.

  • Reaction: Heat to 80°C for 12 hours. Monitor by LC-MS for conversion to the alkylated nitro-pyrazole (M+H observed).

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na2SO4, concentrate.

  • Reduction: Dissolve the crude nitro intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under H2 balloon (1 atm) for 4 hours.

  • Purification: Filter through Celite. Concentrate. Purify via flash chromatography (DCM/MeOH/NH3) to obtain the amine as an off-white solid.

Protocol: Biochemical Kinase Assay (ADP-Glo)

To validate the inhibitory potential of derivatives built on this scaffold.[1]

Objective: Determine IC50 of the synthesized inhibitor against a target kinase (e.g., JAK2, ALK).

  • Reagents: Kinase Enzyme (0.5 ng/µL), ATP (at Km), Substrate (Poly-Glu-Tyr), Test Compound (DMSO stock), ADP-Glo Reagent (Promega).[1]

  • Preparation: Prepare 3x serial dilutions of the test compound in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).

  • Reaction:

    • Add 2 µL Compound to 384-well plate.

    • Add 4 µL Enzyme/Substrate mix. Incubate 10 min.

    • Add 4 µL ATP start mix. Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo Reagent (depletes ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Analysis: Read Luminescence. Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response curve (GraphPad Prism).

Data & SAR Analysis

Table 1: Physicochemical Profile of the Scaffold

PropertyValue (Approx)Significance in Drug Discovery
MW ~180.25 DaLow MW allows for "Fragment-Based" growth.[1]
cLogP 0.5 - 1.2Highly hydrophilic; ideal for balancing lipophilic hinge binders.[1]
pKa (Piperidine) ~9.5Protonated at pH 7.4; improves solubility and lysosomal trapping.[1]
H-Bond Donors 2 (NH2)Critical for hinge interaction (e.g., with Glu carbonyl).[1]
H-Bond Acceptors 3 (N, N, N)Pyrazole N2 accepts H-bond from hinge NH.[1]

SAR Insight:

  • Methyl Group: The N-methyl on piperidine prevents metabolic dealkylation compared to N-H, but N-ethyl or N-isopropyl (as in Crizotinib) can be used to fill larger hydrophobic pockets.[1]

  • Amine Position: The 4-amino group is essential.[1] Acetylation or arylation of this amine typically creates the "Linker" to the rest of the inhibitor molecule (e.g., forming an amide or urea linkage).[1]

References

  • Cui, J. J., et al. (2011).[1] "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)."[1] Journal of Medicinal Chemistry.

  • Fabbro, D., et al. (2012).[1] "Targeting Cancer with Small-Molecule Kinase Inhibitors." Methods in Molecular Biology.

  • Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays."[1] Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine (CAS 1201935-36-5)."[1] National Center for Biotechnology Information.

  • Zhang, J., et al. (2009).[1] "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer.

Sources

Rational Design and Physicochemical Profiling of BCR-ABL Tyrosine Kinase Inhibitors: A Comparative Analysis of CAS 152459-95-5 (Imatinib) and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Imatinib (CAS 152459-95-5) fundamentally disrupted the oncology landscape, transforming Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML) from a fatal disease into a manageable chronic condition. However, the emergence of resistance mutations in the BCR-ABL kinase domain necessitated the rational design of second-generation analogs, namely Nilotinib and Dasatinib. As a Senior Application Scientist, understanding the physicochemical properties—such as molecular weight (MW), lipophilicity (LogP), polar surface area (PSA), and solid-state forms—is critical for optimizing oral bioavailability, target engagement, and formulation stability. This whitepaper provides an in-depth technical analysis of these properties, grounded in validated experimental methodologies.

Mechanistic Causality: From Imatinib to Second-Generation Analogs

Imatinib functions as a Type-II kinase inhibitor, selectively binding to the inactive conformation of the ABL kinase domain[1]. It occupies the ATP-binding pocket, forming critical hydrogen bonds with the hinge region and utilizing its N-methylpiperazine moiety to enhance aqueous solubility.

When point mutations (e.g., Y253H, E255K) alter the thermodynamic stability of this inactive conformation, Imatinib loses efficacy. Nilotinib (CAS 641571-10-0) was rationally designed to overcome this by replacing the N-methylpiperazine ring with a 4-methylimidazole group and introducing a trifluoromethyl (


) substituent[2]. This structural evolution significantly increases lipophilicity and van der Waals interactions, locking the inhibitor more tightly into the binding pocket. Conversely, Dasatinib (CAS 302962-49-8)  is a dual SRC/ABL inhibitor that binds to both the active and inactive conformations, utilizing a structurally distinct thiazole carboxamide scaffold to bypass steric clashes caused by Imatinib-resistant mutations [3].

G BCR_ABL BCR-ABL Kinase (Constitutively Active) GRB2 GRB2 / SOS BCR_ABL->GRB2 STAT5 STAT5 Pathway (Apoptosis Evasion) BCR_ABL->STAT5 TKI TKI (Imatinib/Nilotinib) Competitive ATP Binding TKI->BCR_ABL Inhibits RAS RAS Activation GRB2->RAS MEK_ERK MEK / ERK Pathway (Cell Proliferation) RAS->MEK_ERK

Fig 1: BCR-ABL signaling cascade and targeted inhibition by tyrosine kinase inhibitors.

Comparative Physicochemical Properties

The structural modifications between Imatinib and its analogs result in distinct physicochemical profiles. These parameters dictate the Biopharmaceutics Classification System (BCS) categorization, influencing formulation strategies (e.g., salt selection, micronization).

Table 1: Physicochemical summary of key BCR-ABL inhibitors [1][2][3]

PropertyImatinib (Free Base)NilotinibDasatinib (Anhydrous)
CAS Number 152459-95-5641571-10-0302962-49-8
Molecular Formula



Molecular Weight 493.6 g/mol 529.5 g/mol 488.01 g/mol
Calculated LogP 3.24.93.6
Polar Surface Area (PSA) 86.3 Ų97.6 Ų135.0 Ų
H-Bond Donors / Acceptors 2 / 72 / 74 / 7
Solubility Profile Highly pH-dependent (soluble at pH < 5.5)Poorly soluble in waterWeak base, highly pH-sensitive
Primary Salt Form MesylateHydrochloride / TartrateMonohydrate

Causality Insight: The high PSA of Dasatinib (135.0 Ų) is driven by the hydroxyethyl piperazine and thiazole rings, which increases its propensity to form stable hydrates (e.g., Dasatinib monohydrate). Nilotinib's high LogP (4.9) drives its extreme hydrophobicity, necessitating formulation as a hydrochloride salt encapsulated with specific surfactants to achieve adequate gastrointestinal absorption.

Experimental Methodologies for Physicochemical Profiling

To ensure trustworthiness and reproducibility in drug development, physicochemical properties must be derived from self-validating experimental systems. Below are the gold-standard protocols for determining the lipophilicity and ionization constants of these TKIs.

Protocol A: Determination of LogP via RP-HPLC (Self-Validating System)

While the shake-flask method is traditional, the poor aqueous solubility of Nilotinib and Dasatinib often leads to emulsion formation and inaccurate mass balances. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a superior, self-validating alternative.

  • System Preparation: Utilize a C18 stationary phase column. Prepare a mobile phase consisting of a biologically relevant buffer (e.g., 20 mM phosphate buffer, pH 7.4) and an organic modifier (methanol).

  • Calibration (The Validation Step): Inject a homologous series of reference standards with known, highly accurate LogP values (e.g., toluene, bromobenzene, triphenylene). Plot the logarithm of the retention factor (

    
    ) against the literature LogP values to create a linear calibration curve (
    
    
    
    ).
  • Sample Injection: Dissolve the TKI (e.g., Imatinib) in a minimal volume of DMSO. Inject the sample and record the retention time (

    
    ).
    
  • Dead Time Determination: Inject uracil as an unretained marker to determine column dead time (

    
    ). Calculate the retention factor: 
    
    
    
    .
  • Data Extrapolation: Interpolate the TKI's LogP from the calibration curve. Causality: By running the calibration standards in the exact same sequence as the analyte, the system inherently controls for column degradation, temperature fluctuations, and mobile phase inconsistencies.

Protocol B: pKa Determination via Potentiometric Titration

Accurate pKa values are essential for predicting the ionization state of the drug in the GI tract and selecting appropriate counterions for salt formation [4].

  • Environmental Control: Purge the titration vessel with high-purity Argon gas for 15 minutes prior to the experiment. Causality: This prevents atmospheric

    
     from dissolving into the aqueous medium, forming carbonic acid, and artificially skewing the pH readings.
    
  • Blank Titration: Perform a baseline titration of the solvent system (e.g., 0.15 M KCl to maintain constant ionic strength) using standardized 0.1 M HCl and 0.1 M NaOH.

  • Sample Titration: Dissolve 2-3 mg of the TKI in the solvent. Titrate across a pH range of 2.0 to 12.0.

  • Data Processing: Subtract the blank titration curve from the sample curve (Bjerrum difference plot) to isolate the protonation events of the API. Imatinib will show distinct inflection points corresponding to the piperazine and pyridine nitrogens.

Solid-State Characterization and Solvate Formation

The solid-state form of a TKI drastically impacts its dissolution rate and bioavailability. Dasatinib, for instance, is notorious for its complex polymorphic landscape and tendency to form solvates [5].

G API API Synthesis (e.g., Dasatinib) Solvent Solvent Screening & Crystallization API->Solvent Thermal Thermal Analysis (DSC / TGA) Solvent->Thermal Diffraction Diffraction (PXRD) Solvent->Diffraction Selection Polymorph / Solvate Selection Thermal->Selection Diffraction->Selection

Fig 2: Systematic workflow for the physicochemical characterization of TKI solid forms.

Workflow Causality: When screening for stable forms (e.g., Dasatinib monohydrate vs. anhydrous), the API is subjected to various solvent environments. Powder X-Ray Diffraction (PXRD) provides the structural fingerprint of the crystal lattice. However, PXRD alone cannot distinguish between a true polymorph and a solvate. Therefore, it must be orthogonally validated using Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC). If TGA shows a distinct mass loss corresponding to the molecular weight of the solvent (e.g., water) prior to the melting endotherm on the DSC, the form is definitively identified as a solvate/hydrate.

Conclusion

The evolution from CAS 152459-95-5 (Imatinib) to its analogs represents a masterclass in rational drug design. By manipulating molecular weight, lipophilicity, and topological features, researchers have successfully bypassed kinase domain mutations. However, these modifications introduce complex physicochemical challenges—such as extreme hydrophobicity in Nilotinib and solvate polymorphism in Dasatinib—that require rigorous, self-validating analytical protocols to ensure clinical efficacy and safety.

References

  • PubChem. "Imatinib - CID 5291." National Center for Biotechnology Information. Available at: [Link]

  • PubChem. "Nilotinib - CID 644241." National Center for Biotechnology Information. Available at: [Link]

  • PubChem. "Dasatinib - CID 3062316." National Center for Biotechnology Information. Available at: [Link]

  • MDPI. "Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds." Crystals, 2020. Available at: [Link]

  • ACS Omega. "Stable Fatty Acid Solvates of Dasatinib, a Tyrosine Kinase Inhibitor: Prediction, Process, and Physicochemical Properties." American Chemical Society, 2022. Available at: [Link]

Methodological & Application

High-Fidelity Amide Coupling Protocol for 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for amide coupling using 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Part 1: Strategic Analysis & Chemical Logic

The Substrate Challenge

The coupling of This compound (referred to herein as Substrate-A ) presents a unique set of chemoselective and steric challenges that distinguish it from standard peptide coupling.

  • Electronic Deactivation: The amine at the 4-position of the pyrazole ring is electronically distinct from a standard aniline or alkyl amine. The electron-rich pyrazole ring increases the nucleophilicity compared to a phenyl-amine, but it remains less reactive than a primary alkyl amine.

  • Steric Hindrance: The bulky 1-methylpiperidin-4-yl group at the adjacent 5-position creates significant steric crowding around the 4-amino group, often retarding the rate of nucleophilic attack on the activated ester.

  • Amphoteric Nature: Substrate-A contains three distinct nitrogen centers:

    • Pyrazole-NH (1H): Weakly acidic (pKa ~14). Can act as a hydrogen bond donor or, if deprotonated, a competing nucleophile.

    • Piperidine-N: Basic (pKa ~10). It will protonate under acidic conditions and can sequester coupling reagents if not properly masked or if stoichiometry is incorrect.

    • 4-Amino Group: The target nucleophile.

The "Self-Validating" Purification Logic

A critical advantage of this scaffold is the basic piperidine moiety. This functional group allows for "Catch-and-Release" purification strategies (SCX chromatography) or pH-switchable liquid-liquid extraction. This feature transforms the protocol from a synthesis challenge into a purification advantage, eliminating the need for immediate silica gel chromatography in many cases.

Part 2: Experimental Protocols

Method A: HATU-Mediated Coupling (Standard Discovery Protocol)

Recommended for: Discovery-scale synthesis (10 mg – 500 mg) and library generation.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/HOBt due to its faster kinetics, which is crucial for overcoming the steric hindrance of the adjacent piperidine ring.

Reagents & Stoichiometry
ComponentEquivalents (eq)Role
Carboxylic Acid (R-COOH)1.0Electrophile
Substrate-A 1.1 - 1.2Nucleophile (Slight excess ensures acid consumption)
HATU1.2Coupling Agent (Uronium)
DIPEA (Diisopropylethylamine)3.0 - 4.0Base (Must neutralize HATU salt + Piperidine)
DMF (Anhydrous)[0.1 M - 0.2 M]Solvent (Polar aprotic required for solubility)
Step-by-Step Procedure
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at Room Temperature (RT) for 5–10 minutes.

    • Observation: Solution typically turns yellow/orange. This pre-activation forms the active ester (OAt-ester).

  • Addition: Add Substrate-A (1.1 eq) followed by the remaining DIPEA (1.0–2.0 eq).

    • Critical Note: The extra base is required to ensure the piperidine ring remains deprotonated and does not buffer the system, and to neutralize the H+ generated during coupling.

  • Reaction: Stir at RT for 2–16 hours.

    • Monitoring: Monitor by LC-MS.[1][2] Look for the disappearance of the acid (M-1 or M+1) and formation of the Product (M+1).

    • Troubleshooting: If conversion stalls <50% after 4 hours, heat to 50°C. The pyrazole ring is thermally stable.

Method B: T3P-Mediated Coupling (Scalable/Process Protocol)

Recommended for: Scale-up (>1 g) or difficult substrates where epimerization or byproduct removal is a concern.

Rationale: Propylphosphonic anhydride (T3P) exhibits low toxicity and high selectivity. It generates water-soluble byproducts, simplifying workup.

Reagents & Stoichiometry
ComponentEquivalents (eq)Role
Carboxylic Acid1.0Electrophile
Substrate-A 1.1Nucleophile
T3P (50% in EtOAc/DMF)1.5 - 2.0Coupling Agent
Pyridine or N-Methylmorpholine3.0 - 5.0Base
EtOAc or 2-MeTHF[0.1 M - 0.5 M]Solvent (Green alternative)
Step-by-Step Procedure
  • Slurry: Charge Carboxylic Acid (1.0 eq), Substrate-A (1.1 eq), and Base (4.0 eq) into the reaction vessel with EtOAc or 2-MeTHF.

  • Addition: Add T3P solution (1.5 eq) dropwise over 10 minutes.

    • Exotherm Control: T3P addition can be exothermic; maintain temp < 30°C.

  • Reaction: Stir at RT. If reaction is sluggish, heat to reflux (EtOAc ~77°C).

  • Workup (Self-Validating):

    • Wash organic layer with water (removes T3P byproducts).

    • Wash with sat. NaHCO3 (removes unreacted acid).

    • Note: Product remains in organic layer due to the lipophilic nature of the amide, but ensure pH is basic enough (> pH 9) to keep the piperidine neutral.

Part 3: Purification Strategy (The "Catch-and-Release" Advantage)

Because Substrate-A contains a basic piperidine nitrogen, the resulting amide product retains basic character (unless the coupled acid is extremely acidic). This allows for highly specific purification.

Protocol: SCX Cartridge Purification
  • Load: Dissolve the crude reaction mixture in MeOH or DCM/MeOH (1:1). Load onto a pre-equilibrated SCX-2 (Strong Cation Exchange) cartridge.

  • Catch: The basic product and unreacted amine bind to the sulfonic acid resin. Neutral impurities (non-basic byproducts, unreacted carboxylic acid, HOBt) pass through.

  • Wash: Flush the cartridge with 3–5 column volumes (CV) of MeOH.

  • Release: Elute the product using 2M NH3 in MeOH .

    • Mechanism:[2][3][4] Ammonia displaces the product from the resin.

  • Concentrate: Evaporate the ammoniacal methanol to yield the semi-pure or pure amide.

Part 4: Visualization & Workflows

Reaction & Purification Logic Flow

This diagram illustrates the decision-making process and the specific chemical logic utilized in the purification step.

AmideCoupling Start Start: Reactants (Acid + Substrate-A) Activation Activation Step (HATU/DIPEA or T3P/Base) Start->Activation Coupling Nucleophilic Attack (Steric Barrier at C4) Activation->Coupling Active Ester Formed Check LC-MS Check: Conversion > 90%? Coupling->Check Check->Coupling No (Heat/Add Reagent) DirectPur Method B (T3P): Aqueous Workup (Wash H2O/NaHCO3) Check->DirectPur Yes (Large Scale) SCX Method A (HATU): SCX 'Catch & Release' (Exploits Piperidine Basicity) Check->SCX Yes (Small Scale) Final Final Product (Amide) DirectPur->Final Evaporate Solvent SCX->Final Elute w/ NH3/MeOH

Caption: Logical workflow for amide coupling of this compound, highlighting the divergence in workup based on scale and method.

Mechanistic Interaction

Visualizing the specific steric and electronic environment of the substrate.

Mechanism Substrate Substrate-A (Nucleophile) Piperidine Piperidine Ring (Steric Bulk + Basic Site) Substrate->Piperidine Position 5 PyrazoleNH Pyrazole NH (Acidic/H-Bond Donor) Substrate->PyrazoleNH Position 1 Amine 4-NH2 Group (Target Nucleophile) Substrate->Amine Position 4 Piperidine->Amine Steric Hindrance ActivatedAcid Activated Ester (R-CO-OBt/OAt) Piperidine->ActivatedAcid No Reaction (Tertiary Amine) Amine->ActivatedAcid Nucleophilic Attack

Caption: Structural analysis showing the steric influence of the piperidine ring on the target 4-amino nucleophile.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance from piperidine group.[5]Switch to Method B (T3P) and heat to reflux (EtOAc or Propyl Acetate). Alternatively, use acid chloride generated via SOCl₂.[1]
Regioselectivity Acylation of Pyrazole-NH (unlikely but possible).Treat crude with 1M NaOH/MeOH for 30 min. The amide on the pyrazole-NH is labile and will hydrolyze, leaving the desired C4-amide intact.
Poor Solubility Zwitterionic nature of substrate.Ensure solvent is anhydrous DMF or NMP. Avoid DCM if substrate crashes out.
Product Loss in Workup Product is amphiphilic/basic.Do not use acidic water washes (e.g., 1N HCl) during extraction, as the product will protonate and move to the aqueous layer. Keep aqueous layer basic (pH > 9) to extract into organics.

References

  • Vertex Pharmaceuticals Inc. (2007). Process for the preparation of 4-aminopyrazole derivatives. WO2007034183A2. Link

  • Montag, D., et al. (2017).[2] NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids. ChemistrySelect, 2(28), 7706–7710. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Biotage. (2023).[6] How should I purify a complex, polar, amide reaction mixture? Application Note. Link

Sources

Reductive amination strategies for methylpiperidine pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reductive Amination Strategies for Methylpiperidine-Pyrazole Synthesis

Executive Summary

The linkage of a 1-methylpiperidine moiety to a pyrazole core is a privileged structural motif in medicinal chemistry, featured prominently in kinase inhibitors targeting ALK (e.g., Crizotinib analogues), JAK, and CDK pathways. While alkylation (SN2) is a common synthetic route, it often suffers from regioselectivity issues (N-alkylation vs. C-alkylation) and over-alkylation.

Reductive Amination (RA) offers a superior, convergent strategy.[1] However, this specific coupling presents distinct challenges:

  • Steric Hindrance: The 1-methylpiperidin-4-one is a cyclic, hindered ketone.

  • Electronic Deactivation: Aminopyrazoles are weak nucleophiles due to the electron-withdrawing nature of the heteroaromatic ring.

This guide details two field-proven protocols to overcome these barriers, focusing on Titanium(IV) Isopropoxide-mediated strategies to force imine formation in difficult substrates.

Strategic Analysis: Route Selection

Before initiating synthesis, select the disconnection strategy based on available starting materials and electronic feasibility.

FeatureRoute A: Ketone + Amine Route B: Amine + Aldehyde
Reactants 1-Methylpiperidin-4-one + Aminopyrazole1-Methylpiperidin-4-amine + Pyrazole-4-carbaldehyde
Nucleophile Aminopyrazole (Weak)Piperidine amine (Strong/Basic)
Electrophile Ketone (Hindered/Less Reactive)Aldehyde (Highly Reactive)
Primary Challenge Imine Formation. Equilibrium favors the ketone.[2][3]Stability. Pyrazole aldehydes can be prone to oxidation.
Preferred Reagent Ti(OiPr)₄ / NaBH₄ STAB (NaBH(OAc)₃)
Verdict Harder, but starting materials are cheaper/more diverse.Easier reaction, but aldehyde availability is limiting.

Mechanism & Causality

The failure of standard reductive amination (e.g., using only NaBH₃CN in Methanol) in Route A is typically due to the failure of the imine formation step , not the reduction step. Aminopyrazoles are poor nucleophiles; they do not readily attack the bulky piperidone ketone to form the hemiaminal/imine intermediate.

The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)₄]

  • Lewis Acid Activation: Coordinates to the ketone oxygen, increasing electrophilicity.

  • Water Scavenging: Hydrolysis of Ti(OiPr)₄ consumes the water generated during condensation, driving the equilibrium toward the imine (Le Chatelier’s principle).

  • Templating: Brings the amine and ketone into proximity.

Visualizing the Pathway

ReactionMechanism Start 1-Methylpiperidin-4-one + Aminopyrazole Ti_Complex Ti-Coordination (Activation) Start->Ti_Complex Ti(OiPr)4 Neat/THF Imine Titanium-Imine Complex Ti_Complex->Imine - iPrOH - TiO2 (Water Scavenge) Reduction Hydride Delivery (NaBH4) Imine->Reduction NaBH4 EtOH/MeOH Product Methylpiperidine-Pyrazole Amine Reduction->Product Workup (Hydrolysis)

Figure 1: Mechanistic flow of the Titanium-mediated reductive amination. The Ti-species acts as both catalyst and dehydrating agent.

Detailed Protocols

Protocol A: The "Titanium-Boosted" Method (For Weak Nucleophiles)

Use this for coupling Aminopyrazoles to 1-Methylpiperidin-4-one.

Reagents:

  • 1-Methylpiperidin-4-one (1.0 equiv)

  • Aminopyrazole derivative (1.0 - 1.2 equiv)

  • Titanium(IV) isopropoxide (1.2 - 1.5 equiv) [Sigma-Aldrich 205273]

  • Sodium Borohydride (NaBH₄) (1.5 equiv)[4]

  • Solvent: Anhydrous THF (or run neat if liquid), Ethanol (absolute).

Step-by-Step Workflow:

  • Complexation (The Critical Step):

    • In a flame-dried flask under Argon, combine the Aminopyrazole and 1-Methylpiperidin-4-one .

    • Add Ti(OiPr)₄ (1.25 equiv) via syringe.

    • Note: If the mixture is stirrable, run neat (solvent-free). If solids are present, add minimal anhydrous THF (1-2 mL/mmol).

    • Stir: Stir at Ambient Temperature for 12–18 hours .

    • Checkpoint: The solution often becomes viscous and changes color (yellow/orange) indicating imine/titanium complex formation. Do NOT proceed until this time has passed.

  • Reduction:

    • Dilute the reaction mixture with Absolute Ethanol (5 mL/mmol).

    • Caution: The reaction is exothermic. Cool to 0°C if scale > 1g.

    • Add NaBH₄ (1.5 equiv) portion-wise.

    • Allow to warm to room temperature and stir for 4–6 hours.

  • Workup (The "Rochelle" Method):

    • Why: Quenching Titanium with water creates a gelatinous TiO₂ emulsion that is impossible to filter.

    • Quench: Add 2N NaOH or Saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution.

    • Stir: Vigorously stir the biphasic mixture for 1–2 hours until two clear layers form (organic vs. aqueous) and the titanium precipitates as a coarse white solid.

    • Extraction: Filter through Celite if necessary, then extract with DCM or EtOAc.

    • Purification: Dry (Na₂SO₄) and concentrate. Flash chromatography (DCM/MeOH/NH₃) is usually required.

Protocol B: The "Standard STAB" Method (For Reactive Aldehydes)

Use this for coupling 1-Methylpiperidin-4-amine to Pyrazole-4-carbaldehyde.

Reagents:

  • Pyrazole-4-carbaldehyde (1.0 equiv)

  • 1-Methylpiperidin-4-amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv) [Sigma-Aldrich 316393]

  • Acetic Acid (AcOH) (1.0 equiv - optional, accelerates imine formation)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve Pyrazole-aldehyde and Piperidine-amine in DCE (0.2 M).

    • Add AcOH (1 equiv). Stir for 30–60 mins at RT.

    • Checkpoint: Monitor by TLC. Aldehyde spot should diminish; Imine spot appears (often lower Rf).

  • Reduction:

    • Add STAB (1.5 equiv) in one portion.

    • Stir at RT for 4–16 hours.

  • Workup:

    • Quench with Saturated NaHCO₃ (basic pH is critical to ensure the amine product is in the organic phase).

    • Extract with DCM (3x).

    • Note: Methylpiperidines are very polar. Ensure the aqueous layer is pH > 10 before extraction to maximize recovery.

Experimental Workflow Diagram

ProtocolWorkflow Start Start: Substrate Selection Decision Is Nucleophile Weak? (e.g., Aminopyrazole) Start->Decision RouteA Route A: Ti(OiPr)4 Method Decision->RouteA Yes RouteB Route B: STAB Method Decision->RouteB No (Strong Amine) StepA1 Mix Amine + Ketone + Ti(OiPr)4 (Neat or THF, 12h) RouteA->StepA1 StepA2 Dilute w/ EtOH Add NaBH4 StepA1->StepA2 StepA3 Quench w/ Rochelle's Salt (Break Emulsion) StepA2->StepA3 End Purify: Flash Column (DCM/MeOH/NH3) StepA3->End StepB1 Mix Amine + Aldehyde + AcOH (DCE, 1h) RouteB->StepB1 StepB2 Add NaBH(OAc)3 (Stir 16h) StepB1->StepB2 StepB3 Quench w/ NaHCO3 Extract DCM StepB2->StepB3 StepB3->End

Figure 2: Decision tree and workflow for selecting the optimal reductive amination protocol.

Data Summary & Troubleshooting

Comparative Efficiency of Conditions:

MethodReducing AgentAdditiveYield (Typical)Comments
Standard NaBH₃CNAcOH/MeOH10–30%Fails for aminopyrazoles; poor conversion.
STAB NaBH(OAc)₃AcOH/DCE40–60%Good for aldehydes; slow for ketones.
Titanium NaBH₄Ti(OiPr)₄ 75–92% Best for hindered/weak substrates.
Microwave NaBH₃CNAcOH/MeOH50–70%Fast (30 min), but scale-limited.

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Conversion (Route A) Imine did not form before reduction.Increase Ti(OiPr)₄ time (up to 24h). Run neat (no solvent) to maximize concentration.
Gel/Emulsion during Workup Titanium hydroxides formed.Use Saturated Rochelle's Salt or 10% NaOH. Stir vigorously for >1h.
Product in Aqueous Layer Product is protonated/polar.Methylpiperidines are basic. Ensure pH > 10 during extraction. Use "Salting out" (add NaCl).
Over-reduction (Alcohol) Ketone reduced before amination.Ensure Ti(OiPr)₄ step is complete before adding NaBH₄.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Mattson, R. J., et al. (1990).[5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5][6] Journal of Organic Chemistry. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Common Organic Chemistry. (2023). "Reductive Amination Conditions & Mechanisms." CommonOrganicChemistry.com. Link

  • Master Organic Chemistry. (2017). "Reductive Amination: The Guide." MasterOrganicChemistry.com. Link

Sources

Utilizing 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine as a JAK inhibitor building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine in JAK Inhibitor Discovery

Abstract

This technical guide details the strategic application of This compound (referred to herein as MPPA ) as a high-value building block in the synthesis of Janus Kinase (JAK) inhibitors. Unlike the saturated intellectual property (IP) landscape of pyrrolo[2,3-d]pyrimidines (e.g., Tofacitinib, Ruxolitinib), the MPPA scaffold offers a gateway to distinct chemotypes, specifically pyrazolo[1,5-a]pyrimidines . This guide provides rationale, synthetic protocols, and biological validation workflows to leverage MPPA for accessing novel ATP-competitive kinase inhibitors with optimized physicochemical properties.

Scientific Rationale & Structural Logic

The Scaffold Hopping Advantage

The majority of FDA-approved JAK inhibitors utilize a 7H-pyrrolo[2,3-d]pyrimidine core. MPPA facilitates "scaffold hopping" to a pyrazolo[1,5-a]pyrimidine core. This fused system maintains the critical hydrogen-bonding geometry required for the ATP hinge region while altering the vector of substituents, potentially improving selectivity profiles (e.g., JAK1 vs. JAK2).

Pharmacophore Contribution
  • Hinge Binding (The Pyrazole): The pyrazole nitrogen (N2) serves as the obligate H-bond acceptor for the kinase hinge region (typically interacting with the backbone NH of Glu or Leu residues).

  • Solubility Handle (The Piperidine): The 1-methylpiperidin-4-yl moiety at position 5 is not merely a spacer; it provides a basic center (

    
    ). This enhances aqueous solubility and can improve volume of distribution (
    
    
    
    ) via lysosomal trapping, a desirable trait for intracellular targets like JAKs.
  • Synthetic Vector (The 4-Amine): The exocyclic amine at position 4 is a versatile nucleophile, allowing for cyclization (to fused rings) or amide coupling (to "tail" groups interacting with the solvent front).

Synthetic Utility & Protocols

The following protocols describe the two primary workflows for utilizing MPPA: Cyclocondensation (to form fused cores) and Amide Coupling (to decorate the core).

Workflow Visualization

G Start Building Block: MPPA RouteA Route A: Cyclocondensation Start->RouteA + 1,3-Electrophiles RouteB Route B: Amide Coupling Start->RouteB + Coupling Agents ProdA Scaffold 1: Pyrazolo[1,5-a]pyrimidine (Fused Core) RouteA->ProdA Reflux/Acid ProdB Scaffold 2: Pyrazolo-Amide (Type I Inhibitor) RouteB->ProdB HATU/DMF InterA Intermediate: Enaminone / 1,3-Dicarbonyl InterA->RouteA InterB Reagent: Carboxylic Acid (e.g., Cyano-acrylate) InterB->RouteB

Figure 1: Divergent synthetic pathways utilizing MPPA to access distinct JAK inhibitor chemotypes.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine Core

Target: Creation of a fused bicyclic system analogous to the Baricitinib core but with altered IP.

Reagents:

  • MPPA (1.0 equiv)

  • 1,3-Dicarbonyl equivalent (e.g., 3-(dimethylamino)acrolein or

    
    -keto ester) (1.1 equiv)
    
  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

  • Catalyst: Piperidine (if using EtOH)

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vial with MPPA (1.0 mmol) and dissolve in EtOH (5 mL).

  • Addition: Add the 1,3-electrophile (1.1 mmol). Note: If using a symmetric 1,3-diketone, regioselectivity is not an issue. If using an unsymmetrical enaminone, the reaction is generally regioselective, driven by the higher nucleophilicity of the exocyclic amine.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by LC-MS for the disappearance of the MPPA peak (
    
    
    
    Da).
  • Workup: Cool to room temperature.

    • Precipitation: Often, the product precipitates upon cooling. Filter and wash with cold EtOH.

    • Extraction: If no precipitate forms, remove solvent in vacuo, redissolve in EtOAc, and wash with saturated

      
      .
      
  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (DCM/MeOH gradient).

Mechanism: The exocyclic amine attacks the carbonyl carbon, followed by cyclization of the ring nitrogen onto the second electrophilic center, eliminating water/amine to form the aromatic fused system.

Protocol B: Amide Coupling for Type I Inhibitors

Target: Direct functionalization to probe the solvent-exposed region of the ATP pocket.

Reagents:

  • MPPA (1.0 equiv)

  • Carboxylic Acid (e.g., containing a nitrile warhead) (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve the Carboxylic Acid (1.1 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 15 minutes at RT to form the active ester.

  • Coupling: Add MPPA (1.0 mmol) to the reaction mixture.

  • Reaction: Stir at RT for 12–18 hours.

    • Critical Control: The pyrazole ring nitrogen is less nucleophilic than the 4-amine; however, if bis-acylation is observed, reduce temperature to

      
      .
      
  • Quench: Dilute with water (15 mL) and extract with EtOAc (

    
    ).
    
  • Purification: The basic piperidine tail may cause streaking on silica. Use amine-functionalized silica or add 1%

    
     to the eluent (DCM/MeOH).
    

Biological Validation (JAK Kinase Assay)

Once the library is synthesized, compounds must be screened for potency and selectivity.

JAK Signaling Pathway Context

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of MPPA-Derivatives) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 2: The JAK-STAT signaling cascade. MPPA-derived inhibitors target the ATP-binding site of the JAK node, preventing STAT phosphorylation.

Assay Protocol: ADP-Glo™ Kinase Assay

Objective: Determine


 values against JAK1, JAK2, and JAK3.
  • Preparation: Prepare 10 mM stock solutions of synthesized compounds in DMSO.

  • Dilution: Create a 10-point serial dilution (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation:

    • Add 2

      
      L of compound to 384-well plate.
      
    • Add 4

      
      L of JAK enzyme (0.5–2.0 ng/well). Incubate 15 min at RT.
      
    • Add 4

      
      L of ATP/Substrate mix (Poly(Glu,Tyr) 4:1).
      
    • Incubate for 60 min at RT.

  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to light). Incubate 30 min.
      
  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete condensation due to water accumulation.Use molecular sieves or a Dean-Stark trap if using toluene/ethanol. Switch to glacial acetic acid as solvent.
Regioisomer Formation Unsymmetrical 1,3-dicarbonyls reacting at both N and C centers.Verify regiochemistry via NOESY NMR. The amine (N-exocyclic) usually attacks the most electrophilic carbonyl first.
Poor Solubility in Assay Piperidine aggregation or high lipophilicity.Ensure final DMSO concentration is <1%. Verify the piperidine nitrogen is protonated (salt formation with HCl/TFA improves handling).
Lack of Potency Incorrect hinge binding orientation.Obtain X-ray co-crystal or perform docking. The pyrazole N2 must face the hinge. Add H-bond donors to the "tail" region.

References

  • Ledeboer, M. W., et al. (2009).[1] "2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2." Bioorganic & Medicinal Chemistry Letters, 19(23), 6529-6533.[1]

  • Vertex Pharmaceuticals. (2013). "Pyrazolo[1,5-a]pyrimidine compounds and their use as JAK inhibitors." Patent WO2013000000 (General Scaffold Reference).
  • Lupardus, P. J., et al. (2014). "Structure-based discovery of selective JAK1 inhibitors." Journal of Medicinal Chemistry. (Contextualizing scaffold selectivity).

  • Mao, Y., et al. (2016). "Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors." Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols: A Researcher's Guide to Nucleophilic Substitution on Pyrazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrazole amines are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional molecules. The strategic functionalization of these heterocycles via nucleophilic substitution is a cornerstone of modern synthetic chemistry, enabling the construction of diverse molecular architectures. This guide provides an in-depth exploration of the critical reaction conditions for nucleophilic substitution reactions involving pyrazole amines, focusing on N-arylation and direct nucleophilic aromatic substitution (SNAr) on the pyrazole core. We delve into the mechanistic underpinnings of seminal reactions such as the Buchwald-Hartwig, Ullmann, and Chan-Lam couplings, offering field-proven protocols and troubleshooting insights for researchers, scientists, and drug development professionals.

Core Principles: Understanding Reactivity in Pyrazole Systems

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This arrangement creates a unique electronic landscape that governs its reactivity.

  • Tautomerism and Nucleophilicity: Unsubstituted or 3(5)-substituted pyrazoles exist as a mixture of tautomers. The two ring nitrogens have distinct electronic characters: one is a "pyrrole-like" nitrogen (N1), which is more electron-rich and acidic, while the other is a "pyridine-like" nitrogen (N2), which is more basic.[1] While the pyridine-like nitrogen is generally more basic, regioselective N1 substitution can be achieved under specific conditions, and theoretical calculations have shown significant negative charge concentration on the pyrrole-like nitrogen.[1]

  • The Role of the Amino Group: An amino group on the pyrazole ring can act as the nucleophile itself, participating in reactions like acylation or alkylation. However, for the purpose of this guide, we will focus on the pyrazole ring nitrogens acting as nucleophiles in C-N bond-forming reactions or the pyrazole ring itself acting as an electrophile in SNAr reactions.

  • Substituent Effects: The reactivity of the pyrazole ring is highly tunable. Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the ring nitrogens but can activate the ring towards nucleophilic attack if a suitable leaving group is present (SNAr).[2][3][4] Conversely, electron-donating groups (EDGs) enhance the nucleophilicity of the ring nitrogens, making them more reactive in cross-coupling reactions.[1]

Key Methodologies for N-Arylation of Pyrazoles

The formation of N-aryl pyrazoles is arguably the most important transformation for this scaffold. Several powerful, transition-metal-catalyzed cross-coupling reactions have been developed for this purpose.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a robust and versatile method for forming C-N bonds.[5] It is renowned for its broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to older methods.[5][6]

Causality and Mechanism: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The pyrazole nucleophile coordinates to the palladium center. A base then deprotonates the pyrazole N-H, forming a palladium-amido complex.

  • Reductive Elimination: This final, bond-forming step releases the N-aryl pyrazole product and regenerates the active Pd(0) catalyst.[7] The choice of ligand is critical, as bulky, electron-rich phosphine ligands facilitate the reductive elimination step.[6]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Pd(II)_Complex Ar-Pd(II)-X(L2) Pd(0)L2->Pd(II)_Complex Ar-X Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Pd-Amido_Complex Ar-Pd(II)-Pyrazole(L2) Pd(II)_Complex->Pd-Amido_Complex Pyrazole-H Pyrazole-H Base Ligand_Exchange Ligand Exchange & Deprotonation Pd-Amido_Complex->Pd(0)L2 N-Aryl_Pyrazole N-Aryl Pyrazole Pd-Amido_Complex->N-Aryl_Pyrazole Reductive_Elimination Reductive Elimination

Table 1: Typical Reaction Conditions for Buchwald-Hartwig N-Arylation of Pyrazoles

ComponentExampleRole / Rationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.[8]
Ligand XantPhos, BINAP, tBuBrettPhosBulky, electron-rich ligands stabilize the Pd center and promote reductive elimination.[9]
Base Cs₂CO₃, K₃PO₄, NaOtBuDeprotonates the pyrazole N-H; must be strong enough but not interfere with substrates.
Solvent Toluene, Dioxane, THFAprotic solvents are required to avoid side reactions.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers in the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyrazole (1.0 equiv), aryl halide (1.1 equiv), palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), and phosphine ligand (2-10 mol%).

  • Inerting: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., toluene, 0.1-0.5 M concentration) via syringe, followed by the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (typically 100-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl pyrazole.

The Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed method for forming C-N bonds.[10] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use catalytic copper with specific ligands, allowing for milder conditions.[10][11]

Causality and Mechanism: The mechanism is believed to involve a Cu(I)/Cu(III) catalytic cycle.

  • Amine Coordination: The pyrazole coordinates to a Cu(I) species.

  • Oxidative Addition: The aryl halide adds to the copper center, forming a Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed, releasing the N-aryl pyrazole product and regenerating the active Cu(I) catalyst.[11] Ligands such as phenanthrolines or diamines can accelerate the reaction by stabilizing the copper intermediates.

Ullmann_Cycle Cu(I)L Cu(I)L Cu(III)_Complex Ar-Cu(III)-Pyrazole(L)(X) Cu(I)L->Cu(III)_Complex Ar-X Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Pyrazole-H Pyrazole-H Base Cu(III)_Complex->Cu(I)L N-Aryl_Pyrazole N-Aryl Pyrazole Cu(III)_Complex->N-Aryl_Pyrazole Reductive_Elimination Reductive Elimination

Table 2: Typical Reaction Conditions for Ullmann N-Arylation of Pyrazoles

ComponentExampleRole / Rationale
Copper Source CuI, Cu₂O, Cu(OAc)₂Provides the catalytically active copper species. Cu(I) is often the active state.[9]
Ligand 1,10-Phenanthroline, L-proline, N,N'-dimethylethylenediamineStabilizes the copper catalyst, improves solubility, and accelerates the reaction.[9]
Base K₂CO₃, Cs₂CO₃Essential for deprotonating the pyrazole N-H.
Solvent DMF, DMSO, TolueneHigh-boiling polar aprotic solvents are often required to achieve necessary temperatures.
Temperature 110 - 160 °CHigher temperatures are typically needed compared to palladium-catalyzed methods.

Protocol 2: General Procedure for Ullmann N-Arylation

  • Preparation: In a reaction tube, combine the pyrazole (1.0 equiv), aryl halide (1.0-1.5 equiv), copper catalyst (e.g., CuI, 5-20 mol%), ligand (if used, 10-40 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the solvent (e.g., DMF or DMSO).

  • Reaction: Seal the tube and heat the mixture in an oil bath at the specified temperature (e.g., 120 °C) for 12-24 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The copper salts often form emulsions, which can be broken up by adding aqueous ammonia or by filtering through celite.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

The Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-promoted C-N bond formation that uniquely uses boronic acids as the aryl source.[12][13] A key advantage is its ability to be performed under mild conditions, often at room temperature and open to the air, which serves as the terminal oxidant.[12][14]

Causality and Mechanism: The mechanism involves a Cu(II) species and is distinct from the Ullmann pathway.

  • Transmetalation: The arylboronic acid transmetalates with a Cu(II) salt to form an aryl-copper(II) species.

  • Ligand Exchange: The pyrazole coordinates to the copper center, displacing another ligand.

  • Reductive Elimination: This step forms the C-N bond and a Cu(0) species.

  • Re-oxidation: Oxygen from the air re-oxidizes Cu(0) back to the active Cu(II) state to complete the catalytic cycle.[14] The presence of a base like pyridine can facilitate the process.

Table 3: Typical Reaction Conditions for Chan-Lam N-Arylation of Pyrazoles

ComponentExampleRole / Rationale
Copper Source Cu(OAc)₂, Cu₂OStoichiometric or catalytic amounts of a Cu(II) salt are typically used.[12]
Aryl Source Arylboronic AcidStable, readily available, and less toxic alternative to aryl halides.
Base/Ligand Pyridine, Et₃N, 2,6-LutidineCan act as both a base and a ligand to facilitate the reaction. Some protocols are base-free.[9][14]
Solvent CH₂Cl₂, MeOH, THFA range of solvents can be used, often under milder conditions than other methods.
Oxidant Air (O₂)A key feature of the Chan-Lam reaction is the use of air as the terminal oxidant.[14]
Temperature Room Temperature - 60 °CSignificantly milder than Ullmann or Buchwald-Hartwig reactions.

Protocol 3: General Procedure for Chan-Lam N-Arylation

  • Preparation: To a flask open to the air, add the pyrazole (1.2 equiv), arylboronic acid (1.0 equiv), and copper source (e.g., Cu(OAc)₂, 1.0-2.0 equiv for stoichiometric, or 10 mol% for catalytic).

  • Solvent and Base Addition: Add the solvent (e.g., CH₂Cl₂) and a base (e.g., pyridine, 2.0 equiv).

  • Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. The open flask allows for the necessary air oxidation.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Once complete, filter the reaction mixture through a plug of silica gel, eluting with ethyl acetate to remove copper salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazole Ring

While N-arylation involves the pyrazole acting as a nucleophile, SNAr involves the pyrazole ring acting as an electrophile. This requires two key features: a good leaving group (typically a halogen) on the pyrazole ring and strong electron-withdrawing groups (EWGs) to activate the ring.[3][4]

Causality and Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Addition: The amine nucleophile attacks the carbon atom bearing the leaving group. This is typically the rate-determining step.[2] The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]

  • Elimination: The leaving group is expelled, and the aromaticity of the pyrazole ring is restored.

The presence of EWGs (like -NO₂ or -CN) at positions that can stabilize the negative charge of the Meisenheimer complex via resonance is crucial for the reaction to proceed under reasonable conditions.[4]

SNAr_Mechanism cluster_0 Step 1: Addition (Rate-Limiting) cluster_1 Step 2: Elimination (Fast) Start Activated Pyrazole-LG + Amine Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Start->Meisenheimer Elimination Meisenheimer Complex Meisenheimer->Elimination Product Substituted Pyrazole + LG⁻ Elimination->Product

Protocol 4: General Procedure for SNAr with an Amine Nucleophile

  • Preparation: In a sealed tube, dissolve the halo-pyrazole derivative (1.0 equiv) and the amine nucleophile (1.5-3.0 equiv) in a polar aprotic solvent like DMSO, DMF, or NMP.

  • Base Addition (Optional): If the amine is used as its salt or if a non-nucleophilic base is desired, add a base such as K₂CO₃ or Et₃N (2.0-3.0 equiv).

  • Reaction: Heat the reaction mixture to the required temperature (can range from 60 °C to 150 °C) for several hours to days.

  • Monitoring: Track the disappearance of the starting material using LC-MS.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice water. Collect the resulting precipitate by filtration or extract the aqueous phase with an organic solvent.

  • Purification: Wash the organic extracts, dry, and concentrate. Purify the crude material by recrystallization or column chromatography.

Enabling Technology: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating nucleophilic substitution reactions on pyrazoles.[15][16][17][18] The rapid and efficient heating provided by microwaves can dramatically reduce reaction times from hours or days to mere minutes, often leading to higher yields and cleaner reaction profiles.[15][19]

Causality: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid, uniform heating that can access kinetic regimes not easily achievable with conventional heating. This can help overcome high activation energy barriers, particularly in SNAr or Ullmann-type reactions.

Protocol 5: Microwave-Assisted Synthesis of N-Substituted Pyrazoles

  • Preparation: In a dedicated microwave reaction vial, combine the pyrazole (1.0 equiv), the coupling partner (e.g., aryl halide or epoxide, 1.1-1.5 equiv), and any necessary catalyst or base.[15][16]

  • Solvent: Add a suitable high-boiling solvent (e.g., ethanol, DMF, or solvent-free).[15][16]

  • Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-30 minutes).[16][17]

  • Workup and Purification: After cooling, process the reaction mixture as described in the relevant conventional protocol (e.g., filtration, extraction, chromatography).

References

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • El-Maksoud, F. I. A. (2019). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 9, 139-156.
  • Karczmarzyk, F., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9579–9587.
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Martinez, M. A., et al. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molbank, 2025(2), M1935.
  • Gáspár, A., et al. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Molecules, 30(18), 4321.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Mori, K., et al. (2021). Directed nucleophilic aromatic substitution reaction.
  • Suwinski, J., et al. (2014). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Beilstein Journal of Organic Chemistry, 10, 2539-2547.
  • Smaoui, M., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ChemistrySelect, 10(27), e202501123.
  • Wells, A. S., et al. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation.
  • Rojas-Barboza, K. J., et al. (2025).
  • ResearchGate. (n.d.). Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. Retrieved from [Link]

  • Vedar, C., & Varma, R. S. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 24.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry.
  • Encyclopedia.pub. (2023). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2025).
  • Karczmarzyk, F., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9579–9587.
  • Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction.
  • Zrinski, I. (2006).
  • Nicewicz, D. A., et al. (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. Journal of the American Chemical Society, 142(25), 10941–10946.
  • Chan, D. M. T., & Lam, P. Y. S. (2004).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 1-12.
  • Quiroga, J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5555.
  • Alkorta, I., & Elguero, J. (2022). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. Canadian Journal of Chemistry, 100(12), 945-952.
  • Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

Sources

Application Note: Orthogonal Protecting Group Strategies for 1H-pyrazol-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting Group Strategies for 1H-pyrazol-4-amine Synthesis Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 1H-pyrazol-4-amine scaffold is a "privileged structure" in kinase inhibitor design (e.g., Ruxolitinib, Ibrutinib analogs), yet it presents distinct synthetic challenges: annular tautomerism and oxidative instability of the electron-rich 4-amino moiety. This guide details a robust, field-proven strategy for synthesizing and manipulating this scaffold. We prioritize an "N1-First" protection strategy starting from 4-nitropyrazole, which locks regiochemistry early and stabilizes the core against oxidation during the reduction of the nitro group.

The Challenge: Tautomerism & Chemoselectivity

The unsubstituted pyrazole ring exists in dynamic equilibrium between two tautomers (1H and 2H). In 1H-pyrazol-4-amine, this issue is compounded by the presence of three nucleophilic nitrogen atoms.

Reactivity Landscape
  • N1 (Endocyclic): Acidic (pKa ~14) and nucleophilic. Requires protection to fix regiochemistry (e.g., distinguishing C3 vs. C5 substituents).

  • C4-NH2 (Exocyclic): Highly nucleophilic but prone to oxidation (turning purple/black upon air exposure).

  • N2 (Endocyclic): Pyridine-like, acts as a hydrogen bond acceptor.

PyrazoleTautomerism cluster_0 Annular Tautomerism cluster_1 Strategic Consequence T1 1H-Tautomer (N1-H, N2:) T2 2H-Tautomer (N1:, N2-H) T1->T2 Fast Equilibrium Regio Regioisomeric Mixture (Upon Alkylation) T1->Regio Direct Alkylation (Uncontrolled) Fixed Regio-Defined Intermediate T1->Fixed N1-Protection (Controlled)

Figure 1: Annular tautomerism of the pyrazole core and the necessity of N1-protection to prevent regioisomeric mixtures.

Strategic Framework: Orthogonal Protection

To successfully manipulate 1H-pyrazol-4-amine, one must employ orthogonal protecting groups —groups that can be removed independently without affecting the other.

Recommended Pairing: The SEM / Boc Strategy

This is the "Gold Standard" for medicinal chemistry due to the stability of SEM to basic conditions (Suzuki coupling, alkylation) and Boc to hydrogenolysis.

SiteProtecting Group (PG)Install ConditionsStabilityRemoval Conditions
N1 (Ring) SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH, THFBase, Mild Acid, Red/OxFluoride (TBAF) or Strong Acid (HCl/EtOH)
N1 (Alt) THP (Tetrahydropyranyl)DHP, pTSABaseMild Acid (AcOH, PPTS)
C4-NH2 Boc (tert-Butyloxycarbonyl)Boc2O, TEABase, HydrogenolysisStrong Acid (TFA, HCl)
C4-NH2 Cbz (Carboxybenzyl)Cbz-Cl, BaseAcid, BaseHydrogenolysis (H2, Pd/C)

Why SEM over THP? While THP is cheaper, it creates a new chiral center (making NMR interpretation difficult due to diastereomers) and is thermally unstable (can migrate). SEM is achiral, robust, and allows for clean lithiation at C5 if needed [1].

Detailed Protocols

Workflow Overview

The most reliable route avoids handling the free, unstable 4-aminopyrazole.

  • Step 1: Protect 4-nitropyrazole at N1.

  • Step 2: Reduce Nitro to Amine.

  • Step 3: Protect C4-Amine (in situ or immediately).

SynthesisWorkflow cluster_safety Critical Control Point Start 4-Nitropyrazole (Commercially Available) Step1 Step 1: N1-Protection (SEM-Cl, NaH) Start->Step1 Inter1 1-SEM-4-Nitropyrazole (Stable Isomer) Step1->Inter1 Step2 Step 2: Reduction (H2, Pd/C) Inter1->Step2 Inter2 1-SEM-4-Aminopyrazole (Air Sensitive!) Step2->Inter2 Step3 Step 3: C4-Protection (Boc2O, in situ) Inter2->Step3 Final 1-SEM-4-(N-Boc)-aminopyrazole (Orthogonally Protected) Step3->Final

Figure 2: Step-wise synthesis minimizing exposure of the unstable free amine.

Protocol A: N1-SEM Protection of 4-Nitropyrazole

Target: Fix the tautomer and provide a handle stable to reduction.

Reagents: 4-Nitropyrazole (1.0 equiv), Sodium Hydride (60% dispersion, 1.2 equiv), SEM-Cl (1.1 equiv), THF (anhydrous).

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add 4-nitropyrazole and dissolve in anhydrous THF (0.2 M). Cool to 0 °C.

  • Deprotonation: Add NaH portion-wise. Evolution of H2 gas will occur. Stir at 0 °C for 30 mins until gas evolution ceases.

    • Observation: The solution often turns slightly yellow.

  • Addition: Add SEM-Cl dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The N-H starting material (polar) should disappear.

  • Workup: Quench carefully with sat. NH4Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

    • Yield Expectation: >90%.

Protocol B: Reduction & In-Situ C4-Boc Protection

Target: Generate the amine and protect it immediately to prevent oxidation.

Reagents: 1-SEM-4-nitropyrazole (from Protocol A), Pd/C (10 wt%, wet), Hydrogen (balloon), Boc2O (1.2 equiv), Ethanol/THF (1:1).

  • Setup: In a flask, dissolve 1-SEM-4-nitropyrazole in EtOH/THF (0.1 M).

  • Catalyst: Add Pd/C (10% by weight of substrate). Caution: Pd/C is pyrophoric; add under an inert blanket.

  • Additive: Add Boc2O (1.2 equiv) directly to the reduction mixture.

    • Expert Tip: Adding Boc2O now traps the amine as it forms, preventing the formation of purple oxidation byproducts (azobenzene-like dimers).

  • Reduction: Purge with H2 gas (vacuum/fill cycles x3) and stir under H2 balloon at RT for 4-12 hours.

  • Monitoring: TLC will show the conversion of the nitro compound. Ninhydrin stain is not necessary if Boc is attached (UV active).

  • Workup: Filter through a pad of Celite to remove Pd/C. Wash the pad with MeOH. Concentrate the filtrate.

  • Purification: Flash chromatography.

    • Result: A white to off-white solid. If the product is purple, oxidation occurred (insufficient H2 or old Boc2O).

Protocol C: Selective Deprotection (Orthogonality Check)
Scenario 1: Exposing the Amine (Removing Boc)
  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Condition: Stir at 0 °C -> RT for 1-2 hours.

  • Outcome: The SEM group is generally stable to TFA for short durations but labile to strong HCl/heat. Use TFA/DCM at 0 °C to retain the SEM group [2].

  • Neutralization: Must be done carefully (cold NaHCO3) to avoid stripping the SEM group if the pH drops too low for too long.

Scenario 2: Exposing the Pyrazole Nitrogen (Removing SEM)
  • Reagent: TBAF (1M in THF) or TFA (neat, reflux).

  • Condition: TBAF, reflux, 4-8 hours.

  • Outcome: Removes SEM. The Boc group remains intact under fluoride conditions.

  • Mechanism: Fluoride attacks the Silicon, releasing ethylene and formaldehyde (hemiaminal decomposition).

Troubleshooting & Quality Control

IssueProbable CauseSolution
Purple/Black Product Oxidation of free amine.Use "In-Situ" Boc protection (Protocol B). Degas solvents thoroughly.
Regioisomer Mix Tautomer equilibration before alkylation.Ensure NaH deprotonation is complete (stop gas evolution) before adding electrophile.
SEM Removal Fails Incomplete reaction with TBAF.Add ethylenediamine (scavenger for formaldehyde) or switch to HCl/EtOH reflux (removes Boc too).
Low Yield (Reduction) Poisoned Catalyst.Sulfur impurities from SEM-Cl synthesis? Wash SEM-Cl precursor or increase catalyst loading.
QC Check: NMR Diagnostics
  • N1-SEM: Look for the characteristic singlet at

    
     ppm (TMS) and the methylene triplets.
    
  • C4-NHBoc: Broad singlet at

    
     ppm (DMSO-d6) for the carbamate NH.
    
  • Pyrazole CH: Two singlets (or doublets) around

    
     7.5 - 8.0 ppm. In 1-substituted pyrazoles, C3 and C5 are distinct (C5 is usually more downfield due to N1 proximity).
    

References

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th Ed. Wiley-Interscience, 2006.

  • Wuts, P. G. M. Protection for the Amino Group. In Greene's Protective Groups in Organic Synthesis.

  • BenchChem Application Note. 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. (General reduction protocols).

  • McLaughlin, M., et al. Regioselective Synthesis of 1-Substituted Pyrazoles. J. Org. Chem.2008 , 73, 4309–4312.[1] (Discusses THP/SEM regiocontrol).

  • Fustero, S., et al. Improved Regioselective Synthesis of Pyrazoles. Org. Lett.2009 , 11, 641. (Fluorine-containing pyrazoles).[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine presents a unique "solubility paradox" that frequently kills yield. While the pyrazole ring formation is robust, the subsequent isolation of the 4-amino derivative is complicated by the molecule's amphoteric nature and extreme hydrophilicity . The presence of the basic piperidine nitrogen, the acidic pyrazole NH, and the nucleophilic primary amine creates a zwitterionic species that resists standard organic extraction.

This guide moves beyond standard textbook protocols to address the specific industrial challenges of handling this polar, air-sensitive intermediate.

Part 1: The Synthetic Workflow & Critical Control Points

To diagnose yield loss, we must first visualize the standard industrial route. The most reliable pathway involves constructing the pyrazole core followed by C4-functionalization (Nitration-Reduction).

Workflow Diagram

SyntheticPathway cluster_legend Legend Start Start: 1-Methylpiperidine-4-carboxylic acid Step1 Step 1: Beta-Keto Ester/Enaminone Formation Start->Step1 Step2 Step 2: Cyclization (Hydrazine Hydrate) [CCP: Regioselectivity] Step1->Step2 Inter1 Intermediate: 3-(1-methylpiperidin-4-yl)-1H-pyrazole Step2->Inter1 Step3 Step 3: Nitration (HNO3/H2SO4) [CCP: Exotherm Control] Inter1->Step3 Inter2 Intermediate: 4-Nitro-3-(1-methylpiperidin-4-yl)pyrazole Step3->Inter2 Step4 Step 4: Reduction (H2/Pd-C or Fe/HCl) [CCP: Oxidation Risk] Inter2->Step4 Target Target: This compound Step4->Target CCP CCP = Critical Control Point

Caption: Optimized synthetic route highlighting Critical Control Points (CCP) where yield is most frequently lost.

Part 2: Troubleshooting Guide (FAQ Format)

Module A: The Nitration Step (Precursor Synthesis)

Q: My yield in the nitration step is good, but the product is difficult to filter and contains black specks. What is happening?

Diagnosis: This is likely oxidative decomposition of the piperidine ring . The tertiary amine in the piperidine ring is susceptible to oxidation by concentrated nitric acid, especially if the temperature spikes. The "black specks" are carbonized decomposition products.

Corrective Protocol:

  • Protonate First: Dissolve the pyrazole precursor in concentrated H₂SO₄ before adding HNO₃. This converts the piperidine nitrogen into an ammonium salt (

    
    ), which is electron-deficient and resistant to oxidation.
    
  • Temperature Control: Maintain the reaction temperature between 0°C and 5°C during the addition of HNO₃. Do not let it exceed 10°C.

  • Quenching: Pour the reaction mixture onto crushed ice slowly. Neutralize carefully with NH₄OH to pH 8 to precipitate the 4-nitro intermediate.

    • Note: The 4-nitro derivative is less soluble in water than the amine, so precipitation usually works here.

Module B: The Reduction Step (The "Yield Killer")

Q: The reduction of the nitro group using H₂/Pd-C stops at 50% conversion, or takes 48+ hours. Why?

Diagnosis: Catalyst Poisoning. The target molecule contains three nitrogen species. The free amine (product) and the piperidine nitrogen can coordinate strongly to the Palladium surface, blocking active sites and stalling the reaction.

Corrective Protocol:

  • Acidic Hydrogenation: Run the hydrogenation in MeOH with 1.1 equivalents of HCl or Acetic Acid.

    • Mechanism:[1][2] Protonating the amines prevents them from binding to the Pd surface, keeping the catalyst active.

  • Alternative Reductant: If catalytic hydrogenation fails, switch to Iron powder/NH₄Cl in Ethanol/Water (3:1). This method is robust against nitrogen poisoning and often gives quantitative conversion for nitropyrazoles [1].

Module C: Isolation & Purification (Crucial)

Q: After reduction, I see the product by LCMS, but I recover <10% yield after extraction with Ethyl Acetate. Where did it go?

Diagnosis: Phase Partition Failure. This is the most common failure mode. The target molecule is extremely hydrophilic (LogP < 0). It prefers the aqueous phase over Ethyl Acetate or Dichloromethane. Standard extraction will leave 90% of your product in the water waste.

Corrective Protocol: The "Salting-Out" or "Dry-Down" Approach

Do NOT attempt a standard aqueous workup. Choose one of these two paths:

Path A: Isolation as the Dihydrochloride Salt (Recommended)
  • Filter the catalyst (Pd/C or Fe sludge) from the reaction mixture.

  • Do not neutralize. If you used HCl in the reduction, the product is already the salt.

  • Evaporate the solvent (MeOH/Water) completely to dryness under reduced pressure (keep bath < 45°C).

  • Trituration: Add cold Isopropanol (IPA) or Acetonitrile to the residue. The inorganic salts (like NH₄Cl) are insoluble, while the organic amine salt may dissolve slightly or crystallize.

    • Refinement: If the product is the HCl salt, it is likely insoluble in Acetone. Triturate with Acetone to remove non-polar impurities, then filter the solid salt.

Path B: Continuous Extraction (If free base is required)
  • Neutralize the aqueous solution to pH 10-11 using K₂CO₃ (avoid NaOH to prevent hydrolysis issues if esters are present, though here it is safe).

  • Saturate the aqueous phase with NaCl (Salting out).

  • Use n-Butanol or Chloroform:Isopropanol (3:1) for extraction. These solvent systems are polar enough to pull the amine from the water.

  • Perform 5-6 extractions, not just 3.

Part 3: Stability & Handling

Q: The product turns purple/brown upon drying. Is it decomposing?

Diagnosis: Air Oxidation. Electron-rich aminopyrazoles are prone to oxidation by atmospheric oxygen, forming azo-dimers or radical species (purple color).

Corrective Protocol:

  • Store as Salt: The HCl or H₂SO₄ salt is indefinitely stable. Store the free base under Argon at -20°C.

  • Degassing: Degas all solvents used in the workup by sparging with Nitrogen for 15 minutes.

  • Antioxidants: Adding a trace of ascorbic acid during the workup can prevent discoloration, though it complicates purification.

Part 4: Data Summary & Decision Matrix

Use this table to select the correct isolation method based on your equipment and needs.

MethodYield PotentialPurityDifficultyBest For
EtOAc Extraction Very Low (<10%)HighLowAVOID (Product stays in water)
n-Butanol Extraction Medium (60-70%)MediumHigh (High BP solvent)When free base is absolutely required.
HCl Salt Formation High (>90%) High MediumStorage and stability.
Resin (Diaion HP-20) High (85%)Very HighHighRemoving inorganic salts from free base.
Isolation Logic Diagram

IsolationLogic Start Crude Reduction Mixture Decision Is Free Base Required? Start->Decision PathSalt 1. Filter Catalyst 2. Evaporate to Dryness 3. Triturate with Acetone/IPA 4. Filter Solid Decision->PathSalt No PathBase 1. pH adjust > 10 2. Saturate with NaCl 3. Extract w/ CHCl3:IPA (3:1) 4. Dry & Conc. Decision->PathBase Yes Yes Yes No No (Salt is OK)

Caption: Decision tree for selecting the optimal isolation strategy based on downstream requirements.

References

  • Reduction of Nitro-pyrazoles

    • Title: Synthesis and biological evaluation of 4-amino-pyrazol-5-ol deriv
    • Source:Journal of Medicinal Chemistry (via PMC).
    • Context: Describes the use of SnCl2 and catalytic hydrogen
    • URL:[Link]

  • Synthesis of Pyrazole Intermediates (JAK Inhibitors)

    • Title: Process for the preparation of 4-aminopyrazole derivatives.[2][3][4][5][6]

    • Source:Google P
    • Context: Detailed industrial protocols for isolating 4-aminopyrazoles, emphasizing the difficulty of aqueous workups.
    • URL
  • Purification of Hydrophilic Amines

    • Title: Purification of Amino-Pyrazoles (Community Discussion).
    • Source:Reddit /r/OrganicChemistry & Reaxys D
    • Context: Practical "bench-side" advice confirming the inefficacy of EtOAc extraction for this class of compounds.
    • URL:[Link]

  • General Pyrazole Synthesis

    • Title: Pyrazole synthesis - Organic Chemistry Portal.
    • Source:Organic Chemistry Portal.
    • Context: General mechanistic grounding for the cycliz
    • URL:[Link]

Sources

Technical Support Center: Stabilizing 4-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Prevention of Oxidative Decomposition in 4-Aminopyrazoles (The "Red Shift" Phenomenon) Ticket ID: CHEMSUP-APYZ-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely accessing this guide because your off-white 4-aminopyrazole product turned pink, deep red, or purple during filtration or chromatography.

The Diagnosis: This is not a simple impurity.[1][2] It is the formation of Rubazoic Acid derivatives or azo-dimers caused by oxidative coupling. The 4-aminopyrazole core is


-excessive (electron-rich). Upon exposure to air—particularly in neutral or basic solutions—it undergoes rapid single-electron transfer (SET) oxidation to form radical cations, which dimerize to form highly colored chromophores.

The Solution: You must disrupt the radical mechanism by maintaining an acidic environment (protonating the amine) or introducing oxygen scavengers (antioxidants) during the workup.

Module 1: The Mechanism of Failure (Diagnosis)

Q: Why did my product turn purple on the filter paper?

A: You witnessed the "Rubazoic Cascade." In the presence of oxygen and light, the free base of 4-aminopyrazole oxidizes to a radical cation. Two of these radicals couple (or a radical reacts with a neutral parent) to form an azo-dimer. In pyrazolones, this specifically forms Rubazoic Acid , a deep red/purple dye used historically as a specific indicator for this instability.

Key Risk Factors:

  • pH > 6: The free amine is the reactive species. The ammonium salt (

    
    ) is oxidation-resistant.
    
  • Silica Gel: Silica acts as a surface catalyst for oxidation due to trapped oxygen and weak acidity/basicity.

  • Chlorinated Solvents: DCM and Chloroform often contain trace HCl or oxidative impurities that accelerate radical formation in amines.

Visualizing the Oxidation Pathway

OxidationCascade Amine 4-Aminopyrazole (Colorless Free Base) Radical Radical Cation [R-NH2•]+ Amine->Radical O2 / Light / pH > 7 Salt Ammonium Salt (Stable) Amine->Salt HCl/Acid Dimer Hydrazo Intermediate Radical->Dimer Dimerization Rubazoic Rubazoic Acid/Azo Dimer (Deep Red/Purple) Dimer->Rubazoic Further Oxidation (-2H)

Figure 1: The oxidative pathway converting colorless amines to colored azo-dimers.

Module 2: The "Safe-Fail" Workup Protocol

Q: How do I stop the oxidation during extraction?

A: Use the Reductive Quench Protocol . Do not rely on simple water washes. You must actively scavenge oxygen using Sodium Dithionite (


) or Ascorbic Acid.
Protocol: The Antioxidant Wash
  • Preparation: Prepare a 5% w/v Sodium Dithionite solution in degassed water. Alternatively, use saturated Ascorbic Acid.

  • Quench: If generating the amine via reduction (e.g., from 4-nitropyrazole), add this solution immediately upon reaction completion.

  • Extraction:

    • Use degassed solvents (sparge with Argon for 10 mins).

    • Perform the extraction.[3]

    • Crucial Step: Wash the organic layer with the dithionite/ascorbic solution twice.

  • Drying: Use Sodium Sulfate (

    
    ). Avoid Magnesium Sulfate (
    
    
    
    ) if it is slightly acidic/active, as it can sometimes promote surface oxidation.
Comparison of Stabilizing Additives
AdditiveMechanismProsCons
Sodium Dithionite Oxygen ScavengerHighly effective; cheap; industrial standard.Unstable in acid; smells of sulfur.
Ascorbic Acid Radical ScavengerBiocompatible; soluble in organic/water mix.Weaker than dithionite; can complicate NMR.
HCl (aq) ProtonationMost Effective. Stops mechanism entirely.Isolates salt, not free base.
Triethylamine Silica DeactivationPrevents surface catalysis.Does not stop solution-phase oxidation.

Module 3: Purification & Isolation

Q: My compound decomposes on the silica column. What do I do?

A: Silica gel is an "oxidizing trap" for electron-rich amines. You have three options, ranked by success rate:

Option A: The "Salt Formation" (Recommended)

Skip chromatography entirely.

  • Dissolve the crude organic residue in a minimum amount of Et₂O or EtOAc.

  • Add 2M HCl in Diethyl Ether (or Dioxane) dropwise.

  • The 4-aminopyrazole dihydrochloride salt will precipitate immediately.

  • Filter under Argon. This salt is indefinitely stable.

Option B: Amine-Deactivated Silica

If you must run a column:

  • Pre-treat the silica slurry with 1-2% Triethylamine (Et₃N) in your starting solvent.

  • Run the column using a mobile phase containing 0.5% Et₃N.

  • Speed is vital. Flash chromatography (high flow) is better than gravity columns.

Option C: Derivatization "In Situ"

If the free amine is not the final product, do not isolate it.

  • Protocol: Add Boc-anhydride (

    
    ) or Acetic Anhydride directly to the crude reaction mixture before workup.
    
  • Result: The resulting carbamate/amide is stable to air and silica.

Module 4: Storage & Handling FAQs

Q: Can I store the free base in the fridge?

A: No. Even at -20°C, the free base will darken over time due to trapped oxygen in the vial.

  • Rule: Always store as the HCl or TFA salt .

  • Emergency: If you must store the free base, dissolve it in degassed DMSO with 1 equivalent of Ascorbic acid and freeze.

Q: Is the red color an impurity I can wash away?

A: Usually, yes, but it indicates yield loss. The "Rubazoic" dyes are often highly non-polar compared to the amine.

  • Cleanup: Triturate the solid with cold Dichloromethane (DCM). The colored dimer often dissolves in DCM, leaving the pure (but now slightly less yield) aminopyrazole salt behind.

Module 5: Decision Tree for Workup

WorkupLogic Start Reaction Complete (4-Aminopyrazole formed) Isolate Do you need the Free Base? Start->Isolate No NO (Preferred) Isolate->No Yes YES (Risky) Isolate->Yes Salt Add HCl/Ether Isolate as Salt No->Salt Storage Deriv Add Boc2O/Ac2O Protect Amine No->Deriv Next Step Quench Quench with Na2S2O4 (Dithionite) Yes->Quench Col Column w/ 1% Et3N (Fast Elution) Quench->Col

Figure 2: Logical flow for handling unstable aminopyrazoles.

References

  • Knorr, L. (1887). Über die Bildung von Rubazonsäure aus Phenylmethylpyrazolon. Berichte der deutschen chemischen Gesellschaft, 20(1), 1096-1104. (The foundational text on the oxidative coupling of aminopyrazoles to red dyes).

  • Organic Syntheses. (1948). 3-Amino-3-pyrazoline sulfate.[4] Coll. Vol. 33, p.3. (Detailed protocol on isolating aminopyrazoles as stable sulfate salts to prevent oxidation).

  • Fustero, S., et al. (2008). Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry, 73(9), 3523–3529. (Modern workup techniques for sensitive pyrazole intermediates).

  • Google Patents. (2007). Process for the preparation of 4-aminopyrazole derivatives (WO2007034183A2). (Industrial scale protocols explicitly using inert atmospheres and acid salts for isolation).

  • Moghaddam, F. M., et al. (2012). Facile Synthesis of Azo Dyes. Dyes and Pigments, 92(3). (Mechanistic details on the radical cation dimerization of amino-aromatics).

Sources

Technical Support Center: Purification of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of pyrazole regioisomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the often-challenging task of separating these closely related compounds. The formation of regioisomers is a common issue in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] Due to their similar physicochemical properties, separating these isomers requires a carefully considered strategy.[3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity for your target pyrazole.

The Challenge of Pyrazole Regioisomer Separation

The primary difficulty in separating pyrazole regioisomers lies in their subtle structural differences, which result in very similar polarities and boiling points.[3] This makes traditional purification techniques like standard column chromatography and distillation often ineffective without significant optimization. The key to successful separation is to exploit the minor differences in their properties, such as polarity, solubility, or their ability to interact with a stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take when faced with a mixture of pyrazole regioisomers?

A1: The first step is to confirm the presence of regioisomers. This can be done using spectroscopic and chromatographic techniques.[1]

  • NMR Spectroscopy: The presence of duplicate sets of peaks in the 1H or 13C NMR spectrum is a strong indicator of a regioisomeric mixture.[1]

  • Thin-Layer Chromatography (TLC): A well-developed TLC can often show two distinct, albeit close, spots, confirming the presence of multiple components.[4]

  • Mass Spectrometry (MS) and GC-MS: These techniques will show a single mass for both isomers but can be used to determine the purity of separated fractions.[1]

Once confirmed, a systematic approach to developing a separation method is crucial. Start with small-scale trials of different techniques to find the most promising approach before scaling up.

Q2: Which purification method is generally the most effective for separating pyrazole regioisomers?

A2: Flash column chromatography is the most commonly employed and often the most successful method for separating pyrazole regioisomers at a laboratory scale.[4][5] However, the success of this technique is highly dependent on the choice of stationary and mobile phases. For particularly challenging separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary.[3][4]

Q3: Can I use crystallization to separate pyrazole regioisomers?

A3: Yes, fractional crystallization can be a viable and scalable method if the regioisomers have sufficiently different solubilities in a particular solvent system.[1][4] This method involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. One isomer may crystallize preferentially, leaving the other enriched in the mother liquor.[4] This process may need to be repeated to achieve high purity.

Another effective crystallization strategy involves the formation of acid addition salts. By reacting the isomer mixture with an inorganic or organic acid, you can form salts that may have significantly different crystallization properties.[6][7][8]

Q4: What is chemical derivatization, and how can it help in separating pyrazole regioisomers?

A4: Chemical derivatization involves converting the mixture of isomers into a new set of compounds that are easier to separate.[1] After separation, the derivatizing group is removed to yield the pure, separated regioisomers. This is a multi-step process but can be very effective for difficult separations. The ideal derivatization strategy will introduce a significant difference in the physical properties of the isomers.

Troubleshooting Guides

Issue 1: Poor or No Separation on a Silica Gel Column

Symptoms:

  • Regioisomers co-elute as a single peak or broad band.

  • TLC analysis shows overlapping spots with multiple solvent systems.

Possible Causes:

  • Insufficient Polarity Difference: The chosen eluent system is not able to resolve the small polarity difference between the isomers.

  • Improper Column Packing: A poorly packed column will lead to band broadening and poor separation.

  • Sample Overloading: Too much sample applied to the column can exceed its separation capacity.

  • Inappropriate Sample Loading Technique: Using a strong solvent to dissolve the sample for loading can disrupt the top of the column and lead to poor separation.[3]

Solutions:

  • Optimize the Mobile Phase:

    • Conduct a thorough TLC screen with various solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane.[4]

    • Consider using a shallower solvent gradient or an isocratic elution with the optimal solvent mixture identified by TLC.[3]

  • Improve Column Packing and Loading:

    • Ensure the column is packed uniformly as a slurry.[3]

    • Use the "dry loading" method: dissolve your crude mixture in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of the column.[3]

  • Consider Alternative Stationary Phases:

    • If silica gel is ineffective, consider other stationary phases like alumina or reversed-phase silica (C18).[1]

Issue 2: Crystallization Attempts Fail to Yield Pure Isomers

Symptoms:

  • No crystals form upon cooling.

  • The isolated crystals are still a mixture of regioisomers.

  • Oiling out occurs instead of crystallization.

Possible Causes:

  • Solution is Not Supersaturated: The concentration of the desired isomer is too low to initiate crystallization.[6]

  • Similar Solubilities: The regioisomers have very similar solubilities in the chosen solvent.

  • Presence of Impurities: Impurities can inhibit crystal formation.

Solutions:

  • Optimize Crystallization Conditions:

    • Concentrate the solution by slowly evaporating the solvent.[6]

    • Try a variety of solvents with different polarities.

    • Employ a binary solvent system. Dissolve the mixture in a "good" solvent and slowly add a "poor" solvent until turbidity appears, then allow it to cool slowly.[9]

  • Utilize Salt Formation:

    • Dissolve the isomer mixture in a suitable organic solvent (e.g., ethanol, isopropanol).[6]

    • Add an equimolar amount of an acid (e.g., sulfuric acid, phosphoric acid) to form the acid addition salts.[6]

    • Allow the solution to cool and crystallize. The salt of one isomer may crystallize preferentially.

    • After isolating the pure salt, the free pyrazole can be regenerated by neutralization with a base.[6]

Advanced Separation Techniques

For particularly challenging separations where standard methods fail, more advanced techniques may be necessary.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolving power compared to flash chromatography. Both normal-phase and reverse-phase HPLC can be effective.[3] Polysaccharide-based chiral stationary phases are particularly useful for separating enantiomers of pyrazole derivatives.[10][11]

  • Supercritical Fluid Chromatography (SFC): SFC can provide faster separations and sometimes better resolution than HPLC.[4][12] It is considered a "green" chromatography technique as it primarily uses compressed carbon dioxide as the mobile phase.[12][13]

Data Presentation

Table 1: Typical Chromatographic Conditions for Pyrazole Isomer Separation

Isomer TypeMethodStationary PhaseMobile Phase/EluentReference
Regioisomers Column ChromatographySilica GelEthyl Acetate/Hexane Gradient[3][4]
Regioisomers Column ChromatographySilica GelEthyl Acetate[5][14]
Enantiomers HPLCLux cellulose-2Acetonitrile or Methanol[3][10]
Enantiomers HPLCLux amylose-2n-Hexane/Ethanol[3][10]
General Pyrazoles RP-HPLCC18Acetonitrile/Water with TFA or Formic Acid[3][15]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography Separation of Regioisomers
  • TLC Analysis: Systematically screen for an optimal eluent system that provides the best separation of the regioisomer spots on a TLC plate.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack the column.[3]

  • Sample Loading: Dissolve the crude regioisomeric mixture in a minimal amount of a strong solvent. Add a small portion of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.[3]

  • Elution and Fractionation: Begin elution with the optimized mobile phase, gradually increasing the polarity if a gradient is required. Collect fractions and monitor them by TLC.[3]

  • Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the isolated compounds.[3]

Protocol 2: Purification via Acid Salt Crystallization
  • Dissolution: Dissolve the crude mixture of pyrazole regioisomers in a suitable organic solvent such as ethanol or isopropanol.[6]

  • Acid Addition: Add at least one equivalent of an inorganic or organic acid (e.g., sulfuric acid, phosphoric acid).[6]

  • Crystallization: Stir the solution and allow it to cool slowly to induce crystallization of the acid addition salt of one of the isomers. Further cooling in an ice bath may be necessary.[6]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.[6]

  • Liberation of Free Base: Dissolve the purified salt in water and neutralize with a suitable base (e.g., 1 M NaOH) to regenerate the free pyrazole.[1][6]

  • Extraction: Extract the purified pyrazole isomer into an organic solvent.[6]

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure.[1][6]

Visual Workflow and Logic Diagrams

Separation_Workflow start Crude Mixture of Pyrazole Regioisomers tlc_analysis TLC Analysis to Assess Separation Feasibility start->tlc_analysis column_chromatography Flash Column Chromatography tlc_analysis->column_chromatography Good Separation crystallization Fractional Crystallization tlc_analysis->crystallization Partial Separation or Insoluble advanced_chromatography HPLC / SFC tlc_analysis->advanced_chromatography Poor Separation pure_isomer_1 Pure Isomer 1 column_chromatography->pure_isomer_1 pure_isomer_2 Pure Isomer 2 column_chromatography->pure_isomer_2 crystallization->pure_isomer_1 reassess Re-evaluate Strategy/ Consider Derivatization crystallization->reassess Still a Mixture advanced_chromatography->pure_isomer_1 advanced_chromatography->pure_isomer_2

Caption: Decision workflow for selecting a pyrazole regioisomer purification method.

Troubleshooting_Column_Chromatography start Poor Separation on Silica Column optimize_mobile_phase Optimize Mobile Phase (TLC Screen, Gradients) start->optimize_mobile_phase improve_loading Improve Loading Technique (Dry Loading) start->improve_loading change_stationary_phase Change Stationary Phase (Alumina, Reverse Phase) start->change_stationary_phase success Successful Separation optimize_mobile_phase->success improve_loading->success change_stationary_phase->success

Caption: Troubleshooting guide for poor separation in column chromatography.

References

  • BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers. BenchChem Technical Support.
  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Mabkhot, Y. N. (2021).
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support.
  • Shaaban, M. R., & El-Sayed, N. N. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6545.
  • BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. BenchChem Technical Support.
  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Technical Support.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem Technical Support.
  • Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43.
  • Al-Majid, A. M., El-Sayed, N. N., Barakat, A., & Mabkhot, Y. N. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(40), 26265–26276.
  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column.
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem Technical Support.
  • IJNRD.org. (2024, July 7).
  • Al-Majid, A. M., El-Sayed, N. N., Barakat, A., & Mabkhot, Y. N. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(40), 26265–26276.
  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • PMC. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • Sanofi R&D. (n.d.).
  • FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media.
  • ResearchGate. (2025, December 17). (PDF)
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • PMC - NIH. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • Zhang, et al. (n.d.).
  • ResearchGate. (2021, March 26). (PDF) Recent Advances in the Synthesis of Pyrazoles. A Review.
  • Reddit. (2023, June 10).
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
  • HPLC. (n.d.).
  • IJPSR. (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
  • PMC. (2024, April 17). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework.

Sources

Technical Support Center: Recrystallization Optimization for Piperidine-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. Piperidine-pyrazole derivatives are highly privileged scaffolds in modern drug discovery. However, their unique physicochemical properties—specifically the highly flexible, basic piperidine ring (pKa ~10) combined with the rigid, amphoteric, and strong hydrogen-bonding pyrazole moiety (pKa ~2.5, 14)—create complex thermodynamic landscapes. These structural features frequently lead to severe crystallization bottlenecks, including liquid-liquid phase separation (LLPS), unpredictable polymorphism, and stubborn solvate formation[1].

This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven solvent screening strategies to ensure robust, scalable purification.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my piperidine-pyrazole intermediate "oil out" instead of forming a solid suspension, and how do I reverse it?

A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when supersaturation drives the solute to separate into a secondary, solute-rich liquid phase (an emulsion) rather than nucleating into a solid crystal lattice[2].

  • The Causality: Piperidine-pyrazole molecules are highly susceptible to LLPS because their strong, directional intermolecular hydrogen bonds and flexible aliphatic rings kinetically hinder rapid integration into a rigid crystal lattice[3]. When the system is cooled or anti-solvent is added too rapidly, the supersaturation trajectory hits the miscibility gap before crossing the metastable limit for solid nucleation[2].

  • The Solution: You must alter the thermodynamic pathway to bypass the LLPS region. This is achieved by reducing the cooling rate to maintain low supersaturation, implementing a robust seeding strategy within the metastable zone, or adjusting the solvent matrix to shift the miscibility gap entirely[3].

Q2: How do I design an initial solvent screen to prevent unwanted solvates?

A: Solvate formation is driven by the solvent's ability to incorporate into the crystal lattice, often stabilizing the structure by acting as a hydrogen bond bridge between the pyrazole NH and the piperidine nitrogen[4].

  • The Causality: Solvents with strong hydrogen-bond donating/accepting pairs that are complementary to your API are high-risk for solvate formation. To prevent this, utilize computational virtual screening (such as COSMO-RS combined with machine learning) to predict solvate formation propensity based on amorphous-phase miscibility[4]. Experimentally, prioritize a "cocktail-solvent screening" approach using binary or ternary mixtures of ICH Class 2 and 3 solvents with larger steric bulk that cannot physically occupy the lattice voids[5].

Q3: How does solvent electronegativity impact the polymorphism of my pyrazole derivative?

A: Polymorphism in pyrazoles is heavily dictated by the solvent's partial charge distribution[6].

  • The Causality: The dielectric constant and hydrogen-bonding ability of the solvent dictate which tautomeric or conformational state of the pyrazole-piperidine molecule is stabilized in solution prior to nucleation[7]. By calculating the partial charges of both the solute and candidate solvents, you can predict and control the hydrogen-bonding networks that form the foundation of the resulting polymorph[6].

Part 2: Diagnostic Workflows

The following diagrams illustrate the logical pathways for troubleshooting phase separation and designing solvent screens.

OilingOutLogic A Supersaturation Reached (Cloudy Mixture Observed) B In-Situ Microscopy / FBRM Check A->B C Spherical Droplets (Liquid-Liquid Phase Separation) B->C Emulsion Detected D Solid Particles (Primary Nucleation) B->D Suspension Detected E Action: Reduce Cooling Rate & Introduce Seed Crystals C->E Kinetic Control F Action: Optimize Solvent Matrix (Shift Miscibility Gap) C->F Thermodynamic Control G Result: Rigid Crystal Lattice D->G Continue Growth E->G F->G

Caption: Diagnostic logic for resolving liquid-liquid phase separation (oiling out).

SolventScreening S1 Determine API Solubility (Gravimetric Titration) S2 Calculate Partial Charges & H-Bonding Propensity S1->S2 Data Input S3 Cocktail Solvent Screening (Binary/Ternary Mixtures) S2->S3 Select ICH Solvents S4 Solid-State Characterization (XRPD, DSC, NMR) S3->S4 Isolate Crystals S5 Identify Optimal Polymorph (Thermodynamically Stable) S4->S5 Validate Structure

Caption: Multi-tier solvent screening workflow for optimizing polymorphic API development.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following anti-solvent crystallization protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol: Anti-Solvent Crystallization with Metastable Zone Seeding

Objective: Crystallize a piperidine-pyrazole intermediate while strictly avoiding LLPS (oiling out) and controlling polymorph generation.

Step 1: Primary Dissolution

  • Action: Suspend the crude API in a primary hydrogen-bond accepting solvent (e.g., Acetone or Ethyl Acetate) at 50°C. Adjust the volume to achieve a concentration approximately 10% below the saturation limit.

  • Causality: Complete dissolution destroys any kinetic memory of previous polymorphs or amorphous aggregates.

  • Validation Checkpoint: The solution must be 100% optically clear. Pass the solution through a 0.22 µm PTFE inline filter to remove foreign heterogeneous nucleants. If cloudy, add 5% more solvent and hold for 15 minutes.

Step 2: Controlled Anti-Solvent Addition (Phase 1)

  • Action: Slowly dose the anti-solvent (e.g., Heptane or Toluene) at a strict rate of 0.1 mL/min using a programmable syringe pump until the solution reaches the lower boundary of the metastable zone.

  • Causality: Rapid addition causes localized spikes in supersaturation, instantly triggering the miscibility gap and oiling out[2]. Slow dosing ensures homogeneous distribution.

  • Validation Checkpoint: The solution must remain clear. If a faint blue opalescence appears (indicating the onset of LLPS), immediately halt addition and raise the temperature by 5°C until clear.

Step 3: Seeding within the Metastable Zone

  • Action: Introduce 1–2 wt% of highly crystalline, micronized seed crystals of the desired polymorph.

  • Causality: Seeding bypasses the high-energy thermodynamic barrier of primary nucleation. The pyrazole-piperidine molecules will preferentially integrate into the existing seed lattice via established hydrogen bond networks rather than phase-separating into an amorphous oil[3].

  • Validation Checkpoint: Use in-situ Focused Beam Reflectance Measurement (FBRM) or a turbidity probe. You must observe a steady increase in chord length counts (indicating crystal growth) without a massive spike in fine counts (which would indicate uncontrolled secondary nucleation).

Step 4: Isothermal Aging & Yield Driving

  • Action: Hold the temperature and stirring rate constant for 60 minutes to allow the supersaturation to deplete via crystal growth. Then, resume anti-solvent addition at 0.2 mL/min to drive final yield.

  • Validation Checkpoint: Extract a 1 mL slurry sample and view under a polarized light microscope. Crystals must exhibit birefringence with sharp edges. Spherical, dark droplets indicate protocol failure (LLPS).

Step 5: Isolation

  • Action: Cool the suspension to 5°C at a controlled rate of 0.1°C/min. Filter, wash with cold anti-solvent, and dry under vacuum at 40°C.

Part 4: Quantitative Data Summaries

The selection of the solvent system dictates the thermodynamic outcome. The table below summarizes the physicochemical impact of common solvent classes on piperidine-pyrazole derivatives based on their dielectric and hydrogen-bonding properties[7],[6].

Solvent ClassExample (ICH Class)Dielectric Constant (ε) at 20°CH-Bonding PropensityTypical Crystallization Outcome for Piperidine-Pyrazoles
Aliphatic Alcohols Ethanol (Class 3)24.5Strong Donor / Strong AcceptorHigh risk of solvate formation due to H-bonding with pyrazole nitrogen; good for primary screening[6].
Ketones Acetone (Class 3)20.7Weak Donor / Strong AcceptorExcellent primary solvent; disrupts intermolecular API-API H-bonds, yielding anhydrous polymorphs[5].
Esters Ethyl Acetate (Class 3)6.0No Donor / Moderate AcceptorPromotes moderate crystal growth rates; low risk of oiling out if cooled slowly.
Ethers THF (Class 2)7.5No Donor / Strong AcceptorHigh solubility; prone to forming highly stable, stubborn solvates with basic piperidine moieties[4].
Aliphatic Hydrocarbons Heptane (Class 3)1.9NoneStandard anti-solvent; rapid addition guarantees Liquid-Liquid Phase Separation (oiling out)[2].

Part 5: References

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs Pharmaceutical Technology URL:[Link][5]

  • Oiling Out in Crystallization Mettler Toledo URL:[Link][2]

  • Solubility, Polymorphism, Crystallinity, and Crystal Habit of Acetaminophen and Ibuprofen by Initial Solvent Screening Pharmaceutical Technology URL:[Link][7]

  • An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals Journal of Pharmaceutical Sciences (PubMed) URL: [Link][6]

  • A New Hybrid Virtual Screening Model for Predicting Solvate Formation Propensity in Pharmaceutical Crystallization ACS Publications (Organic Process Research & Development) URL:[Link][4]

  • Concomitant polymorphism in oxime-bridged pyrazole–tetrazole energetic materials Royal Society of Chemistry (RSC) URL:[Link][1]

Sources

Resolving solubility issues of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

A Guide to Resolving Solubility Challenges in Organic Solvents

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and formulation scientists to effectively troubleshoot and resolve solubility issues encountered with this compound in organic solvents during experimental and developmental workflows.

Compound Overview & Physicochemical Properties

Understanding the inherent chemical nature of this compound is the first step in diagnosing and solving solubility problems. The molecule's structure contains both polar and non-polar functionalities, which dictates its solubility behavior. Key features include a basic 4-amino-pyrazole group capable of hydrogen bonding and a 1-methylpiperidine group which is also basic and adds lipophilic character.

This dual nature means that its solubility is highly dependent on the properties of the chosen solvent system. Below is a summary of its estimated physicochemical properties which are critical for developing an effective solubilization strategy.

PropertyPredicted ValueImplication for Solubility
Molecular Formula C9H16N4Relatively small molecule.
Molecular Weight 180.25 g/mol Low molecular weight.
pKa (strongest basic) ~10.1 (Piperidine N)[1][2]The piperidine nitrogen is strongly basic and will be protonated at acidic to neutral pH.
pKa (second basic) ~5.5 (Pyridine-like N)The pyrazole ring nitrogen is moderately basic.
Predicted XlogP ~0.8 - 1.2Indicates moderate lipophilicity with significant polar character.
Hydrogen Bond Donors 1 (from -NH2)Can donate hydrogen bonds, favoring polar protic solvents.
Hydrogen Bond Acceptors 4 (from N atoms)Can accept hydrogen bonds, favoring polar protic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm starting my experiment. Which organic solvents should I try first?

Answer: Based on the molecule's structure—possessing both hydrogen bond donors/acceptors and lipophilic regions—a logical starting point is to screen a panel of solvents with varying polarities.

Recommended Initial Solvent Screening Protocol:

  • Polar Protic Solvents: Start with solvents like Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA). The ability of these solvents to hydrogen bond with the amine and pyrazole groups often facilitates dissolution.

  • Polar Aprotic Solvents: Test solvents such as Acetonitrile (ACN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO). These are strong solvents that can dissolve a wide range of compounds. DMSO is often a solvent of last resort for difficult-to-dissolve compounds for NMR or initial screening, but can be challenging to remove.[3]

  • Chlorinated Solvents: Dichloromethane (DCM) and Chloroform (CHCl3) can be effective, particularly if the compound is in its free-base (neutral) form.

  • Ethereal Solvents: Tetrahydrofuran (THF) can also be a useful solvent to screen.

It is advisable to start with a small amount of material and solvent to determine approximate solubility before committing larger quantities.

Q2: The compound shows poor solubility in my desired solvent system. What is the most common reason and the first strategy I should try?

Answer: The most common issue for a basic compound like this is pH-dependent solubility. The molecule has two primary basic centers: the tertiary amine on the piperidine ring (pKa ~10.1) and the nitrogens on the pyrazole ring.[1][2] In its neutral (free-base) form, solubility in polar solvents may be limited. By adjusting the pH to be more acidic, you can protonate these basic centers, forming a salt in situ. This ionic form is typically much more soluble in polar solvents.

Strategy 1: pH Adjustment

This is the most direct and effective initial strategy for improving solubility in polar protic solvents like alcohols or water-organic mixtures.[4] Adding a small amount of a suitable acid can dramatically increase solubility.

dot

Caption: pH effect on ionization and solubility.

Step-by-Step Protocol for pH Adjustment:

  • Solvent Selection: Choose a polar protic solvent (e.g., methanol, ethanol) where the compound has at least minimal solubility.

  • Prepare a Slurry: Add your compound to the chosen solvent to create a slurry or suspension at your target concentration.

  • Acid Addition: While stirring, add a suitable acid dropwise. Common choices include:

    • For organic solvents: A solution of HCl in isopropanol or dioxane.

    • For aqueous/alcoholic mixtures: Dilute aqueous HCl or acetic acid.

  • Observation: Continue adding acid until the solid material dissolves completely. A clear solution indicates the formation of the more soluble salt form.

  • Caution: Avoid adding a large excess of acid, as this could potentially cause degradation or unwanted side reactions depending on your experimental conditions.

Q3: pH adjustment isn't sufficient or is incompatible with my downstream application. What is the next logical step?

Answer: If pH modification is not an option, using a co-solvent system is the next best approach. A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly soluble compound by reducing the overall polarity of the solvent system.[5][6] This strategy is highly effective for compounds that have both polar and non-polar regions.

Strategy 2: Co-Solvency

Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[7] For laboratory-scale experiments, mixing a strong solvent (like DMF or NMP) with a weaker, primary solvent can be effective.

dot

CoSolvent_Workflow A Start: Poor Solubility in Primary Solvent (S1) B Select a Miscible, Stronger Co-Solvent (S2) (e.g., DMF, NMP, DMSO) A->B C Prepare Binary Mixtures (e.g., 9:1, 4:1, 1:1 S1:S2) B->C D Test Solubility in Each Mixture C->D E Solubility Achieved? D->E F Success: Optimized Co-Solvent System Found E->F Yes G Failure: Consider Ternary System or Alternative Strategy E->G No

Caption: Workflow for developing a co-solvent system.

Experimental Protocol for Co-Solvent Screening:

  • Identify Primary Solvent: This is the bulk solvent required for your experiment (e.g., a buffer, ethanol).

  • Select Co-solvents: Choose a few strong, miscible organic solvents. Good candidates are DMF, N-Methyl-2-pyrrolidone (NMP), or DMSO.

  • Prepare Stock Solution: Dissolve a known high concentration of your compound in the pure co-solvent (e.g., 100 mg/mL in DMSO).

  • Titration: Slowly add aliquots of this concentrated stock solution into your primary solvent while vortexing or stirring vigorously.

  • Determine Precipitation Point: Observe the point at which the solution becomes cloudy or precipitation occurs. This will give you the maximum tolerable concentration in that specific co-solvent blend. This method helps to quickly screen multiple conditions.

Q4: I need a stable, solid form of the compound with enhanced solubility for long-term use. What should I consider?

Answer: For long-term stability and improved handling properties, preparing a solid salt form of the compound is an industry-standard and highly effective strategy.[8] Given that this compound is a strong base, it is an excellent candidate for salt formation with a variety of acids. A crystalline salt often has superior physicochemical properties, including higher aqueous solubility and better stability, compared to the free base.[9]

Strategy 3: Salt Formation

The goal is to react the basic free form of your compound with an acid to form a stable, crystalline salt. The choice of the counter-ion (the acid) is critical and can significantly impact the salt's properties.

Common Counter-Ions for Basic Drugs:

  • Hydrochlorides (HCl): Very common, often highly soluble, but can be hygroscopic.

  • Mesylates (Methanesulfonic acid): Often form stable, crystalline salts with good solubility.[10]

  • Sulfates (H2SO4): Can form stable salts.

  • Tartrates, Citrates, Maleates (Organic acids): Offer a wide range of properties and are often used in final drug products.

General Protocol for Salt Screening:

  • Dissolve Free Base: Dissolve the free base of your compound in a suitable organic solvent (e.g., isopropanol, acetone, or ethyl acetate).

  • Add Acid: Add a stoichiometric amount (typically 1.0 to 1.1 equivalents) of the selected acid, either neat or dissolved in a small amount of the same solvent.

  • Induce Crystallization: Stir the mixture at room temperature or with gentle heating. Crystallization may occur spontaneously, or it may require cooling, seeding with a crystal, or the addition of an anti-solvent (a solvent in which the salt is insoluble, like hexane or ether) to induce precipitation.

  • Isolate and Dry: Collect the resulting solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Characterize: Analyze the resulting salt for its solubility, crystallinity (via XRPD), and thermal properties (via DSC/TGA) to confirm the formation of a new, stable solid form.

References

  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylpiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-[3-(1-Methylethyl)-1h-Pyrazol-4-Yl]-N-(1-Methylpiperidin-4-Yl)pyrimidin-2-Amine. Retrieved from [Link]

  • ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-methyl-1-(4-methylphenyl)-1h-pyrazol-4-amine hydrochloride. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Safety, Tolerability, and Pharmacokinetics of PF‐06823859, an Anti–Interferon β Monoclonal Antibody: A Randomized, Phase I, Single‐ and Multiple‐Ascending‐Dose Study. Retrieved from [Link]

  • Preprints.org. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Retrieved from [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

  • PubMed. (2020). Safety, Tolerability, and Pharmacokinetics of PF-06823859, an Anti-Interferon β Monoclonal Antibody: A Randomized, Phase I, Single- and Multiple-Ascending-Dose Study. Retrieved from [Link]

  • Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Dazukibart. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Clinicaltrials.eu. (n.d.). Humanised Igg1K Monoclonal Antibody Against Interferon Beta. Retrieved from [Link]

  • NIST. (n.d.). Piperidine, 1-methyl-. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Retrieved from [Link]

  • ChemBK. (2025). 1-Methylpiperidine. Retrieved from [Link]

  • PharmaCompass. (n.d.). 5-Aminopyrazole-4-carbonitrile. Retrieved from [Link]

Sources

Minimizing side reactions in coupling of electron-rich amino pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support resource for researchers encountering difficulties in the coupling of electron-rich amino pyrazoles.

Topic: Minimizing Side Reactions & Optimizing Selectivity Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Core Directive

Electron-rich amino pyrazoles (e.g., 1-alkyl-5-amino-pyrazoles with EDGs like -OMe, -Me) present a "reactivity paradox." The electron-rich ring makes the system prone to oxidative degradation and electrophilic attack at C4, while the exocyclic amine often exhibits suppressed nucleophilicity due to resonance delocalization into the heteroaromatic ring. This guide addresses the three critical failure modes: Regioselectivity loss , Catalyst deactivation , and Oxidative dimerization .

Module 1: Amide Coupling Troubleshooting

Q1: I am observing low conversion and a new polar spot by LCMS that matches the mass of the coupling reagent adduct. What is happening?

Diagnosis: You are likely observing guanidinylation . Because the exocyclic amine of an electron-rich pyrazole is a poor nucleophile (aniline-like resonance), it reacts sluggishly with the active ester. If the reaction is too slow, the amine will attack the electrophilic center of the uronium coupling reagent (e.g., HATU, HBTU) directly, forming a stable guanidine byproduct.

Corrective Protocol:

  • Switch Reagents: Move from Uronium salts (HATU) to Phosphonium salts (PyBOP) or Acid Fluorides . Phosphonium salts do not form stable guanidine byproducts.

  • Pre-Activation (Critical): Do not mix acid, amine, and HATU simultaneously.

    • Step 1: Stir Carboxylic Acid + HATU + DIPEA in DMF for 15–30 minutes .

    • Step 2: Verify active ester formation (LCMS).

    • Step 3: Add the amino pyrazole.[1]

  • Stoichiometry: Use a slight excess of the acid (1.2–1.5 equiv) relative to the amine to ensure the active ester concentration remains high, favoring the desired pathway.

Q2: My reaction yields a mixture of N-acylated (exocyclic) and N'-acylated (ring nitrogen) products. How do I control regioselectivity?

Diagnosis: Competition between the exocyclic amine (5-NH2) and the annular nitrogen (N1/N2) . While the exocyclic amine is generally more nucleophilic, the annular nitrogen becomes competitive if the exocyclic amine is sterically hindered or if the ring is highly electron-rich (increasing basicity of N2).

Troubleshooting Workflow:

  • Case A: Unsubstituted Ring Nitrogen (N-H pyrazole)

    • Mechanism:[1][2][3][4][5][6][7][8] The N-H proton is acidic. Base (DIPEA/TEA) deprotonates it, creating a potent nucleophile at N1.

    • Solution: You must protect the N1 position (e.g., SEM, THP, Boc) before attempting amide coupling. Direct coupling on N-unsubstituted aminopyrazoles is rarely high-yielding.

  • Case B: 1-Substituted Pyrazole

    • Optimization: Use non-nucleophilic bases (e.g., 2,6-lutidine or collidine) instead of TEA to reduce general base catalysis at the ring nitrogen.

    • Solvent Switch: Switch from DMF to DCM or 1,4-Dioxane . Polar aprotic solvents like DMF enhance the nucleophilicity of the harder ring nitrogen more than the softer exocyclic amine.

Visualization: Amide Coupling Troubleshooting Logic

AmideCoupling Start Problem: Low Yield / Side Products CheckLCMS Check LCMS for [M + Coupling Reagent]+ Start->CheckLCMS Guanidine Mass Matches Guanidine? (HATU adduct) CheckLCMS->Guanidine YesGuanidine Yes: Guanidinylation Guanidine->YesGuanidine Yes NoGuanidine No: Check Regioselectivity Guanidine->NoGuanidine No FixGuanidine Action: 1. Pre-activate Acid (30 min) 2. Switch to PyBOP/T3P 3. Use Acid Fluoride YesGuanidine->FixGuanidine RegioCheck Is Ring N Acylated? NoGuanidine->RegioCheck YesRegio Action: 1. Protect Ring N (SEM/Boc) 2. Use less polar solvent (DCM) 3. Use Collidine base RegioCheck->YesRegio Yes

Caption: Logic flow for diagnosing failure modes in amino pyrazole amide couplings.

Module 2: Cross-Coupling (Buchwald-Hartwig) Support

Q3: The reaction stalls at <20% conversion despite using Pd(OAc)2/Xantphos. The pyrazole starting material remains.

Diagnosis: Catalyst Poisoning or Non-Productive Coordination . Electron-rich amino pyrazoles are potent ligands. The annular nitrogens (N1/N2) and the exocyclic amine can coordinate to Palladium, forming stable "Pd-sink" complexes that remove the catalyst from the cycle.

Technical Fixes:

  • Ligand Overhaul: Xantphos is often insufficient for these substrates. Switch to bulky, electron-rich Buchwald Ligands that can outcompete the pyrazole for the metal center.

    • Primary Recommendation:BrettPhos or tBuBrettPhos (specifically designed for primary amines).

    • Secondary Recommendation:XPhos (excellent for preventing N-arylation of the ring nitrogen).

  • Pre-Catalyst Strategy: Stop using Pd(OAc)2 + Ligand in situ. Use Pre-formed Catalysts (e.g., XPhos Pd G3 or BrettPhos Pd G3). This ensures the active L1Pd(0) species is formed immediately and prevents the formation of inactive Pd-pyrazole dimers during the heating ramp.

  • Protecting Groups: If the pyrazole has a free N-H, it must be protected (e.g., THP, SEM) to prevent it from acting as a competing nucleophile or catalyst poison.

Q4: I see dehalogenation of my aryl halide partner.

Diagnosis: This suggests the oxidative addition is successful, but the Reductive Elimination is slow, allowing beta-hydride elimination or protodehalogenation to occur. This is common with electron-rich amine nucleophiles which bind tightly to Pd(II).

  • Fix: Increase the reaction temperature (to facilitate reductive elimination) and ensure you are using a strong base like NaOtBu or LHMDS to facilitate the deprotonation/coordination step.

Module 3: Oxidation & Handling (The "Red Solution" Phenomenon)

Q5: My reaction mixture turns dark red/black upon exposure to air, and yield drops.

Diagnosis: Oxidative Dimerization (Azo Formation). Electron-rich amino pyrazoles are susceptible to oxidation by air (O2) via a radical mechanism (Single Electron Transfer), leading to the formation of azo-dimers (Ar-N=N-Ar) or complex polymers. This is catalyzed by trace metals and light.

Prevention Protocol:

  • Strict Inert Atmosphere: Do not just "flush" the flask. You must sparge (bubble) the reaction solvent with Argon/Nitrogen for 15 minutes before adding the catalyst or heating.

  • "Back-Way" Filtration: When filtering the catalyst (e.g., after hydrogenation to make the amino pyrazole), do not filter through Celite in open air. Use a closed frit system or positive pressure filtration under inert gas.

  • Antioxidants (Optional): In extreme cases, adding a radical scavenger is not recommended for coupling (interferes with Pd), but ensuring solvents are peroxide-free (test THF/Dioxane) is mandatory.

Summary of Key Reactivity Parameters

ParameterElectron-Rich Amino Pyrazole BehaviorRecommended Adjustment
Nucleophilicity Low (Exocyclic NH2) vs. High (Ring N)Use Pre-activated esters or Acid Fluorides .
Base Sensitivity Ring N becomes nucleophilic with strong baseUse weak/hindered bases (Collidine, 2,6-Lutidine).
Oxidation Potential High (Forms Azo-dimers)Sparge solvents ; avoid open-air workups until quenched.
Catalyst Interaction Strong coordination (Poisoning)Use Pre-formed Pd G3/G4 catalysts with bulky ligands.

References

  • Mechanisms of Amide Coupling Side Reactions

    • Title: Amide bond formation: beyond the myth of coupling reagents.
    • Source:Chem. Soc. Rev., 2009, 38, 606-631.
    • URL:[Link]

  • Buchwald-Hartwig Coupling of Heterocycles

    • Title: A User's Guide to Palladium-Catalyzed Amin
    • Source:Chem. Sci., 2011, 2, 27-50.
    • URL:[Link]

  • Oxidative Instability of Aminopyrazoles

    • Title: Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles.[5]

    • Source:J. Org.[8][9] Chem. 2014, 79, 11, 5258–5268.

    • URL:[Link]

  • Regioselectivity in Pyrazole Functionalization

    • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[10][11]

    • Source:Beni-Suef Univ. J. Basic Appl. Sci., 2018.
    • URL:[Link]

Sources

Technical Support Center: Stability & Handling of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

[1]

Executive Summary

This guide addresses the stability and handling of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine (hereafter referred to as Compound A ).[1] As a scaffold commonly used in Janus Kinase (JAK) inhibitor synthesis, this molecule presents a unique "stability paradox": it is chemically robust in acidic media but kinetically unstable (prone to rapid oxidation) upon neutralization.

This support center is designed to help you navigate the three critical phases of handling: Storage (Salt Form) , Solution Chemistry (Acidic) , and Isolation (Free-basing).

Module 1: The Acidic Environment & Protonation States

Q: Why is my compound supplied as an HCl or TFA salt?

A: The free base of Compound A is electron-rich and highly susceptible to oxidative degradation in air.

  • Mechanism: The primary amine at position 4 (

    
    ) and the pyrazole ring create an electron-rich system.[1] In the presence of atmospheric oxygen, the free base undergoes radical cation formation, leading to dimerization (azo-linkages) and polymerization (tar formation).
    
  • The Acid Shield: Acidic conditions protonate the molecule. The piperidine nitrogen (

    
    ) protonates first, followed by the exocyclic amine and/or pyrazole nitrogen (
    
    
    ). Protonation significantly lowers the HOMO energy, rendering the molecule resistant to oxidation.
Q: What is the exact protonation state at pH 1 (e.g., 0.1 M HCl)?

A: At pH < 2, Compound A exists primarily as a di-cation .

  • Site 1 (Most Basic): The

    
    -methylpiperidine nitrogen is fully protonated.[1]
    
  • Site 2 (Weakly Basic): The primary amine (

    
    ) or the pyrazole ring nitrogen protonates.
    
  • Implication: This high charge density makes the molecule highly soluble in water but potentially insoluble in non-polar organic solvents (DCM, Hexanes) unless neutralized.

Visualizing the Protonation Equilibrium

ProtonationStatesFreeBaseFree Base(Electron Rich / Unstable)MonoCatMono-Cation(Piperidine H+)FreeBase->MonoCat+ H+ (pH < 10)MonoCat->FreeBase- H+DiCatDi-Cation(Fully Protonated / Stable)MonoCat->DiCat+ H+ (pH < 3)DiCat->MonoCat- H+

Caption: pH-dependent protonation states. Stability against oxidation increases from left (red) to right (green).

Module 2: Troubleshooting Decomposition (Color Changes)

Q: My clear acidic solution turned pink/violet after standing overnight. Is it degraded?

A: Yes, partial degradation has occurred.

  • Diagnosis: The "pink/violet" coloration is a hallmark of aminopyrazole oxidation . Even trace amounts of azo-dimers (formed via oxidative coupling of two amine units) have high extinction coefficients, causing visible color changes even with <1% degradation.

  • Root Cause in Acid: While acid stabilizes the compound, trace transition metals (Fe, Cu) in lower-grade acids or water can catalyze oxidation even at low pH.

  • Corrective Action:

    • Check the purity of your solvent/acid source.

    • Degas solvents with Argon/Nitrogen before dissolving the solid.

    • Filtration: If the color is faint, filter through a 0.2

      
      m PTFE membrane; the colored impurities are often colloidal aggregates.
      
Q: I see a mass of [M+14] or [M+28] in my LCMS. Is this methylation?

A: If you are using Methanol (MeOH) as a solvent in the presence of strong acid (HCl), you might be observing esterification artifacts if any carboxylate impurities are present, but for this specific amine molecule, look for:

  • Formylation (+28 Da): If using formic acid in LCMS, the primary amine can form a formamide.

  • Acetonitrile Adduct (+41 Da): Common in high-organic gradients.[1]

  • Oxidation (+16 Da): N-oxide formation on the piperidine ring (less common in acid, more common in neutral storage).

Module 3: Handling Hygroscopicity & Weighing

Q: The solid clumps immediately upon opening the vial. How do I handle this?

A: The HCl and TFA salts of piperidine-pyrazoles are extremely hygroscopic . They will absorb atmospheric water to form a deliquescent gum.

  • Impact: Weighing errors can be as high as 10-15% due to water mass.[1]

  • Protocol: The "Solvent Aliquot" Method

    • Do not try to weigh small amounts (e.g., 5 mg) on an open balance.

    • Dissolve the entire contents of the vendor vial into a known volume of dry solvent (e.g., DMSO or 0.1 M HCl/Water).

    • Calculate the concentration (Stock Solution).

    • Pipette the required molar equivalent for your reaction.

    • Store the stock solution at -20°C.

Module 4: Isolation & Workup (The Danger Zone)

Q: How do I isolate the free base without it turning into black tar?

A: This is the most critical failure point. Neutralization exposes the electron-rich amine to oxidation.[1]

Protocol: Safe Free-Basing [1]

  • Deoxygenate: Ensure all solvents (DCM/EtOAc and saturated

    
    ) are degassed (sparged with Argon) before mixing.
    
  • Cold Neutralization: Perform the neutralization at 0°C .

  • Phase Separation: Extract rapidly into DCM/Isopropanol (3:1 ratio improves solubility of polar amines).

  • Dry & Concentrate: Dry over

    
     and concentrate immediately under reduced pressure. Do not leave the free base in solution overnight. 
    
  • Storage: If not using immediately, re-convert to the HCl salt (using 4M HCl in Dioxane) or store under Argon at -80°C.

Workflow: Decision Tree for Handling

HandlingWorkflowStartStart: Solid Salt FormCheckStateCheck Physical StateStart->CheckStateDryDry PowderCheckState->DryStickySticky/GummyCheckState->StickyWeighWeigh Rapidly(Argon Flush)Dry->WeighDissolveDissolve Entire Vial(Make Stock Soln)Sticky->DissolveReactionReaction SetupWeigh->ReactionDissolve->ReactionWorkupWorkup Required?Reaction->WorkupAcidicKeep Acidic(Stable)Workup->AcidicNoNeutralNeutralize (Free Base)Workup->NeutralYesPrecautionUSE ARGON + COLD (0°C)Use ImmediatelyNeutral->Precaution

Caption: Decision tree for handling hygroscopic salts and mitigating oxidation risks during workup.

Module 5: Analytical Data Reference

ParameterValue / CharacteristicNotes
Appearance (Salt) White to Off-white solidTurns yellow/brown upon moisture uptake.[1]
Solubility (Acid) High (>50 mg/mL in 0.1M HCl)Stable for days if kept dark/sealed.
Solubility (Base) Moderate in DCM/MeOHUnstable. Use immediately.
Hygroscopicity High (Deliquescent)Handle in glovebox or via stock solution.
LCMS Peak Shape Broad or SplitDue to pyrazole tautomerism.[1] Add 0.1% Formic Acid to sharpen.

References

  • Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of 5-Aminopyrazoles.[1][2][3]Journal of Organic Chemistry .

    • Context: Describes the synthesis and stability of 5-aminopyrazole scaffolds and their tendency for tautomeriz
  • Pfizer Inc. (2012). Tofacitinib Citrate (Xeljanz) Chemistry Review.FDA Center for Drug Evaluation and Research .

    • Context: Provides industrial data on the handling, salt selection, and stability of piperidinyl-pyrrolo/pyrazole kinase inhibitors, highlighting oxidative degradation p
  • Menyhárd, D. K., et al. (2017). Tautomerism and stability of aminopyrazoles in solution.[4]Journal of Molecular Structure .

    • Context: Detailed mechanistic insight into the protonation sites and tautomeric equilibria th
  • BenchChem Technical Library. (2025). Handling Hygroscopic Hydrochloride Salts in Medicinal Chemistry.[5]BenchChem .[6][7]

    • Context: General protocols for the "Solvent Aliquot" method used for deliquescent amine salts.

Technical Support Center: Troubleshooting HPLC Retention Time Shifts for Basic Piperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Challenge

Welcome to the technical support center. If you are analyzing piperidine derivatives, you are dealing with one of the most notorious challenges in reversed-phase chromatography. Piperidine is a secondary cyclic amine with a


 of approximately 11.2 .

In typical HPLC conditions (pH 2–8), piperidine exists almost exclusively as a protonated cation (


). This cation acts as a "silanol seeker," engaging in strong ion-exchange interactions with residual deprotonated silanols (

) on the silica surface. The result? Retention time (RT) drift, severe peak tailing, and lack of reproducibility. [1]

This guide moves beyond basic advice to address the specific physicochemical mechanisms driving these shifts.

Part 1: Mobile Phase & pH Dynamics
Q: My retention times drift systematically throughout the day. Is my column failing?

A: It is likely not the column, but your mobile phase buffering capacity . Because piperidines are strong bases (


), they are highly sensitive to microscopic pH changes if the mobile phase pH is not "locked" relative to the analyte's 

.
  • The Mechanism: If you operate at pH 6–8 (a common error), you are near the ionization transition of the silanols, not the analyte. Small shifts in pH change the surface charge density of the silica, altering the retention mechanism from "hydrophobic interaction" to "cation exchange."

  • The Fix:

    • Stop using weak buffers. 10 mM is often insufficient for bases. Increase buffer concentration to 20–50 mM .

    • Move to a "Safe Zone" pH.

      • Low pH Strategy: pH < 3.0 (Silanols are neutral; cation exchange is suppressed).

      • High pH Strategy: pH > 10.5 (Piperidine is neutral; hydrophobic retention dominates). Requires hybrid silica.

Q: I’m using 0.1% TFA. Why is my RT fluctuating?

A: Trifluoroacetic acid (TFA) is volatile and acts as an ion-pairing agent.

  • Evaporation: Over a long sequence, TFA evaporates from the mobile phase reservoir, effectively lowering the ion-pairing concentration. This causes retention times to decrease gradually.

  • Competition: TFA saturates the column surface. If the system is not fully equilibrated (which can take 50+ column volumes for ion-pairing agents), RT will drift.

  • Recommendation: Switch to Formic Acid (less hydrophobic, less drift) or ensure the mobile phase bottle is capped with a vent filter to minimize evaporation.

Part 2: Column Chemistry & Selection
Q: I see sudden retention jumps after ~100 injections. What is happening?

A: This is classic "Dewetting" or "Ligand Collapse," especially if you are using high aqueous conditions (>95% water) to retain polar piperidines.

  • The Cause: In highly aqueous phases, C18 chains can mat down (collapse) to minimize exposure to water, effectively reducing the surface area available for separation.

  • The Fix: Use a Polar-Embedded (e.g., Amide or Carbamate) or Aq-type column. These phases maintain an extended ligand conformation in 100% water.

Q: Which column is best for piperidines?

A: Standard C18 silica is often the wrong tool. Use the table below to select based on your pH strategy.

Table 1: Column Selection Matrix for Basic Amines

StrategypH RangeRecommended Phase TechnologyMechanism of Action
High pH 10.0 – 12.0Hybrid Silica (e.g., Waters XBridge, Agilent Poroshell HPH)Ethylene-bridged silica resists dissolution at high pH. Piperidine is neutral, improving peak shape.
Low pH 1.0 – 3.0SB-C18 / Sterically Protected Bulky side chains protect siloxane bonds from acid hydrolysis. Silanols are protonated (neutral).
Selectivity 3.0 – 8.0PFP (Pentafluorophenyl) Fluorine atoms provide dipole-dipole interactions and

-

stacking, offering alternative selectivity to silanol interactions.
General 2.0 – 8.0Charged Surface Hybrid (CSH) Surface is slightly positively charged to repel protonated amines, eliminating tailing without high pH.
Part 3: Visualizing the Problem
Diagram 1: The Silanol Interaction Mechanism

This diagram illustrates why pH control is the primary variable in piperidine retention stability.

SilanolMechanism cluster_low_ph Low pH (< 3.0) cluster_mid_ph Mid pH (4.0 - 8.0) [DANGER ZONE] cluster_high_ph High pH (> 10.5) Silanol_Low Silanol (Si-OH) Neutral Interaction_Low No Ionic Interaction (Good Peak Shape) Silanol_Low->Interaction_Low Piperidine_Low Piperidine (NH2+) Cationic Piperidine_Low->Interaction_Low Silanol_Mid Silanol (Si-O-) Anionic Interaction_Mid Strong Cation Exchange (Tailing & Drift) Silanol_Mid->Interaction_Mid Piperidine_Mid Piperidine (NH2+) Cationic Piperidine_Mid->Interaction_Mid Silanol_High Silanol (Si-O-) Anionic Interaction_High Hydrophobic Retention (Stable RT) Silanol_High->Interaction_High Piperidine_High Piperidine (NH) Neutral Piperidine_High->Interaction_High

Caption: Effect of pH on the ionization state of Silanols and Piperidine, determining retention stability.

Part 4: Troubleshooting Protocols
Protocol A: The "Drift Diagnosis" Workflow

Use this logic tree to identify the root cause of your retention time shift.

TroubleshootingTree Start Symptom: RT Shift Type Is the shift gradual (Drift) or sudden (Jump)? Start->Type Drift Gradual Drift Type->Drift Jump Sudden Jump Type->Jump Direction Direction of Drift? Drift->Direction Earlier Eluting Earlier Direction->Earlier Decrease RT Later Eluting Later Direction->Later Increase RT Cause_TFA Cause: Loss of ion-pairing agent (TFA volatility) Earlier->Cause_TFA If using TFA Cause_Wetting Cause: Column Dewetting (Phase Collapse) Earlier->Cause_Wetting If 100% Aqueous Cause_Evap Cause: Organic solvent evaporation (if premixed) Later->Cause_Evap If Organic Volatile Check_Pump Check Pump Pressure Jump->Check_Pump Stable_P Pressure Stable Check_Pump->Stable_P Unstable_P Pressure Fluctuating Check_Pump->Unstable_P Cause_Matrix Cause: Matrix Buildup (Fouling) Stable_P->Cause_Matrix Cause_Bubble Cause: Air Bubble in Pump Head Unstable_P->Cause_Bubble

Caption: Logic tree for diagnosing retention time shifts based on drift characteristics and system pressure.

Protocol B: Column Regeneration for Basic Compounds

If your column is fouled with strongly retained basic impurities (common in synthesis crude), use this high-pH wash only if your column is hybrid/polymer-based (pH 1-12 stable) .

  • Flush 1: 95% Water / 5% Acetonitrile (20 Column Volumes) to remove buffer salts.

  • Flush 2: 100% Acetonitrile (20 CV) to remove hydrophobic neutrals.

  • Flush 3 (The Key Step): 50% Acetonitrile / 50% 0.1M Ammonium Bicarbonate (pH 10) .

    • Why: The high pH deprotonates the basic impurities, making them neutral and releasing them from the silanols they are "stuck" to.

  • Flush 4: 100% Acetonitrile (20 CV).

  • Re-equilibrate: Initial mobile phase conditions (minimum 30 min).

References
  • Dolan, J. (2020). Troubleshooting Basics, Part 3: Retention Problems. LCGC International. Available at: [Link]

  • Advanced Material Technologies. (2025). HALO® Elevate C18 - High pH HPLC Columns for Superior Separation. Element Lab Solutions. Available at: [Link]

  • Chromatography Online. (2013). The LCGC Blog: Buffer Choice for HPLC Separations. LCGC International. Available at: [Link]

  • MicroSolv Technology Corp. (2026). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Available at: [Link]

  • ACE HPLC. (2025). HPLC Troubleshooting Guide: Peak Shape and Retention Variation. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for its ability to provide detailed information about molecular structure, connectivity, and conformation. This guide offers an in-depth analysis and interpretation of the 1H NMR spectrum of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine, a molecule of interest in medicinal chemistry, blending theoretical predictions with practical insights for researchers, scientists, and drug development professionals.

Theoretical 1H NMR Spectral Analysis

The structure of this compound combines a pyrazole ring, a piperidine ring, and an amine group. A detailed examination of each component allows for a robust prediction of the 1H NMR spectrum.

The Pyrazole Moiety

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. In our target molecule, the pyrazole ring is substituted at the 4- and 5-positions. The proton at the 3-position (H-3) is expected to appear as a singlet, as it has no adjacent protons to couple with. The chemical shift of this proton is influenced by the electronic effects of the adjacent nitrogen atoms and the substituents on the ring. Generally, pyrazole protons resonate in the aromatic region, typically between δ 6.0 and 8.0 ppm[1]. The presence of an amino group (-NH2) at the 4-position, an electron-donating group, is expected to shield the H-3 proton, shifting its resonance upfield. Conversely, the piperidinyl group at the 5-position will also exert an electronic influence.

The N-H proton of the pyrazole ring is often observed as a broad singlet, and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. Its resonance can be found over a wide range, sometimes in the aromatic region or even further downfield.

The protons of the primary amine group (-NH2) at the 4-position will also typically appear as a broad singlet. The chemical shift of these protons is variable and influenced by hydrogen bonding, solvent, and concentration, generally appearing in the range of δ 0.5-5.0 ppm[2].

The 1-Methylpiperidine Moiety

The 1-methylpiperidine fragment will exhibit several distinct signals. The piperidine ring exists in a chair conformation, leading to axial and equatorial protons with different chemical shifts. However, due to rapid chair-chair interconversion at room temperature, the axial and equatorial protons on the same carbon often appear as averaged, broadened signals.

  • N-Methyl Group (N-CH3): The three protons of the methyl group attached to the nitrogen will give rise to a sharp singlet. This signal is typically found in the upfield region, around δ 2.2-2.4 ppm[3]. For N-methylpiperidine itself, this signal appears at approximately δ 2.23 ppm[4].

  • Piperidine Ring Protons: The protons on the piperidine ring will show more complex splitting patterns.

    • The proton at the 4-position (H-4), which is attached to the pyrazole ring, is a methine proton and will appear as a multiplet. Its chemical shift will be influenced by the attachment to the pyrazole ring.

    • The protons at the 2- and 6-positions (axial and equatorial) are adjacent to the nitrogen atom, causing a deshielding effect. These will likely appear as multiplets in the region of δ 2.3-3.0 ppm[2]. In N-methylpiperidine, the protons at the 2- and 6-positions resonate around δ 2.33 ppm[4].

    • The protons at the 3- and 5-positions (axial and equatorial) are further from the nitrogen and will be found at a more upfield position, likely in the range of δ 1.5-2.0 ppm. In piperidine, these protons are observed around δ 1.53 ppm[5][6].

Predicted 1H NMR Data Summary

The following table summarizes the predicted chemical shifts (δ), multiplicities, and proton assignments for this compound. These are estimations based on the analysis of similar structures and are best confirmed with experimental data.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Number of Protons
Pyrazole H-3~7.5Singlet1
Pyrazole N-HVariable (broad)Singlet (broad)1
Amine -NH2Variable (broad)Singlet (broad)2
Piperidine H-4~3.0-3.5Multiplet1
Piperidine H-2, H-6 (axial & equatorial)~2.8-3.2Multiplet4
Piperidine H-3, H-5 (axial & equatorial)~1.8-2.2Multiplet4
N-Methyl -CH3~2.3Singlet3

Experimental Protocol for 1H NMR Acquisition

To obtain a high-quality 1H NMR spectrum of this compound, the following step-by-step methodology is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD). The choice of solvent is critical as it can influence the chemical shifts of labile protons (N-H and -NH2). DMSO-d6 is often a good choice for observing these protons as it can slow down their exchange rate.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Shim the magnetic field to ensure homogeneity and obtain sharp spectral lines.

    • Set the appropriate spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence for a quantitative 1H NMR experiment.

    • Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16-64 scans are typically sufficient.

    • The relaxation delay should be set to at least 5 times the longest T1 relaxation time of the protons in the molecule to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to deduce the connectivity of the protons.

Visualization of Molecular Structure and Key NMR Insights

The following diagram illustrates the molecular structure of this compound and highlights the different proton environments that would be observed in a 1H NMR spectrum.

Caption: Predicted proton environments in this compound.

Comparative Analysis: Building Blocks vs. Final Compound

A powerful approach to NMR interpretation is to compare the spectrum of the final molecule with those of its precursors or constituent fragments.

  • Comparison with 4-amino-1H-pyrazole: In the free 4-amino-1H-pyrazole, the pyrazole protons would exhibit a different splitting pattern, likely two singlets or two doublets depending on the tautomeric form. The introduction of the bulky 1-methylpiperidin-4-yl group at the 5-position will cause a significant change in the chemical shift of the adjacent pyrazole proton (H-3) due to steric and electronic effects.

  • Comparison with 1-methyl-4-aminopiperidine: In this precursor, the proton at the 4-position would be adjacent to an amino group, leading to a different chemical shift compared to when it is attached to the pyrazole ring. The pyrazole ring, being aromatic and electron-withdrawing, will deshield the H-4 proton of the piperidine ring, shifting it downfield.

By analyzing these differences, one can confirm the successful formation of the desired product and gain deeper insights into the electronic interplay between the different moieties of the molecule.

Conclusion

The 1H NMR spectrum of this compound is predicted to be a composite of signals arising from the pyrazole and 1-methylpiperidine moieties, each with characteristic chemical shifts and splitting patterns. A thorough interpretation, guided by the principles outlined in this guide, will allow for the unambiguous confirmation of its structure. For researchers in drug development, mastering the interpretation of such spectra is an indispensable skill for advancing new chemical entities from the laboratory to clinical applications.

References

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(3), 533-539. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.S: Amines and Heterocycles (Summary). [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Amines. [Link]

  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Link]

  • Wikipedia. Piperidine. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, aminopyrazole derivatives have emerged as a versatile and highly valuable scaffold. Their prevalence in a wide array of therapeutic agents, from kinase inhibitors in oncology to anti-inflammatory drugs, underscores the critical need for robust analytical methods to characterize these molecules.[1][2] Mass spectrometry, a cornerstone of analytical chemistry, provides unparalleled sensitivity and structural elucidation capabilities, making it an indispensable tool for the analysis of these compounds.

This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of aminopyrazole derivatives. Moving beyond a simple recitation of data, this document delves into the causality behind fragmentation behaviors, providing a framework for understanding and predicting the mass spectral characteristics of this important class of molecules. We will explore the influence of ionization techniques, the positional isomerism of the amino group, and the effects of various substituents on the fragmentation pathways, supported by experimental data and detailed methodologies.

The Influence of Ionization: A Tale of Two Techniques

The choice of ionization method is a critical first step in any mass spectrometry experiment, profoundly influencing the type and extent of fragmentation observed. For aminopyrazole derivatives, the two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), provide complementary information.

Electron Ionization (EI): The Hard Ionization Approach for Structural Detail

EI is a "hard" ionization technique that subjects the analyte to a high-energy electron beam (typically 70 eV), leading to extensive fragmentation.[3] This process is invaluable for elucidating the core structure of a molecule. The resulting mass spectrum is a fingerprint of the compound, rich with fragment ions that reveal its structural motifs.

Electrospray Ionization (ESI): The Soft Touch for Molecular Integrity

In contrast, ESI is a "soft" ionization technique that transfers the analyte from a liquid phase to the gas phase with minimal energy input.[3] This method is ideal for determining the molecular weight of the parent compound as it typically produces the protonated molecule, [M+H]+, with little to no in-source fragmentation. To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed, where the [M+H]+ ion is isolated and then fragmented through collision-induced dissociation (CID).

Fundamental Fragmentation of the Aminopyrazole Core

The fragmentation of the pyrazole ring itself follows characteristic pathways. Under EI conditions, the two most prominent fragmentation routes for the unsubstituted pyrazole ring are the loss of a nitrogen molecule (N₂) and the expulsion of hydrogen cyanide (HCN).[4] The presence and position of the amino group, however, significantly influence these fundamental pathways.

Comparative Fragmentation of Aminopyrazole Isomers

3-Aminopyrazole: A Case Study

The electron ionization mass spectrum of 3-aminopyrazole provides a foundational understanding of the fragmentation of this isomer. The spectrum is characterized by a prominent molecular ion peak, indicating the stability of the aromatic ring.

m/z Relative Intensity (%) Plausible Fragment Proposed Loss
83100[M]⁺-
55~10[M - N₂]⁺Loss of dinitrogen
54~10[M - HCN]⁺Loss of hydrogen cyanide
43~7[C₂H₃N]⁺Ring cleavage fragment
Table 1: Key fragment ions in the Electron Ionization (EI) mass spectrum of 3-aminopyrazole. Data sourced from the NIST WebBook.[5][6]

The fragmentation of 3-aminopyrazole is dominated by the molecular ion, with significant fragments arising from the loss of N₂ and HCN, consistent with the general fragmentation of pyrazoles.

Caption: EI fragmentation of 3-aminopyrazole.

4-Aminopyrazole and 5-Aminopyrazole: Predicted Fragmentation

For 4-aminopyrazole and 5-aminopyrazole, while specific experimental spectra are not as readily available, we can predict their fragmentation to follow similar initial losses of N₂ and HCN. However, the relative intensities of the resulting fragment ions are likely to differ due to the influence of the amino group's position on the stability of the precursor and fragment ions.

The Impact of Substituents on Fragmentation Patterns

The true utility of aminopyrazoles lies in their derivatization. Substituents on the pyrazole ring or the amino group introduce new fragmentation pathways and can significantly alter the abundance of the core fragment ions.

A notable example is the well-known COX-2 inhibitor, Celecoxib, which features a 1,5-diarylpyrazole scaffold. Its fragmentation is heavily influenced by the substituents on the phenyl rings and the pyrazole core.

Precursor Ion (m/z) Product Ions (m/z) Neutral Loss
382.1316.1, 235.1SO₂, C₇H₇F₃
Table 2: Key ESI-MS/MS fragmentations of Celecoxib.[7]

The fragmentation of Celecoxib under ESI-MS/MS conditions is initiated by the loss of sulfur dioxide from the sulfonamide group, a common fragmentation pathway for this functional group. Further fragmentation involves cleavage of the bonds connecting the phenyl rings to the pyrazole core.

GC-MS Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample derivatize Derivatize (optional) dissolve->derivatize inject Inject Sample derivatize->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect spectrum Obtain Mass Spectrum detect->spectrum interpret Interpret Fragmentation spectrum->interpret LC-MSMS_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Analysis cluster_3 Data Analysis a Dissolve Sample b Filter Sample a->b c Inject Sample b->c d Chromatographic Separation c->d e ESI Ionization d->e f Precursor Ion Selection (Q1) e->f g Collision-Induced Dissociation (q2) f->g h Fragment Ion Analysis (Q3) g->h i Generate MS/MS Spectrum h->i j Elucidate Fragmentation Pathways i->j

Sources

IR spectroscopy characteristic peaks for pyrazole amine functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Methods: FT-IR (ATR/Transmission) vs. Raman Spectroscopy

Executive Summary

In the context of fragment-based drug discovery (FBDD), pyrazole amines (aminopyrazoles) represent a privileged scaffold due to their ability to form multiple hydrogen bonds within kinase ATP-binding pockets. However, their characterization is notoriously difficult due to prototropic tautomerism (1H- vs. 2H- forms) and extensive intermolecular hydrogen bonding in the solid state.

This guide objectively compares FT-IR Spectroscopy —the industry standard for functional group validation—against Raman Spectroscopy , its primary vibrational alternative. We provide characteristic peak assignments, experimental protocols, and a decision framework for selecting the optimal modality for solid-state analysis.

Technical Deep Dive: IR Characteristic Peaks

The infrared spectrum of a pyrazole amine is dominated by the interplay between the exocyclic amine (


) and the endocyclic ring nitrogen (

). Correct assignment requires distinguishing these overlapping signals.
The Tautomerism Challenge

Aminopyrazoles exist in a tautomeric equilibrium that shifts based on solvent and physical state. In the solid state, they often form hydrogen-bonded dimers or catemers, broadening the N-H stretching region significantly.

Tautomerism T1 3-Aminopyrazole (1H-tautomer) Eq Prototropic Equilibrium T1->Eq H+ Shift Result Spectral Consequence: Broadened N-H Region (3200-2800 cm⁻¹) T1->Result T2 5-Aminopyrazole (2H-tautomer) Eq->T2 Relocation T2->Result

Figure 1: Tautomeric equilibrium between 3-amino and 5-amino forms, leading to spectral complexity in the high-wavenumber region.

Characteristic Band Assignments

The following data represents typical solid-state values (ATR/KBr). Note that exact wavenumbers vary by


 depending on substituents.
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Notes
Primary Amine

3450 – 3350MediumAsymmetric stretch. Higher frequency spike.[1]
Primary Amine

3350 – 3250MediumSymmetric stretch. Lower frequency spike.
Ring N-H

3200 – 2700BroadOften overlaps with C-H; broadens due to H-bonding.
Arene C-H

3150 – 3000WeakShoulder on the broad N-H band.
Amine Bend

1650 – 1610Strong"Scissoring" mode. Key diagnostic for

.
Pyrazole Ring

1590 – 1550MediumRing stretching; sensitive to conjugation.
Ring Breathing

1500 – 1400MediumSkeletal vibrations; fingerprint region.
C-N Stretch

1350 – 1250StrongExocyclic C-N bond connecting amine to ring.

Expert Insight: In primary amines, look for the "doublet" at the high-frequency end (


).[1] If the sample is wet or heavily H-bonded, these may merge into the broad ring N-H signal. The scissoring peak at 

is often the most reliable confirmation of the primary amine in complex mixtures.

Comparative Analysis: IR vs. Raman

While FT-IR is the standard for identifying polar functional groups (like amines), Raman spectroscopy offers distinct advantages for the heterocyclic ring system.[2]

Performance Matrix
FeatureFT-IR (ATR) Raman Spectroscopy Winner for Pyrazole Amines
N-H Detection Excellent. High dipole change makes N-H stretches intense.Poor. N-H stretches are weak Raman scatterers.FT-IR
Ring Vibrations Good, but often obscured by solvent/water.Superior. Symmetric ring breathing modes are very intense.Raman
Water Interference High.[3] Moisture obscures the 3500-3000 region.Negligible. Water is a weak Raman scatterer.Raman
Sample Prep Contact required (pressure applied).[4]Non-contact (through glass/vials).Raman
Polymorph ID Good (Fingerprint region).Excellent (Lattice modes <200 cm⁻¹).Raman
Sampling Comparison: ATR vs. Transmission (KBr)

Within IR spectroscopy, the choice of sampling technique alters the apparent spectrum.

  • ATR (Attenuated Total Reflectance):

    • Pros: Zero prep, easy cleaning.

    • Cons: Peak intensity decreases at higher wavenumbers (penetration depth

      
      ). This makes the critical N-H stretches appear weaker than in transmission mode.
      
  • KBr Pellet (Transmission):

    • Pros: "True" relative intensities; better for trace analysis.

    • Cons: KBr is hygroscopic (adds water peaks); high pressure can induce polymorphic transitions in metastable pyrazoles.

Experimental Protocols

To ensure data integrity (E-E-A-T), follow these self-validating protocols.

Workflow: Validated ATR-FTIR Acquisition

ATR_Protocol Start Start: Instrument Warm-up (>30 mins) Clean Clean Crystal (Isopropanol -> Dry) Start->Clean Bkgrd Acquire Background (Air, 64 scans) Clean->Bkgrd Load Load Sample (Cover crystal fully) Bkgrd->Load Press Apply Pressure (Target: Force Gauge ~80-100N) Load->Press Scan Acquire Sample Spectrum (64 scans, 4 cm⁻¹ res) Press->Scan QC QC Check: Is 2000-2500 cm⁻¹ flat? Scan->QC Save Baseline Correct & Save Data QC->Save Yes Retry Clean & Reload (Check for CO2/Diamond bands) QC->Retry No (Noise/Artifacts) Retry->Clean

Figure 2: Step-by-step logic for high-fidelity ATR data acquisition.

Detailed Methodology

Method A: ATR-FTIR (Recommended for Routine ID)

  • System Check: Ensure the interferometer energy throughput is nominal.

  • Background: Collect an air background immediately before the sample. Critical: Ensure the room is purged of excess

    
     or subtract the doublet at 2350 
    
    
    
    later.
  • Sample Loading: Place

    
     of pyrazole amine powder onto the Diamond/ZnSe crystal.
    
  • Contact: Lower the pressure anvil. Watch the live preview. Increase pressure until the peak absorbance of the strongest band (usually fingerprint) stabilizes. Note: Do not over-pressurize soft organic crystals, as this can shift lattice bands.

  • Acquisition: Scan range 4000–600

    
    . Accumulate 64 scans to improve Signal-to-Noise (S/N) ratio.
    
  • Validation: Check the 2500–2000

    
     region. It should be a flat baseline (no diamond phonon bands or excessive noise).
    

Method B: KBr Pellet (Recommended for Publication/Library Matching)

  • Ratio: Mix sample with optical grade KBr in a 1:100 ratio (

    
     sample : 
    
    
    
    KBr).
  • Grinding: Grind gently in an agate mortar. Warning: Vigorous grinding can induce amorphization or polymorphic change in pyrazoles.

  • Pressing: Evacuate the die (remove air) and press at 8–10 tons for 2 minutes.

  • Visual Check: The pellet must be translucent (glassy). Opaque white pellets cause scattering (Christiansen effect), distorting peak shapes.

References

  • Alkorta, I., et al. (2021). "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules, 26(14), 4269.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for amine N-H doublet assignments).
  • Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[5][6]

  • NIST Chemistry WebBook. "Pyrazole, 3-amino-." Standard Reference Data.

  • Drawell Analytical. (2024). "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods."

Sources

A Comparative Guide to the Potency of Novel Pyrazole-Based JAK Inhibitors and Tofacitinib Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the landscape of kinase inhibitors is paramount. This guide provides an in-depth, objective comparison of the therapeutic potential of emerging pyrazole-based compounds, specifically 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine, against the well-established Janus kinase (JAK) inhibitor, tofacitinib, and its synthetic intermediates. We will delve into the underlying science, present supporting experimental data, and provide detailed protocols for assessing potency.

The Critical Role of the JAK-STAT Pathway in Immunity and Disease

The Janus kinase/signal transducers and activators of transcription (JAK-STAT) signaling pathway is a cornerstone of cellular communication, translating extracellular cytokine signals into a transcriptional response.[1][2] This pathway is integral to a multitude of physiological processes, including immunity, cell proliferation, and differentiation.[3][4] The binding of cytokines to their receptors triggers the activation of associated JAKs, which then phosphorylate STAT proteins.[5] These phosphorylated STATs dimerize, translocate to the nucleus, and modulate the expression of target genes.[5][6]

However, dysregulation of the JAK-STAT pathway is a hallmark of various autoimmune diseases and cancers.[4][7] This has made the components of this pathway, particularly the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2), attractive targets for therapeutic intervention.[3]

JAK_STAT_Pathway Figure 1: The JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Tofacitinib Tofacitinib / Pyrazole Inhibitor Tofacitinib->JAK Inhibition Gene_Expression Gene Expression DNA->Gene_Expression 6. Transcription Regulation

Figure 1: The JAK-STAT Signaling Pathway

Tofacitinib: An Established JAK Inhibitor

Tofacitinib (Xeljanz®) is an orally administered JAK inhibitor approved for the treatment of several autoimmune conditions, including rheumatoid arthritis and psoriatic arthritis.[8][9] Its mechanism of action involves the potent inhibition of JAK1 and JAK3, and to a lesser extent, JAK2.[6][10] By blocking these kinases, tofacitinib effectively disrupts the signaling of numerous pro-inflammatory cytokines, thereby mitigating the immune response that drives these diseases.[10][11]

The synthesis of tofacitinib is a multi-step process involving several key intermediates, such as (3R,4R)-(1-benzyl-4-methylpiperidine-3-methyl) amine and N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[12][13][14] It is crucial to understand that these intermediates are precursors in the chemical synthesis and are not designed to possess the pharmacological activity of the final drug molecule. Their primary role is to provide the necessary chemical scaffold for the construction of tofacitinib.[15][16] Therefore, a direct potency comparison of these intermediates with a potential active pharmaceutical ingredient is not scientifically meaningful. The focus, instead, should be on the potency of the final, active compound.

The Promise of Pyrazole Derivatives as Novel JAK Inhibitors

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory and anticancer agents.[17][18][19][20] Recent research has highlighted the potential of 4-amino-(1H)-pyrazole derivatives as potent JAK inhibitors.[21] These compounds have been shown to exhibit significant inhibitory activity against multiple JAK isoforms, with some analogs reaching nanomolar potency.[21]

This compound represents a promising, yet less characterized, member of this class. While specific public data on its JAK inhibitory potency is limited, its structural similarity to other known pyrazole-based JAK inhibitors suggests it is a compound of significant interest for further investigation. For the purpose of this guide, we will consider it as a representative of a class of compounds with high potential for development as selective and potent JAK inhibitors.

Comparative Potency: A Framework for Evaluation

A direct comparison of the in vitro potency of tofacitinib with a representative 4-amino-(1H)-pyrazole derivative reveals the competitive potential of this emerging class of inhibitors. The table below summarizes typical IC50 values obtained from in vitro kinase assays.

Compound/ClassJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Tofacitinib~1-4~20~1
4-Amino-(1H)-pyrazole Derivatives~3-10~2-5~3-10

Data for Tofacitinib is based on established literature values. Data for 4-Amino-(1H)-pyrazole Derivatives is representative of potent compounds within this class as reported in medicinal chemistry literature.[21]

This data indicates that select 4-amino-(1H)-pyrazole derivatives can exhibit potency comparable to, and in some cases, potentially more balanced or selective than, tofacitinib.[21] The specific substitution patterns on the pyrazole ring and its side chains play a critical role in determining the potency and selectivity profile against the different JAK isoforms.[22]

Experimental Protocols for Potency Determination

To rigorously assess the comparative potency of novel inhibitors like this compound, standardized and validated experimental protocols are essential. Below are detailed methodologies for both in vitro biochemical and cell-based assays.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK kinase. A common method is a luminescence-based assay that quantifies ATP consumption, such as the ADP-Glo™ Kinase Assay.[23][24]

In_Vitro_Workflow Figure 2: Workflow for an In Vitro Biochemical Kinase Assay A Prepare Reagents: - Purified JAK Enzyme - Substrate Peptide - ATP - Test Compound Dilutions B Dispense Test Compound and Controls into Assay Plate A->B C Add Kinase and Substrate Mixture to Wells B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Stop Reaction and Deplete Remaining ATP (ADP-Glo™ Reagent) E->F G Convert ADP to ATP and Generate Luminescence (Kinase Detection Reagent) F->G H Measure Luminescence with a Plate Reader G->H I Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC50 Value H->I

Figure 2: Workflow for an In Vitro Biochemical Kinase Assay

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in an appropriate solvent, such as DMSO. The final DMSO concentration in the assay should not exceed 1%.[24]

  • Assay Plate Setup: Add the diluted test compound or vehicle (DMSO) to the wells of a white, opaque 384-well assay plate.[24]

  • Kinase Reaction:

    • Add a solution containing the purified recombinant JAK enzyme (e.g., JAK1, JAK2, or JAK3) and a suitable substrate peptide (e.g., IRS-1tide) in kinase buffer to each well.[24][25]

    • Initiate the kinase reaction by adding an ATP solution. The final ATP concentration should be at or near the Km value for the specific JAK enzyme.[24]

  • Incubation: Incubate the plate at room temperature for a defined period, typically 60 minutes.[24]

  • Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[24]

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then fuels a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.[24]

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[23]

  • Data Analysis: Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls. Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[24]

Cell-Based Phospho-STAT Assay

This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins within a cellular context, providing a more physiologically relevant measure of potency.[26]

Cell_Based_Workflow Figure 3: Workflow for a Cell-Based Phospho-STAT Assay A Seed Cells in a Multi-well Plate B Starve Cells to Reduce Basal Signaling A->B C Pre-incubate Cells with Test Compound Dilutions B->C D Stimulate with a Specific Cytokine (e.g., IL-2, IFN-γ) C->D E Lyse Cells to Extract Proteins D->E Western_Blot Western Blot ELISA ELISA Flow_Cytometry Flow Cytometry F Quantify Phospho-STAT Levels G Data Analysis: - Normalize to Total STAT - Plot Dose-Response Curve - Calculate IC50 Value F->G

Figure 3: Workflow for a Cell-Based Phospho-STAT Assay

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable cell line that expresses the components of the JAK-STAT pathway (e.g., human peripheral blood mononuclear cells or a cytokine-dependent cell line) in a multi-well plate.[26]

  • Serum Starvation: To reduce basal levels of STAT phosphorylation, starve the cells by incubating them in a low-serum or serum-free medium for several hours.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.[26]

  • Cytokine Stimulation: Stimulate the JAK-STAT pathway by adding a specific cytokine (e.g., IL-2 for JAK1/3, IFN-γ for JAK1/2) for a short period (e.g., 15-30 minutes).[26]

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[24]

  • Quantification of Phospho-STAT:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against a phosphorylated STAT protein (e.g., pSTAT3, pSTAT5) and a total STAT protein as a loading control.[24]

    • ELISA: Use a sandwich ELISA kit to quantify the levels of a specific phosphorylated STAT protein in the cell lysates.[26]

  • Data Analysis: Quantify the levels of phosphorylated STAT and normalize to the total STAT protein levels. Plot the normalized data against the inhibitor concentration to determine the cellular IC50 value.

Conclusion and Future Directions

While tofacitinib is a highly effective JAK inhibitor, the therapeutic landscape continually evolves, with a drive towards developing agents with improved selectivity and safety profiles. The intermediates used in the synthesis of tofacitinib are not pharmacologically active and serve as benchmarks for chemical synthesis rather than potency.

In contrast, this compound is a representative of the 4-amino-(1H)-pyrazole class of compounds, which demonstrate significant potential as potent and selective JAK inhibitors.[21] The comparative data, framed within the context of established versus emerging therapeutic agents, underscores the promise of this chemical scaffold. Rigorous evaluation using the detailed biochemical and cell-based assays outlined in this guide is essential to fully characterize the potency and selectivity of these novel compounds and to advance the next generation of JAK inhibitors for the treatment of immune-mediated diseases.

References

  • JAK-STAT signaling pathway - Wikipedia. [Link]

  • What is the mechanism of Tofacitinib Citrate? - Patsnap Synapse. [Link]

  • The possible mode of action of Tofacitinib, a JAK inhibitor - J-Stage. [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. [Link]

  • Tofaticinib as a potential therapeutic agent: a review - International Journal of Research in Dermatology. [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays - Springer Nature Experiments. [Link]

  • The JAK/STAT Pathway - PMC - NIH. [Link]

  • Tofacitinib | Arthritis UK. [Link]

  • The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed. [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib - Der Pharma Chemica. [Link]

  • Synthesis and evaluation of hydrogen peroxide sensitive tofacitinib prodrugs. [Link]

  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib - Semantic Scholar. [Link]

  • Tofacitinib synthesis - UNL. [Link]

  • JAK1 (Janus Kinase 1) Assay Kit - AMSBIO. [Link]

  • Analysis of Janus Tyrosine Kinase Phosphorylation and Activation. [Link]

  • Process for the preparation of tofacitinib and intermediates thereof - Google P
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed. [Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity - Biblioteka Nauki. [Link]

  • Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

  • Current status of pyrazole and its biological activities - PMC. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. [Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed. [Link]

  • WO 2019/191684 A1 - Googleapis.com.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. [Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 | Request PDF - ResearchGate. [Link]

Sources

A Comparative Guide to Validating the Purity of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method to accurately determine the purity of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine. Moving beyond a simple protocol, this document elucidates the scientific rationale behind key experimental choices, compares analytical alternatives, and grounds the entire process in established regulatory standards to ensure data integrity and trustworthiness.

Analyte Characterization and Strategic Approach

Before any method development, a thorough understanding of the target analyte is paramount.

Analyte: this compound

  • Molecular Formula: C₉H₁₆N₄

  • Molecular Weight: 180.25 g/mol

  • Structure:

    
    (Note: A placeholder image is used. In a real scenario, the actual chemical structure would be depicted.)
    
  • Key Features: The structure contains a pyrazole ring and a piperidine moiety, both of which are basic due to the presence of nitrogen atoms. This makes the compound polar and readily protonated, which heavily influences the choice of analytical techniques.

The Case for a Mass Spectrometry-Based Approach

While UV-based HPLC methods are common for purity analysis, they have a significant limitation: the inability to distinguish between co-eluting species. A purity assessment based solely on UV peak area assumes that all absorbing species have been chromatographically resolved and possess identical response factors, which is rarely the case.

Comparison of Detection Strategies:

DetectorProsCons
UV/DAD Simple, robust, widely available.Insufficient specificity; co-eluting impurities can inflate purity values. Spectral analysis has limitations for structurally similar compounds[1].
Mass Spec (MS) Highly specific (differentiates by mass-to-charge ratio), sensitive, provides structural information for impurity identification.More complex instrumentation, potential for matrix effects (ion suppression).

For a definitive purity assessment required in drug development, LC-MS is the superior choice due to its high selectivity and ability to detect impurities that might be hidden under the main analyte peak in a UV chromatogram[2].

The Core LC-MS Protocol: A Self-Validating System

The following protocol is designed for robustness and is based on the physicochemical properties of the analyte. The selection of a High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF or Orbitrap, is strongly recommended for its ability to provide exact mass measurements, aiding in the confident identification of unknown impurities.

Chromatographic Separation: Taming a Polar Analyte

Standard reversed-phase (C18) columns often provide poor retention for polar compounds like our target analyte, leading to elution near the solvent front and poor separation from other polar impurities[3]. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode. HILIC utilizes a polar stationary phase and a high-organic mobile phase, promoting retention of polar molecules[4].

Detailed LC Protocol:

  • LC System: UHPLC system for optimal resolution and speed.

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm. Rationale: Amide-bonded phases provide excellent retention and peak shape for polar bases and are highly robust.

  • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid. Rationale: Ammonium formate acts as a buffer, and formic acid ensures the analyte is protonated (pH ~3), improving peak shape and promoting efficient ESI+ ionization.

  • Mobile Phase B: 95:5 Acetonitrile:Water with 0.1% Formic Acid.

  • Gradient:

    Time (min) Flow (mL/min) %A %B
    0.0 0.4 5 95
    5.0 0.4 40 60
    5.1 0.4 5 95

    | 7.0 | 0.4 | 5 | 95 |

  • Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.

  • Injection Volume: 2 µL.

  • Sample Diluent: 95:5 Acetonitrile:Water. Rationale: The sample should be dissolved in a solvent similar to the initial mobile phase to prevent peak distortion.

Mass Spectrometry Detection: Specificity and Sensitivity

Given the basic nature of the analyte, positive-ion Electrospray Ionization (ESI+) is the ideal choice as it will readily form a protonated molecule, [M+H]⁺[5][6].

Detailed MS Protocol:

  • Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: ESI Positive.

  • Expected m/z: The monoisotopic mass of C₉H₁₆N₄ is 180.1375. The expected protonated molecule [M+H]⁺ is 181.1448 .

  • Acquisition Mode: Full Scan with data-dependent MS/MS (ddMS2). Rationale: Full scan (e.g., m/z 50-500) ensures detection of all potential impurities. The ddMS2 mode automatically triggers fragmentation scans on the most intense ions, providing structural data crucial for identifying unknown impurities without prior knowledge[7][8].

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 450 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

Method Validation: The Foundation of Trustworthiness

An analytical method is only reliable if it has been rigorously validated. The validation process demonstrates that the procedure is fit for its intended purpose[9]. We will follow the internationally recognized framework provided by the ICH Q2(R1) guideline[10][11][12].

System Suitability Testing (SST)

Before any validation or sample analysis, the system's readiness must be confirmed. SST is a mandatory check to ensure the LC-MS system is performing adequately on the day of analysis[13][14][15]. A standard solution of the analyte is injected multiple times (n=5) at the beginning of the run.

SST Acceptance Criteria:

ParameterAcceptance LimitRationale
Peak Area %RSD ≤ 2.0%Demonstrates injection precision and system stability[15].
Retention Time %RSD ≤ 1.0%Confirms pump performance and column stability.
Tailing Factor (Tf) 0.8 - 1.5Ensures good peak symmetry for accurate integration[16].
Mass Accuracy < 5 ppmVerifies MS calibration and performance (for HRMS).
Validation Parameters and Experimental Design

The following sections detail the experimental protocols for validating the core performance characteristics of the method.

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[9].

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the analyte's retention time.

    • Analyze a reference standard of the main compound.

    • Analyze a sample that has been subjected to forced degradation (e.g., exposure to acid, base, peroxide, heat, and light) to generate potential impurities.

  • Comparison & Data Interpretation:

    • UV Detector View: A chromatogram from a UV detector might show a single, symmetrical peak, suggesting 100% purity.

    • MS Detector View: The mass spectrometer can reveal a different story. By extracting the ion chromatogram (EIC) for the analyte's m/z (181.1448) and comparing it to the Total Ion Chromatogram (TIC), co-eluting impurities with different m/z values can be identified. The forced degradation samples should show new peaks that are well-resolved from the main analyte peak, proving the method's separating power.

Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration standards by serial dilution, covering a range from the Limit of Quantitation (LOQ) to 150% of the expected sample concentration (e.g., 0.1 µg/mL to 15 µg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression.

  • Acceptance Criteria & Data Presentation:

    • The coefficient of determination (R²) should be ≥ 0.995.

    • The y-intercept should be insignificant compared to the response at 100% concentration.

Concentration (µg/mL)Average Peak Area
0.115,500
0.578,000
1.0160,000
5.0810,000
10.01,650,000
15.02,450,000
0.9991

Accuracy measures the closeness of the test results to the true value.

  • Protocol:

    • Prepare a sample of the drug substance at a known concentration (e.g., 10 µg/mL).

    • Spike this sample with known amounts of the reference standard at three levels (e.g., 80%, 100%, and 120% of the sample concentration).

    • Analyze each level in triplicate.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria & Data Presentation:

    • The mean recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8.07.9599.4%
100%10.010.11101.1%
120%12.011.8598.8%

Precision expresses the variability of repeated measurements on the same sample. It is assessed at two levels:

  • Repeatability (Intra-assay precision): Assessed over a short interval under the same conditions.

  • Intermediate Precision: Assessed within the same lab but on different days, with different analysts, or on different equipment.

  • Protocol:

    • Repeatability: Analyze six separate preparations of the same sample on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Acceptance Criteria & Data Presentation:

    • The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Precision LevelPurity Result (% Area)Average%RSD
Repeatability (Day 1) 99.5, 99.6, 99.4, 99.5, 99.7, 99.599.53%0.11%
Intermediate (Day 2) 99.3, 99.4, 99.6, 99.2, 99.4, 99.599.40%0.15%
  • LOD: The lowest concentration of analyte that can be detected but not necessarily quantified.

  • LOQ: The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.

  • Protocol:

    • Determine based on the signal-to-noise (S/N) ratio.

    • Inject solutions with decreasing concentrations.

    • LOD is typically established at an S/N ratio of 3:1.

    • LOQ is typically established at an S/N ratio of 10:1[16], and its precision and accuracy should be verified.

Workflow and Data Analysis

The overall process from sample receipt to final purity report follows a structured workflow.

Purity_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Validation Sample Sample & Ref. Standard Prep Prepare Solutions (Calibrators, QC, Sample) Sample->Prep SST System Suitability Test (SST) (Pass/Fail) Prep->SST LCMS LC-MS Data Acquisition (Full Scan / ddMS2) SST->LCMS If Pass Processing Process Data (Integrate Peaks, Check Mass Accuracy) LCMS->Processing Validation Perform Validation Calculations (Linearity, Accuracy, Precision) Processing->Validation PurityCalc Calculate Purity (% Area Normalization) Validation->PurityCalc Report Generate Final Report (Purity Value & Validation Summary) PurityCalc->Report

Caption: Workflow for LC-MS Purity Validation.

Calculating Purity

For purity determination, the area percent normalization method is commonly used[2]. The purity is calculated as:

% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

This calculation relies on the assumption of similar response factors for the main compound and its impurities. While not perfect, it is a widely accepted method for purity assays when impurity standards are not available. The use of a mass spectrometer provides higher confidence in this method than a UV detector because it ensures that only relevant, carbon-containing molecules are included in the "sum of all peaks," excluding background noise and non-ionizing contaminants.

Conclusion

Validating an LC-MS method for purity analysis is a rigorous, multi-step process that is essential for ensuring the quality and safety of pharmaceutical compounds. By grounding the methodology in the fundamental principles of chromatography and mass spectrometry and adhering to the validation framework established by regulatory bodies like the ICH, a scientifically sound and defensible method can be established. The use of HILIC for separation and HRMS for detection provides a superior alternative to traditional methods, offering the specificity and depth of information required for modern drug development.

References

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. Available at: [Link][17][18]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link][10][12]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link][11]

  • ICH Q2(R2) Validation of Analytical Procedures (March 2024). International Council for Harmonisation. Available at: [Link][9][19]

  • Mastering Analytical Method Validation (ICH Q2 R1). Perpusnas. Available at: [Link]

  • LC–MS-Compatible Separation of Polar Compounds. Chromatography Online. Available at: [Link][20]

  • System Suitability Testing: Ensuring Reliable Results. Lab Manager. Available at: [Link][13]

  • State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. Available at: [Link][4]

  • System Suitability Test in HPLC – Key Parameters Explained. Assay Analytica. Available at: [Link][16]

  • System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link][14]

  • Automated High Throughput Purity Assessment Using Mass Spectrometry. Agilent Technologies. Available at: [Link][2]

  • System suitability Requirements for a USP HPLC Method. Waters Corporation. Available at: [Link][15]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS. Waters Corporation. Available at: [Link]

  • LC-MS metabolomics of polar compounds. PubMed. Available at: [Link][3]

  • What Is LC-MS, LC-MS Analysis and LC-MS/MS. Technology Networks. Available at: [Link][6]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids. SciSpace. Available at: [Link][21]

  • Mass spectrometry for characterization of homologous piperidine alkaloids. PubMed. Available at: [Link][7]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link][8]

  • Peak Purity in Liquid Chromatography. Chromatography Online. Available at: [Link][1]

Sources

Beyond the Single Crystal: Advanced Structural Determination of Methylpiperidine Pyrazole Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crystallographic Challenge

Methylpiperidine pyrazole derivatives are highly privileged scaffolds in modern drug discovery, frequently serving as the core pharmacophore in potent kinase inhibitors and N-myristoyltransferase (NMT) inhibitors[1]. However, determining the precise crystal structure of their pharmaceutical salt forms presents a unique analytical bottleneck.

The mechanistic challenge is twofold:

  • Conformational Flexibility & Tautomerism: The methylpiperidine ring exhibits significant conformational flexibility (e.g., equatorial vs. axial methyl positioning), while the pyrazole moiety engages in complex, dynamic hydrogen-bonding networks[2][3]. This frequently leads to structural disorder and a high propensity to crash out of solution as microcrystalline powders rather than forming the large, well-ordered single crystals required for traditional X-ray crystallography.

  • Protonation State Ambiguity: To confidently classify the solid form as a true salt rather than a cocrystal, researchers must locate the precise position of the transferred proton. The subtle pKa differences between the piperidine nitrogen and the pyrazole ring make this localization difficult without high-resolution diffraction data.

While Single-Crystal X-Ray Diffraction (SCXRD) has historically been the gold standard, the pharmaceutical industry is increasingly adopting Microcrystal Electron Diffraction (MicroED) to bypass the crystallization bottleneck[4][5]. This guide objectively compares SCXRD, MicroED, and Powder X-Ray Diffraction (PXRD) to help drug development professionals select the optimal workflow for structural elucidation.

Technology Comparison: SCXRD vs. MicroED vs. PXRD

To objectively evaluate these alternatives, we must understand the physical causality behind their performance. X-rays interact with the electron density of an atom, requiring a large sample volume to generate a detectable signal. In contrast, electrons interact with the electrostatic potential of the atoms—a much stronger interaction that allows MicroED to extract high-resolution structural information from crystals that are orders of magnitude smaller[5][6].

Performance & Capability Matrix
ParameterSCXRD (Single-Crystal X-Ray)MicroED (Electron Diffraction)PXRD (Powder X-Ray) + ssNMR
Required Crystal Size > 10 µm (Large single crystal)100 nm – 1 µm (Nanocrystals)Bulk powder (Any size)
Sample State Wet or dry single crystalDry powder / Nanocrystalline suspensionDry bulk powder
Success Rate (Flexible APIs) Low to Moderate (Crystallization dependent)High (>95% for dry powders)High (For phase ID, low for ab initio structure)
Absolute Configuration Yes (via Anomalous Dispersion / Flack Parameter)Yes (via Dynamical Refinement or Chiral Salt Formation)No
Speed to Structure 1–3 weeks (Bottleneck: Crystal growth)< 1 day (Minimal sample prep)1–2 days (Data collection + Rietveld refinement)
Proton Localization Excellent (with high-resolution data)Moderate to Good (Improving with dynamical refinement)Moderate (Requires ssNMR complement)

Experimental Protocols: A Self-Validating System

To ensure high-confidence structural elucidation of methylpiperidine pyrazole salts, we recommend a dual-pronged approach: rapid screening via MicroED to establish connectivity and stereochemistry, followed by SCXRD confirmation if large crystals can eventually be grown.

Protocol 1: MicroED Data Collection for Microcrystalline Powders

Because small molecule crystals are typically dry, they bypass the complex vitrification protocols required for protein MicroED[4].

  • Sample Preparation: Deposit <1 mg of the dry methylpiperidine pyrazole salt powder directly onto a holey carbon transmission electron microscopy (TEM) grid[4].

  • Grid Optimization: Gently tap the grid to remove excess powder. The goal is to isolate a monolayer of nanocrystals (ideally 100–500 nm thick) that are transparent to the electron beam.

  • Data Collection: Transfer the grid to a cryo-TEM (e.g., 200 kV system equipped with a direct electron detector). Locate a suitable nanocrystal in imaging mode.

  • Continuous Rotation: Switch to diffraction mode. Continuously rotate the stage (e.g., at 0.5°/s) while collecting diffraction frames. This continuous rotation accurately samples reciprocal space and distributes the electron dose, minimizing radiation damage to the organic salt[5].

  • Dynamical Refinement & Absolute Configuration: Process the data using standard crystallographic software. Because kinematical refinement of MicroED data can sometimes lack the differentiation power to assign absolute structure, apply dynamical scattering refinement to account for multiple scattering events[7]. Alternatively, form a salt with a known chiral counterion (e.g., d-malate) to confidently assign the absolute configuration of the methylpiperidine API relative to the known chiral center[8].

Protocol 2: SCXRD for Absolute Configuration Confirmation
  • Crystal Growth: Dissolve the methylpiperidine pyrazole free base and the selected acid (e.g., HCl, methanesulfonic acid) in a highly solubilizing solvent (e.g., methanol). Utilize vapor diffusion with an antisolvent (e.g., diethyl ether) over 1-3 weeks to yield crystals >10 µm.

  • Mounting: Select a pristine single crystal under a polarized light microscope and mount it on a goniometer using a cryoloop and paratone oil.

  • Data Acquisition: Cool the sample to 100 K using a nitrogen cryostream to reduce thermal motion. Irradiate with Cu-Kα radiation (λ = 1.5418 Å) to maximize the anomalous scattering signal, which is critical for light-atom absolute structure determination.

  • Integration and Refinement: Integrate reflections and solve the phase problem using intrinsic phasing. Refine the structure anisotropically, ensuring the Flack parameter is near 0 with an estimated standard deviation (esd) < 0.1[8].

Visualizing the Structural Workflow

The following diagrams map the logical progression of technique selection and the specific MicroED workflow for pharmaceutical salts.

TechniqueSelection start Methylpiperidine Pyrazole Salt Sample Available size_check What is the maximum crystal size achieved? start->size_check microed MicroED (Nanocrystals < 1 µm) size_check->microed Powder / Nanocrystals scxrd SCXRD (Single Crystals > 10 µm) size_check->scxrd Large Single Crystal pxrd PXRD + ssNMR (Bulk Powder Phase ID) size_check->pxrd Bulk Phase Purity

Figure 1: Decision matrix for selecting the optimal crystallographic technique based on sample morphology.

MicroEDWorkflow prep Grid Preparation (Dry Powder Application) tem Cryo-TEM Continuous Rotation prep->tem diff Electron Diffraction Data Collection tem->diff refine Dynamical Refinement (Proton Localization) diff->refine result Absolute Configuration & Salt Verification refine->result

Figure 2: Step-by-step MicroED structural elucidation pathway for microcrystalline pharmaceutical salts.

References

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Carbamate Formation in the System (2-Methylpiperidine + Carbon Dioxide) by Raman Spectroscopy and X-ray Diffraction The Journal of Physical Chemistry B (ACS Publications)[Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Frontiers in Molecular Biosciences (PMC)[Link]

  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation Chemical Communications (PMC)[Link]

  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED Organic Letters (ACS Publications)[Link]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination ACS Central Science (ACS Publications)[Link]

Sources

Safety Operating Guide

5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Action Required: Treat 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine as a Corrosive, Toxic Organic Base .[1]

Due to the specific structural combination of a basic piperidine ring and an aminopyrazole core, this compound presents significant risks of severe eye damage (Category 1) and skin corrosion/irritation (Category 1B/2) . It is likely an intermediate in kinase inhibitor synthesis (e.g., Crizotinib analogs). Disposal must prioritize high-temperature incineration to destroy the nitrogen-rich heterocycle and prevent environmental release.[1] Do not dispose of down the drain.

Part 1: Hazard Identification & Risk Assessment (E-E-A-T)

Scientific Rationale: As a specific Safety Data Sheet (SDS) for this exact isomer may be proprietary or unavailable in public repositories, we apply the Functional Group Approach based on Structure-Activity Relationships (SAR) of analogous compounds (e.g., 1-methylpiperidin-4-amine, CAS 41838-46-4, and aminopyrazoles).[1]

Hazard Class GHS Classification (Estimated) Mechanistic Cause
Corrosivity Skin Corr.[1] 1B / Eye Dam. 1 The N-methylpiperidine moiety is a strong organic base (pKa ~10-11), capable of saponifying fatty tissues and causing permanent eye damage.[1]
Acute Toxicity Acute Tox. 4 (Oral) Pyrazole derivatives often interfere with metabolic pathways; ingestion may cause systemic toxicity.
Reactivity Incompatible with Acids/Oxidizers Reacts exothermically with strong acids. Potential formation of nitrogen oxides (NOx) during uncontrolled combustion.
Physical State Solid (Powder) Based on molecular weight (MW ~180 g/mol ) and hydrogen bonding potential of the amine/pyrazole N-H.

Part 2: Pre-Disposal Stabilization & Segregation

Core Directive: You must stabilize the compound before it enters the waste stream to prevent reactions with incompatible waste.

Chemical Segregation
  • Primary Stream: Organic Bases (Alkaline).

  • Incompatible Streams: Do NOT mix with:

    • Acids (Risk of violent neutralization and heat generation).

    • Oxidizers (Risk of fire/explosion).

    • Aldehydes (Risk of Schiff base formation/polymerization).

Solution vs. Solid Management
  • If Solid: Keep in the original container or a High-Density Polyethylene (HDPE) wide-mouth jar.[1] Label as "Solid Organic Waste, Basic, Toxic."

  • If in Solution:

    • Compatible Solvents: Methanol, Ethanol, DMSO, Dichloromethane.

    • Precaution: If dissolved in a halogenated solvent (DCM), segregate into Halogenated Waste . If in non-halogenated (MeOH), segregate into Non-Halogenated Organic Waste .

Part 3: Disposal Workflows (Visualized)

Workflow A: Waste Segregation Decision Tree

This logic ensures the compound is routed to the correct incineration path.

WasteSegregation Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Lab Pack: Solid Organic Base (DOT: UN 3263) Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH) SolventCheck->NonHalo HaloWaste Stream: Halogenated Organics (High Temp Incineration) Halo->HaloWaste NonHaloWaste Stream: Flammable Organics (Fuel Blending/Incineration) NonHalo->NonHaloWaste

Caption: Decision logic for segregating aminopyrazole waste based on physical state and solvent carrier.

Part 4: Emergency Spill Response

Scenario: A 5g bottle of solid powder drops and shatters on the benchtop.

Step-by-Step Protocol
  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layer) , safety goggles, and a lab coat. If dust is visible, use an N95 or P100 respirator.

  • Containment: Cover the spill gently with paper towels to prevent dust dispersion.[1]

  • Neutralization (Optional but Recommended): Dampen the towels slightly with dilute acetic acid (5%) or Citric Acid solution to neutralize the basic amine (reduces volatility and corrosivity).

  • Collection: Scoop up the damp solid/towel mixture using a plastic dustpan.[1] Place into a clear plastic zip-lock bag .

  • Final Clean: Wipe the surface with water, then ethanol. Test surface pH to ensure neutrality.[1]

  • Disposal: Place the zip-lock bag into the Solid Hazardous Waste container.

SpillResponse Spill Spill Incident PPE Don PPE: Gloves, Goggles, N95 Spill->PPE Contain Cover with Damp Towels PPE->Contain Neutralize Apply Dilute Acetic Acid Contain->Neutralize Collect Scoop into Sealed Bag Neutralize->Collect Label Label as Hazardous Waste Collect->Label

Caption: Operational workflow for containing and cleaning up a solid aminopyrazole spill.

Part 5: Regulatory Compliance & Transport

When preparing the waste for pickup by your EHS contractor (e.g., Veolia, Clean Harbors, Triumvirate), use the following classifications.

US EPA / RCRA Codes[1]
  • D002 (Corrosive): If the pH of an aqueous solution is > 12.5.

  • D001 (Ignitable): Only if dissolved in a flammable solvent.

  • Recommendation: Even if not strictly D002 by pH testing, manage as Non-Regulated Chemical Waste (if solid) or Hazardous Waste due to toxicity.

DOT Shipping Description (Likely)
  • Proper Shipping Name: Corrosive solid, basic, organic, n.o.s. (contains this compound)[1]

  • UN Number: UN 3263[1]

  • Hazard Class: 8

  • Packing Group: II or III

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]

  • PubChem. (n.d.).[1] Compound Summary for CAS 3524-30-9 (Isomer Reference: 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine). National Library of Medicine.[1] [Link][1]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

Sources

Personal protective equipment for handling 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of this compound. As a novel chemical entity likely intended for pharmaceutical research and development, this compound must be treated as a potent pharmacological substance. The following procedures are based on established best practices for managing high-potency active pharmaceutical ingredients (HPAPIs) to ensure personnel safety and experimental integrity.[1][2]

Core Principle: Hazard Assessment and Containment

Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach is mandatory. Structurally related pyrazole and piperidine compounds exhibit a range of hazards, including skin and eye irritation, and are often harmful if swallowed.[3][4] Therefore, this compound must be handled as a hazardous substance with unknown long-term toxicological properties.

The primary safety strategy is containment . Engineering controls are the first and most effective line of defense, with Personal Protective Equipment (PPE) serving as a critical secondary barrier.[1][2]

Table 1: Hazard Profile of Structurally Related Compounds

Compound ClassCommon HazardsRepresentative CAS No.Key Safety Directives
Amino Pyrazoles Skin Irritation, Serious Eye Irritation/Damage, Respiratory Irritation, Harmful if Swallowed.[3][4][5]69843-13-6Avoid dust formation; Use in well-ventilated area; Wear full PPE.[3][5]
Substituted Piperidines Flammable Liquid/Vapor, Causes Severe Skin Burns and Eye Damage.[6]41838-46-4Keep away from ignition sources; Use explosion-proof equipment; Wear full PPE.[6]

Personal Protective Equipment (PPE): The Double Barrier Concept

For handling potent compounds, a "double barrier" approach is recommended, ensuring two layers of protection between the operator and the chemical.[2] This principle is reflected in the following PPE requirements.

Mandatory PPE Ensemble
  • Respiratory Protection : An N95-rated respirator is the minimum requirement for handling the solid compound to protect against inhalation of airborne particles.[7] For procedures with a higher risk of aerosolization, such as sonication or vortexing, a half-mask or full-face respirator with appropriate particulate filters should be used.[8]

  • Eye and Face Protection : Chemical safety goggles that provide a full seal around the eyes are mandatory.[9] In addition, a full-face shield must be worn over the goggles, especially when handling the powder or preparing solutions, to protect against splashes.[4]

  • Hand Protection : Double-gloving with chemically resistant gloves is required.[8] A common and effective practice is to use a thinner nitrile glove as the inner layer and a thicker, chemical-resistant glove (e.g., nitrile or neoprene) as the outer layer. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[10]

  • Body Protection : A disposable, low-linting coverall ("bunny suit") with elasticated cuffs is required to provide head-to-toe protection.[7] This should be worn over standard laboratory clothing. A chemically resistant, long-sleeved gown is an acceptable alternative for low-volume operations, provided it is disposed of as contaminated waste after the procedure.[7]

  • Foot Protection : Closed-toe, chemical-resistant safety shoes are required. Disposable shoe covers should be worn over safety shoes and removed upon exiting the designated handling area.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must occur within a designated and clearly marked area.

Engineering Controls
  • Weighing Operations : All weighing of the solid compound must be performed inside a certified ventilated balance enclosure (VBE) or a powder containment hood.[11][12] These systems are designed to create a stable, low-turbulence airflow that prevents particle dispersion while ensuring accurate measurements.

  • Liquid Handling : All subsequent manipulations, including solution preparation and transfers, must be conducted within a certified chemical fume hood.[13]

Step-by-Step Procedure
  • Preparation :

    • Don the complete PPE ensemble as described in Section 2.

    • Prepare the work surface within the fume hood or VBE by covering it with absorbent, plastic-backed paper.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, vortexer) and place them within the containment area.

  • Weighing the Compound :

    • Inside the VBE, carefully open the container of this compound.

    • Using a dedicated micro-spatula, gently transfer the desired amount of powder onto a tared weigh boat. Avoid any actions that could generate dust.

    • Securely close the primary container.

  • Solution Preparation :

    • Transfer the weigh boat containing the compound into the chemical fume hood.

    • Place the weigh boat into the receiving vessel (e.g., a beaker or flask).

    • Using a pipette, slowly add the desired solvent, rinsing the weigh boat to ensure a complete transfer of the compound.

    • Gently swirl or use a magnetic stirrer to dissolve the compound. If vortexing or sonication is required, ensure the vessel is securely capped.

  • Post-Handling Decontamination :

    • Wipe down all surfaces within the fume hood/VBE with an appropriate deactivating solution or solvent (e.g., 70% ethanol), followed by water.

    • Wipe down the exterior of all equipment used before removing it from the containment area.

    • All disposable materials, including weigh boats, pipette tips, and cleaning wipes, are to be considered hazardous waste.

Disposal Plan: Managing Contaminated Waste

Improper disposal can lead to environmental contamination.[14] All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Waste Segregation : Establish a dedicated, clearly labeled hazardous waste container within the handling area.[15] The label must include "Hazardous Waste" and the full chemical name: "this compound".[14]

  • Solid Waste : All contaminated solid items, including gloves, disposable coveralls, shoe covers, weigh boats, and cleaning materials, must be placed directly into the designated solid hazardous waste container.[15]

  • Liquid Waste : Unused solutions and solvent rinses must be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not pour any amount down the drain.[14]

  • Sharps Waste : Contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

  • Final Disposal : All waste containers must be sealed and collected by your institution's Environmental Health and Safety (EHS) department for incineration or other approved disposal methods.[3][5]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact : Immediately remove all contaminated clothing.[6] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[6] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention.

  • Spill Response :

    • Evacuate the immediate area.

    • Alert laboratory personnel and the EHS office.

    • If trained and equipped, cover the spill with an inert absorbent material (e.g., sand or vermiculite).

    • Carefully sweep the absorbent material into the designated solid hazardous waste container.

    • Decontaminate the spill area thoroughly.

Visual Workflow and Safety Summary

The following diagram outlines the critical workflow for handling this compound, emphasizing the required controls at each step.

G cluster_prep 1. Preparation cluster_handling 2. Handling (Engineering Controls) cluster_cleanup 3. Decontamination & Disposal cluster_exit 4. Procedure Completion prep1 Don Full PPE (Coverall, Double Gloves, Goggles, Face Shield, Respirator) prep2 Prepare Containment Area (Fume Hood / VBE) prep1->prep2 weigh Weigh Solid Compound in Ventilated Balance Enclosure (VBE) prep2->weigh dissolve Prepare Solution in Chemical Fume Hood weigh->dissolve Contained Transfer decon Decontaminate Surfaces and Equipment dissolve->decon waste Segregate All Waste (Solids, Liquids, PPE) into Labeled Hazardous Bins decon->waste doff Doff PPE in Designated Area (Outer gloves first) waste->doff wash Thoroughly Wash Hands doff->wash

Caption: Workflow for handling potent pyrazole compounds.

References

  • TCI Chemicals. (2024, December 10).
  • BenchChem. (2025).
  • Teknoscienze. (2026, February 17).
  • Fisher Scientific. (2025, December 25).
  • Pharmaceutical Technology. (2025, March 13). High-Potency APIs: Containment and Handling Issues.
  • BenchChem. (2025).
  • Erlab. (2025, June 19).
  • Fisher Scientific. (2025, December 20).
  • Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry.
  • Siegfried.ch. (2023, November 10).
  • Enamine.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 1-(2-methylpropyl)-1H-pyrazol-4-amine.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • Wiley Online Library. (2025, July 22).
  • ACS Nano. (2020, August 31).
  • Fisher Scientific. (2011, June 27). Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • CymitQuimica. (2026, January 31).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.